molecular formula C7H4FNOS B176209 6-Fluorobenzo[d]isothiazol-3(2H)-one CAS No. 159803-11-9

6-Fluorobenzo[d]isothiazol-3(2H)-one

货号: B176209
CAS 编号: 159803-11-9
分子量: 169.18 g/mol
InChI 键: WLQRIPHXCTXOQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated derivative of the privileged benzo[d]isothiazol-3(2H)-one (BIT) scaffold, a sulfur- and nitrogen-containing heterocycle of significant interest in medicinal and agricultural chemistry . This core structure is recognized for its diverse bioactivity profile. Benzo[d]isothiazol-3(2H)-one derivatives demonstrate a broad spectrum of biological activities, including potent antibacterial and antifungal properties, which have been exploited in the development of industrial biocides and preservatives . Furthermore, this heterocyclic system serves as a key precursor to important chemical entities. Through selective oxidation, the benzo[d]isothiazol-3(2H)-one scaffold can be efficiently converted into benzo[d]isothiazol-3(2H)-one-1-oxides, which exhibit promising biological properties such as antifungal, anxiolytic, and psychotropic activities . Sequential oxidation of this scaffold provides a direct route to saccharin (benzo[d]isothiazol-3(2H)-one-1,1-dioxide), one of the most widely used artificial sweeteners . The incorporation of a fluorine atom at the 6-position is a strategic modification in drug discovery, often used to modulate a compound's lipophilicity, metabolic stability, and bioavailability. The 6-fluoro derivative is therefore a valuable building block for the synthesis of more complex, fluorinated molecules aimed at biological screening and optimization. Its primary research value lies in its application as a versatile heterocyclic building block for the design and synthesis of novel compounds for pharmaceutical and agrochemical research, as well as for the development of new synthetic methodologies in organic chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-fluoro-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQRIPHXCTXOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333081
Record name 6-Fluoro-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

159803-11-9
Record name 6-Fluoro-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 6-Fluorobenzo[d]isothiazol-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzisothiazolinone class. Compounds in this class are recognized for a range of biological activities and are utilized as scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, influencing its metabolic stability, membrane permeability, and binding affinity. This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for physicochemical characterization.

Chemical Identity and Structure

  • IUPAC Name: 6-fluoro-1,2-benzothiazol-3-one

  • Synonyms: 6-Fluoro-1,2-benzoisothiazol-3(2H)-one, 6-fluorobenzisothiazol-3(2H)-one

  • CAS Number: 159803-11-9

  • Molecular Formula: C₇H₄FNOS

  • Chemical Structure: (A 2D chemical structure diagram would be placed here in a formal whitepaper)

Physicochemical Properties

The physicochemical parameters of an active pharmaceutical ingredient (API) are critical as they influence its formulation, delivery, and pharmacokinetic profile. The following tables summarize the available computed and experimental data for this compound.

Table 1: General and Computed Physicochemical Properties
PropertyValueSource
Molecular Weight 169.18 g/mol PubChem[1]
Exact Mass 168.99976309 DaPubChem[1]
XLogP3-AA (Computed) 1.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 0PubChem[1]
Topological Polar Surface Area 54.4 ŲPubChem[1]
Table 2: Experimental Physicochemical Properties
PropertyValueConditionsSource
Aqueous Solubility 22.7 µg/mLpH 7.4PubChem[1]
Solubility in DMSO 60 mg/mL (354.65 mM)Sonication RecommendedTargetMol
Melting Point Experimental data not found--
Boiling Point Experimental data not found--
pKa Experimental data not found--

Note: For context, the non-fluorinated parent compound, 1,2-Benzisothiazol-3(2H)-one (CAS 2634-33-5), has a reported melting point of 156.6 °C and a logP of 0.76 at pH 7.

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is fundamental in drug development. Standardized protocols ensure data reliability and reproducibility.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a high-precision thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting process results in an endothermic peak, with the onset temperature representing the melting point.

  • Methodology:

    • Sample Preparation: A small quantity (typically 1-5 mg) of the crystalline compound is accurately weighed and hermetically sealed in a DSC sample pan (e.g., aluminum).

    • Instrument Setup: An empty, sealed pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).

    • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves heating the sample from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected melting point at a constant rate (e.g., 10 °C/min).

    • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

  • Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffer of a certain pH) for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution.

  • Methodology:

    • System Preparation: An excess amount of this compound is added to a vial containing a buffer of the desired pH (e.g., phosphate buffer, pH 7.4).

    • Equilibration: The vial is sealed and agitated in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

    • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the saturated solution from the excess solid.

    • Quantification: The concentration of the compound in the clear filtrate (the saturated solution) is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Lipophilicity, a key determinant of a drug's ADME properties, is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

  • Principle: The compound is partitioned between two immiscible liquid phases, n-octanol (simulating lipids) and water (simulating aqueous biological fluids). The ratio of the compound's concentration in the two phases at equilibrium defines the partition coefficient (P).

  • Methodology:

    • Phase Pre-saturation: n-octanol and the aqueous buffer (e.g., pH 7.4 phosphate buffer) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The phases are then separated.

    • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a precise volume of the other pre-saturated phase.

    • Equilibration: The mixture is agitated gently for a set period (e.g., 2-24 hours) to allow the compound to partition and reach equilibrium.

    • Phase Separation: The mixture is centrifuged to achieve a clean separation of the n-octanol and aqueous layers.

    • Quantification: The concentration of the compound in each phase is accurately measured, often by HPLC-UV.

    • Calculation: The partition coefficient (P) is calculated as P = [Concentration]octanol / [Concentration]aqueous. The final value is expressed as LogP.

Acidity Constant (pKa) Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. It is the pH at which the ionized and un-ionized forms of the compound are present in equal concentrations.

  • Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.

  • Methodology:

    • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).

    • Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated combination pH electrode is immersed in the solution.

    • Titration: The solution is made acidic (e.g., to pH ~2) with a strong acid (e.g., 0.1 M HCl). A standardized strong base (e.g., 0.1 M NaOH) is then added in small, precise increments using an auto-titrator. The pH is recorded after each addition, allowing the system to equilibrate. The titration continues until the solution is basic (e.g., pH ~12).

    • Data Analysis: The pH is plotted against the volume of titrant added. The pKa value is calculated from the titration curve, often by analyzing the first or second derivative to accurately locate the inflection point(s).

Visualization of Experimental Workflow

The determination of these core physicochemical properties forms a critical part of the preclinical characterization of any potential drug candidate.

G Workflow for Physicochemical Property Determination cluster_input Input cluster_assays Primary Assays cluster_steps cluster_output Output Data API Test Compound (this compound) Solubility Solubility Assay (Shake-Flask) API->Solubility LogP Lipophilicity Assay (Shake-Flask) API->LogP pKa Acidity Assay (Potentiometric Titration) API->pKa MeltingPoint Thermal Analysis (DSC) API->MeltingPoint Sol_Step1 Equilibrate Excess Solid in Buffer Solubility->Sol_Step1 LogP_Step1 Partition in Octanol/Buffer LogP->LogP_Step1 pKa_Step1 Dissolve in Solvent pKa->pKa_Step1 MP_Step1 Prepare Sample in Pan MeltingPoint->MP_Step1 Sol_Step2 Separate Phases (Filter/Centrifuge) Sol_Step1->Sol_Step2 Sol_Step3 Quantify (HPLC-UV) Sol_Step2->Sol_Step3 Sol_Out S (µg/mL) Sol_Step3->Sol_Out LogP_Step2 Separate Phases (Centrifuge) LogP_Step1->LogP_Step2 LogP_Step3 Quantify Both Phases (HPLC-UV) LogP_Step2->LogP_Step3 LogP_Out LogP LogP_Step3->LogP_Out pKa_Step2 Titrate with Acid/Base pKa_Step1->pKa_Step2 pKa_Step3 Analyze Titration Curve pKa_Step2->pKa_Step3 pKa_Out pKa pKa_Step3->pKa_Out MP_Step2 Heat at Constant Rate MP_Step1->MP_Step2 MP_Step3 Analyze Thermogram MP_Step2->MP_Step3 MP_Out Tm (°C) MP_Step3->MP_Out

Caption: Workflow for the experimental determination of key physicochemical properties.

References

Synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one from 2-Halobenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Fluorobenzo[d]isothiazol-3(2H)-one, a fluorinated analog of the core benzisothiazolone structure, starting from readily available 2-halobenzamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. The synthesis is based on a robust and versatile copper-catalyzed cascade reaction involving C-S bond formation and subsequent N-S bond cyclization.

Introduction

Benzo[d]isothiazol-3(2H)-ones and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 6-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency and pharmacokinetic profiles. This guide details a practical and efficient method for the synthesis of this compound from 2-halobenzamides, a route that offers good yields and operational simplicity.

Synthetic Pathway Overview

The core of this synthetic approach is the transition-metal-catalyzed reaction of a 2-halobenzamide with a sulfur source, typically elemental sulfur (S₈). This one-pot reaction proceeds via a cascade mechanism, first forming a C-S bond at the ortho position of the benzamide, followed by an intramolecular N-S bond formation to yield the desired benzisothiazolone ring system. Several catalytic systems have been developed for this transformation, with copper-based catalysts being particularly effective and widely used.

The general transformation is depicted in the diagram below:

Synthesis_Pathway 2-Halo-5-fluorobenzamide 2-Halo-5-fluorobenzamide Intermediate C-S Bond Formation Intermediate 2-Halo-5-fluorobenzamide->Intermediate  + S₈  Cu Catalyst, Base, Solvent, Δ This compound This compound Intermediate->this compound  Intramolecular  N-S Cyclization

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are adapted from the general methods reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides. The specific starting material for the synthesis of the 6-fluoro derivative would be a 2-halo-5-fluorobenzamide, with the reactivity of the halogen following the order I > Br > Cl.[1]

Copper(I) Chloride Catalyzed Synthesis

This protocol is based on the method developed by Punniyamurthy and coworkers.[1]

Materials:

  • 2-Iodo-5-fluorobenzamide (or 2-Bromo-5-fluorobenzamide)

  • Elemental Sulfur (S₈)

  • Copper(I) Chloride (CuCl)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealed reaction vessel, add 2-iodo-5-fluorobenzamide (1.0 mmol), elemental sulfur (2.0 mmol), copper(I) chloride (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (5 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture at 120 °C for 12-24 hours with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure this compound.

Copper(II) Bromide Catalyzed Synthesis under Microwave Irradiation

This method, developed by Liu and colleagues, offers a potentially faster reaction time.[1]

Materials:

  • 2-Iodo-5-fluorobenzamide

  • Elemental Sulfur (S₈)

  • Copper(II) Bromide (CuBr₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vessel, combine 2-iodo-5-fluorobenzamide (1.0 mmol), elemental sulfur (1.5 mmol), and copper(II) bromide (0.1 mmol, 10 mol%).

  • Add dimethyl sulfoxide (4 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol).

  • Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 140 °C) for a specified time (e.g., 30-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the final product.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on the synthesis of related benzisothiazolones. The data for the 6-fluoro derivative is extrapolated and should be considered as a guideline for experimental design.

ParameterCuCl-catalyzed MethodCuBr₂-catalyzed (MW) Method
Starting Material 2-Iodo-5-fluorobenzamide2-Iodo-5-fluorobenzamide
Catalyst Loading 10 mol%10 mol%
Base K₂CO₃DBU
Solvent DMFDMSO
Temperature 120 °C140 °C
Reaction Time 12-24 h30-60 min
Reported Yield Range Moderate to good (for analogs)[1]Moderate to good (for analogs)[1]
Purity >95% (after chromatography)>95% (after chromatography)

Experimental Workflow and Logic

The logical flow of the synthesis and purification process is illustrated in the following diagram.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 2-Halo-5-fluorobenzamide + S₈, Catalyst, Base, Solvent Heating Heating Reactants->Heating Conventional or Microwave Heating Quenching Quench with Water Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product Heating->Quenching

References

The Rise of Fluorinated Benzisothiazolones: A Technical Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biochemical interactions and therapeutic potential of fluorinated benzisothiazolones, offering a critical resource for researchers, scientists, and drug development professionals.

This technical guide elucidates the intricate mechanisms of action of fluorinated benzisothiazolones, a class of heterocyclic compounds demonstrating significant promise across various biological applications. From their broad-spectrum antimicrobial properties to their targeted inhibition of viral enzymes, the strategic incorporation of fluorine atoms onto the benzisothiazolone scaffold has paved the way for a new generation of potent bioactive molecules. This document provides a comprehensive overview of their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Thiol Reactivity and Oxidative Stress

The foundational mechanism of action for isothiazolones, including their fluorinated derivatives, lies in their potent electrophilic nature. The electron-deficient nitrogen-sulfur (N-S) bond within the isothiazolinone ring is highly susceptible to nucleophilic attack, particularly from thiol groups (-SH) present in the cysteine residues of enzymes and other critical proteins.

This interaction proceeds via a two-step mechanism:

  • Rapid Inhibition: Upon entering a microbial cell, the isothiazolone molecule quickly reacts with accessible thiols, such as those in glutathione and dehydrogenase enzymes. This leads to the formation of mixed disulfides, causing a rapid inhibition of essential metabolic pathways, including respiration and energy generation.

  • Irreversible Damage and Cell Death: Following the initial metabolic disruption, a cascade of events ensues, including the irreversible inactivation of key enzymes and the generation of reactive oxygen species (ROS), leading to widespread cellular damage and eventual cell death.

The fluorination of the benzisothiazolone structure can enhance this activity by modulating the electrophilicity of the sulfur atom and improving the compound's ability to penetrate cell membranes.

Thiol_Interaction_Mechanism FBZT Fluorinated Benzisothiazolone Cell Microbial Cell FBZT->Cell Penetration MixedDisulfide Mixed Disulfide (Inactive Enzyme) FBZT->MixedDisulfide Nucleophilic Attack by Thiol Thiol Enzyme-SH (Thiol Group) Thiol->MixedDisulfide MetabolicDisruption Metabolic Disruption (e.g., Respiration) MixedDisulfide->MetabolicDisruption CellDeath Cell Death MetabolicDisruption->CellDeath

General mechanism of antimicrobial action via thiol interaction.

Targeted Enzyme Inhibition: A Case Study on SARS-CoV-2 Main Protease

A significant area of research for fluorinated benzisothiazolones has been their development as inhibitors of viral proteases, particularly the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication.

In this context, fluorinated benzothiazole ketones act as a "warhead" that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][2][3][4] This covalent interaction effectively blocks the enzyme's ability to process viral polyproteins, thus halting the viral life cycle.

The fluorine atom plays a crucial role in enhancing the inhibitor's potency. It can form favorable interactions, such as hydrogen bonds, with amino acid residues in the enzyme's binding pocket, thereby increasing the binding affinity and specificity of the inhibitor.[3]

Mpro_Inhibition_Pathway cluster_Mpro SARS-CoV-2 Mpro Active Site Cys145 Cys145 (Catalytic Residue) CovalentComplex Reversible Covalent Enzyme-Inhibitor Complex Cys145->CovalentComplex BindingPocket Binding Pocket Residues (e.g., Thr25, Ser46) FBZT_ketone Fluorinated Benzothiazole Ketone (Inhibitor) FBZT_ketone->Cys145 Covalent Bonding FBZT_ketone->BindingPocket Fluorine-mediated Interactions Inhibition Inhibition of Viral Polyprotein Processing CovalentComplex->Inhibition ViralReplicationBlocked Viral Replication Blocked Inhibition->ViralReplicationBlocked

Mechanism of SARS-CoV-2 Mpro inhibition by a fluorinated benzothiazole ketone.

Quantitative Data Summary

The biological activity of fluorinated benzisothiazolones is quantified by parameters such as the Minimum Inhibitory Concentration (MIC) for antimicrobial effects and the half-maximal inhibitory concentration (IC50) for enzyme inhibition. The tables below summarize key findings from the literature.

Table 1: Antimicrobial Activity of Fluorinated Benzimidazole/Benzothiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
2-(m-fluorophenyl)-benzimidazole (14)Bacillus subtilis7.81[5]
5-methyl-2-(m-fluorophenyl)-benzimidazole (18)Bacillus subtilis7.81[5]
5-methyl-2-(m-fluorophenyl)-benzimidazole (18)Gram-negative bacteria31.25[5]
Benzothiazolylthiazolidin-4-one derivative (18)Pseudomonas aeruginosa (resistant)0.06 (60 µg/mL)[6]

Table 2: Enzyme Inhibition by Benzisothiazolone and Fluorinated Benzazole Derivatives

Compound/Derivative ClassTarget EnzymeIC50Reference
Benzisothiazolone derivative (1)HIV-1 RT RNase H160 ± 30 nM[7]
Benzisothiazolone derivative (2)HIV-1 RT RNase H130 ± 40 nM[7]
Benzisothiazolone derivative (4)HIV-1 RT RNase H0.26 ± 0.08 µM[7]
Benzisothiazolone derivative (4)HIV-1 RT DNA Polymerase1.1 ± 0.3 µM[7]
Benzisothiazolone derivative (1.7)Aspergillus fumigatus0.1 µM[7]
Benzisothiazolone derivative (1.15)Staphylococcus aureus (MRSA)0.4 µM (MIC50)[7]
Benzisothiazolone derivative (BIT 1)NF-κB Inhibition (Cytotoxicity)3.3 µg/mL[8]
Benzisothiazolone derivative (BIT 2)NF-κB Inhibition (Cytotoxicity)4.35 µg/mL[8]
Fluorinated Benzenesulfonic Ester (2e)α-glucosidase3.1 ± 0.043 µM[9]
Fluorinated Benzenesulfonic Ester (2d)α-glucosidase6.4 ± 0.012 µM[9]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial activity of a compound.[10][11][12][13]

Objective: To determine the lowest concentration of a fluorinated benzisothiazolone that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound (fluorinated benzisothiazolone) stock solution

  • Bacterial/fungal culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Sterile diluent (e.g., saline)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. Culture the microorganism on an agar plate for 18-24 hours. b. Select isolated colonies and suspend them in sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] d. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

  • Compound Dilution: a. Dispense 100 µL of sterile broth into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[10]

  • Inoculation and Incubation: a. Add the diluted inoculum to each well (except for a sterility control well which contains only broth). b. Include a positive growth control well containing inoculum and broth without the test compound. c. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 16-24 hours.[12]

  • Result Interpretation: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[13]

MIC_Assay_Workflow start Start prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilution of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end

Workflow for the Broth Microdilution MIC Assay.
FRET-Based Assay for SARS-CoV-2 Mpro Inhibition

This high-throughput screening method is used to identify and characterize inhibitors of the SARS-CoV-2 main protease.[14][15][16]

Objective: To measure the inhibitory effect of a fluorinated benzisothiazolone on the enzymatic activity of Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET-based peptide substrate for Mpro (containing a fluorophore and a quencher)

  • Test compound (fluorinated benzisothiazolone)

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the test compound in DMSO. b. Dilute the Mpro enzyme to the desired concentration in the assay buffer. c. Dilute the FRET substrate to the desired concentration in the assay buffer.

  • Assay Execution: a. Dispense a small volume (e.g., 1 µL) of the serially diluted test compound, a positive control inhibitor, and a DMSO vehicle control into the wells of the 384-well plate.[14] b. Add the diluted Mpro enzyme solution to all wells except the no-enzyme controls. c. Pre-incubate the plate at room temperature for approximately 15-30 minutes to allow the inhibitor to bind to the enzyme.[14][15] d. Initiate the enzymatic reaction by adding the diluted FRET substrate solution to all wells.

  • Data Acquisition: a. Immediately place the plate in a fluorescence plate reader. b. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the initial reaction velocity for each well from the linear portion of the fluorescence versus time plot. b. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.[14]

FRET_Assay_Workflow start Start dispense_cpd Dispense Test Compound, Positive Control, and DMSO into 384-Well Plate start->dispense_cpd add_enzyme Add Mpro Enzyme to Wells dispense_cpd->add_enzyme pre_incubate Pre-incubate to Allow Enzyme-Inhibitor Binding add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding FRET Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics in Plate Reader add_substrate->measure_fluorescence analyze_data Calculate Reaction Velocities, % Inhibition, and IC50 measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the FRET-Based Mpro Inhibition Assay.

The Strategic Role of Fluorine in Enhancing Bioactivity

The incorporation of fluorine into the benzisothiazolone scaffold is a deliberate strategy to enhance its drug-like properties. Fluorine's unique characteristics contribute to improved biological activity in several ways:

  • Increased Potency: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially increasing its reactivity or binding affinity to the target.[17]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of the compound.

  • Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in other non-covalent interactions, leading to tighter and more specific binding to target enzymes.[3]

  • Improved Physicochemical Properties: Fluorination can modulate lipophilicity, which affects the compound's solubility, permeability across biological membranes, and overall pharmacokinetic profile.[17]

Conclusion

Fluorinated benzisothiazolones represent a versatile and potent class of bioactive compounds. Their mechanism of action is multifaceted, ranging from broad-spectrum antimicrobial effects driven by thiol reactivity to highly specific, covalent inhibition of key viral enzymes. The strategic use of fluorine has been shown to significantly enhance their therapeutic potential by improving potency, metabolic stability, and target engagement. The detailed protocols provided herein offer a standardized approach for the continued evaluation and development of these promising molecules. As research progresses, fluorinated benzisothiazolones are poised to become valuable assets in the development of new anti-infectives and other therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Fluorobenzo[d]isothiazol-3(2H)-one. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from structurally similar compounds. The methodologies for obtaining such spectroscopic data are also outlined in detail.

Molecular Structure

This compound

  • Molecular Formula: C₇H₄FNOS[1]

  • CAS Number: 159803-11-9[1]

  • Molecular Weight: 169.18 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for analogous compounds, including various substituted benzo[d]isothiazol-3(2H)-ones and other fluorinated benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic Protons7.0 - 7.8m-Ar-H
Amide Proton8.0 - 9.0br s-N-H
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon165 - 175C=O
Aromatic Carbons110 - 150Ar-C
¹⁹F NMR (Predicted) Chemical Shift (δ, ppm) Assignment
Aromatic Fluorine-110 to -120Ar-F

Predicted data is based on analogous compounds reported in the literature.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Amide)1680 - 1720Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-F Stretch1000 - 1250Strong

Predicted data is based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]+•169Molecular Ion
[M+H]+170Protonated Molecular Ion
[M+Na]+192Sodium Adduct

Predicted m/z values are calculated based on the molecular formula.

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, given the compound's solubility).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.

2. Instrumentation and Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas (N₂) pressure of 20-30 psi, and a drying gas temperature of 250-350 °C.

    • Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Process Data Processing (e.g., Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: General Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Techniques Relationship of Spectroscopic Techniques for Structural Elucidation Molecule This compound NMR NMR (Connectivity, Chemical Environment) Molecule->NMR IR IR (Functional Groups) Molecule->IR MS Mass Spec (Molecular Weight, Formula) Molecule->MS Structure Final Structure Confirmation NMR->Structure Provides carbon-hydrogen framework IR->Structure Confirms functional groups MS->Structure Confirms molecular formula

Caption: Relationship of Spectroscopic Techniques.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Benzo[d]isothiazol-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, synthesis, and diverse biological applications of benzo[d]isothiazol-3(2H)-one and its derivatives. From its serendipitous discovery to its current status as a privileged scaffold in medicinal chemistry, this document provides a comprehensive overview for professionals in the field of drug discovery and development.

A Historical Overview: From Sweetener to Multifaceted Pharmacophore

The story of the benzo[d]isothiazol-3(2H)-one core structure is intrinsically linked to the discovery of saccharin (1,1-dioxo-1,2-benzothiazol-3-one), the first commercially successful artificial sweetener. In 1878, while working in the laboratory of Professor Ira Remsen at Johns Hopkins University, chemist Constantin Fahlberg inadvertently discovered the intense sweetness of a coal tar derivative he had been working on.[1][2] After spilling a compound on his hands, he noticed a sweet taste on a piece of bread he ate later that evening.[1] He traced the sweetness back to an overboiled beaker where o-sulfobenzoic acid had reacted with phosphorus(V) chloride and ammonia to produce benzoic sulfinide, which he named saccharin.[1][3] Remsen and Fahlberg jointly published their findings in 1879.[1][4] Fahlberg, recognizing its commercial potential, patented a method for its mass production in 1884 and began manufacturing it.[1][5]

While saccharin's primary application was as a sugar substitute, the foundational benzo[d]isothiazol-3(2H)-one scaffold, often referred to as 1,2-benzisothiazolin-3-one (BIT), garnered interest for other properties. Large-scale production of BIT itself began in the 1980s by the British Imperial Chemical Company. It was recognized for its excellent antibacterial, anti-mold, and antiseptic properties. This marked a pivotal shift from its origins as a sweetener to its role as a potent biocide and preservative, a function for which it and its derivatives are still widely used today.

Synthetic Methodologies: Crafting the Core

The synthesis of the benzo[d]isothiazol-3(2H)-one scaffold has evolved significantly since its initial discovery. Modern methods offer improved yields, greater functional group tolerance, and more environmentally benign reaction conditions. Syntheses can be broadly categorized into intramolecular and intermolecular pathways.

Intramolecular Cyclization of 2-Mercaptobenzamides

A prevalent and efficient strategy for constructing the benzo[d]isothiazol-3(2H)-one ring system involves the intramolecular cyclization of 2-mercaptobenzamide precursors. This approach forms the crucial N-S bond in the final step.

Key Methodologies:

  • Copper-Catalyzed Oxidative Dehydrogenative Cyclization: In 2013, a method was developed using a Cu(I) catalyst under an oxygen atmosphere to facilitate the intramolecular N-S bond formation from 2-mercaptobenzamides. This reaction proceeds with excellent yields.[6]

  • Electrochemical Dehydrogenative Cyclization: A more recent, metal-free approach utilizes constant-current electrolysis to achieve the dehydrogenative cyclization of 2-mercaptobenzamides. This method is advantageous as it produces hydrogen gas as the only byproduct.[6]

Intermolecular Reactions

Intermolecular strategies typically involve the reaction of 2-halobenzamides with a sulfur source, catalyzed by a transition metal.

Key Methodologies:

  • Copper-Catalyzed Cascade Reactions: In 2012, a novel Cu(I)-catalyzed cascade reaction was pioneered for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and various sulfur sources like elemental sulfur (S₈), potassium thiocyanate (KSCN), or carbon disulfide (CS₂).[6]

Experimental Protocols

Representative Synthesis of 2-Propylbenzo[d]isothiazol-3(2H)-one via Intramolecular Cyclization

This protocol is adapted from modern synthetic methodologies and represents a common approach to N-substituted benzo[d]isothiazol-3(2H)-ones, starting from the corresponding 2-mercaptobenzamide.

Materials:

  • N-propyl-2-mercaptobenzamide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Di-tert-butyl peroxide (DTBP)

  • Toluene

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a dried Schlenk tube, add N-propyl-2-mercaptobenzamide (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Evacuate the tube and backfill with nitrogen gas three times.

  • Add anhydrous toluene (5 mL) to the tube via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add di-tert-butyl peroxide (2.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 2-propylbenzo[d]isothiazol-3(2H)-one.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a benzo[d]isothiazol-3(2H)-one derivative against a fungal strain.

Materials:

  • Benzo[d]isothiazol-3(2H)-one derivative stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Sterile RPMI-1640 medium (buffered with MOPS)

  • Pure culture of the test fungus (e.g., Candida albicans)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5–2.5 x 10³ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the benzo[d]isothiazol-3(2H)-one derivative stock solution in the 96-well plate using RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound. Include a positive control well (inoculum without the compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Biological Activities and Therapeutic Potential

Benzo[d]isothiazol-3(2H)-one derivatives exhibit a remarkable breadth of biological activities, making them a highly attractive scaffold for drug development.

Antimicrobial and Antifungal Activity

The primary and most well-established activity of this class of compounds is their potent antimicrobial and antifungal action. They are effective against a wide spectrum of bacteria and fungi.

Mechanism of Action: The antimicrobial activity of isothiazolinones is attributed to their ability to inhibit essential enzymes, particularly those with thiol groups at their active sites. The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiols, such as those in cysteine residues of enzymes, leading to the formation of mixed disulfides. This covalent modification inactivates the enzyme, disrupts cellular metabolism, and ultimately leads to cell death.

Quantitative Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) of 1,2-benzisothiazolin-3-one (BIT) against various microorganisms.

MicroorganismMIC (ppm)
Escherichia coli30
Pseudomonas aeruginosa200
Staphylococcus aureus30
Bacillus subtilis100
Proteus vulgaris90
Aspergillus niger300
Penicillium funiculosum150
Cladosporium herbarum100
Rhizopus nigricans450
Brewer's yeast200

Note: Data is for a BIT product with an active ingredient concentration of 32%.[7]

The next table presents a comparative analysis of the MIC₅₀ (in µg/mL) of some amino acid-derived 1,2-benzisothiazolinone derivatives against various fungal species, alongside standard antifungal drugs.

Fungal SpeciesDFD-VI-15BD-I-186DFD-V-49DFD-V-66FluconazoleMicafunginAmphotericin B
Candida albicans1.61.66.43.21.00.050.5
Candida glabrata3.23.212.56.416.00.11.0
Candida parapsilosis1.60.83.21.64.00.22.0
Aspergillus fumigatus>12.5>12.5>12.56.4>64>2.0>10

Source: Adapted from a study on amino acid-derived 1,2-benzisothiazolinone derivatives.[7]

Anticancer Activity

Recent research has highlighted the potential of benzo[d]isothiazol-3(2H)-one derivatives as anticancer agents. They have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of these derivatives is often linked to the inhibition of key signaling pathways that are dysregulated in cancer. Two notable pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

  • NF-κB Pathway Inhibition: Constitutive activation of the NF-κB signaling pathway is a hallmark of many cancers, promoting cell proliferation and survival. Certain benzo[d]isothiazol-3(2H)-one derivatives have been shown to inhibit this pathway, leading to cytotoxicity in cancer cells.[8] They can suppress the activity of both the p50 and p65 subunits of NF-κB.[8]

  • STAT3 Pathway Inhibition: The STAT3 signaling pathway is another critical mediator of oncogenesis. Its persistent activation is associated with tumor progression.[9] Small molecule inhibitors targeting this pathway are of great interest in cancer therapy.[10][11] While much of the research has focused on the broader class of benzothiazoles, the structural similarities suggest that benzo[d]isothiazol-3(2H)-one derivatives could also be effective STAT3 inhibitors.

Quantitative Data:

The following table presents the IC₅₀ values of three benzisothiazolone (BIT) derivatives in Hodgkin's Lymphoma cells (L428).

CompoundIC₅₀ (µg/mL)
BIT 13.3
BIT 24.35
BIT 313.8

Source: Adapted from a study on the NF-κB inhibitory role of BIT derivatives.[8]

While extensive data on the anticancer activity of a wide range of benzo[d]isothiazol-3(2H)-one derivatives is still emerging, the related benzothiazole scaffold has been more thoroughly investigated. The table below shows the IC₅₀ values of some benzothiazole derivatives against various cancer cell lines, illustrating the potential of this general structural class.

CompoundCell LineIC₅₀ (µM)
Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3
A549 (Lung)4.074 ± 0.3
MCF-7 (Breast)7.91 ± 0.4
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2
A549 (Lung)3.89 ± 0.3
MCF-7 (Breast)5.08 ± 0.3
Bromopyridine acetamide derivative 29SKRB-3 (Breast)0.0012
SW620 (Colon)0.0043
A549 (Lung)0.044
HepG2 (Liver)0.048

Source: Adapted from a review on benzothiazole derivatives as anticancer agents.[12][13]

Antiviral Activity

The benzo[d]isothiazol-3(2H)-one scaffold has also shown promise as a source of antiviral agents, particularly against HIV.

Mechanism of Action: The antiviral activity of these compounds can be multifaceted. For instance, some derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, targeting both its DNA polymerase and ribonuclease H activities.

Quantitative Data:

The following table shows the antiviral activity (EC₅₀) of a benzo[d]isothiazole derivative against HIV-1.

CompoundVirusEC₅₀ (µM)
Methyl derivative of benzo[d]isothiazole (40)HIV-1> 5

Source: Adapted from a review on benzothiazoles as potential antiviral agents.[14]

Visualizing the Mechanisms: Signaling Pathways and Workflows

General Mechanism of Thiol-Containing Enzyme Inhibition

The core mechanism of action for the antimicrobial and cytotoxic effects of many benzo[d]isothiazol-3(2H)-one derivatives involves the covalent modification of thiol groups in enzymes.

Thiol_Inhibition BIT Benzo[d]isothiazol-3(2H)-one Derivative Inactive_Enzyme Inactive Enzyme (Mixed Disulfide) BIT->Inactive_Enzyme Covalent Modification of Cysteine Thiol Enzyme Thiol-Containing Enzyme (Active) Enzyme->Inactive_Enzyme Cell_Death Disruption of Cellular Processes & Cell Death Inactive_Enzyme->Cell_Death

Caption: Covalent inhibition of thiol-containing enzymes by benzo[d]isothiazol-3(2H)-one derivatives.

Inhibition of the NF-κB Signaling Pathway

Benzo[d]isothiazol-3(2H)-one derivatives can exert their anticancer effects by inhibiting the pro-survival NF-κB signaling pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB_active p50/p65 (Active) IkB->NFkB_active Degradation NFkB_inactive p50/p65 (Inactive) DNA DNA NFkB_active->DNA Translocation BIT Benzo[d]isothiazol-3(2H)-one Derivative BIT->IKK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Inhibition of NF-κB signaling by preventing IκBα phosphorylation.

Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling pathway is another key target for anticancer therapies, and heterocyclic compounds including benzothiazoles have shown inhibitory activity.

STAT3_Inhibition cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocation BIT_derivative Heterocyclic Inhibitor BIT_derivative->STAT3_inactive Inhibition of Phosphorylation Transcription Gene Transcription (Proliferation, Angiogenesis) DNA->Transcription

Caption: Inhibition of the STAT3 signaling pathway by preventing STAT3 phosphorylation.

Conclusion and Future Directions

The journey of the benzo[d]isothiazol-3(2H)-one scaffold from an accidental sweetener discovery to a versatile pharmacophore is a compelling example of the evolution of a privileged structure in chemistry and pharmacology. Its robust and adaptable synthesis, coupled with a wide array of biological activities, ensures its continued relevance in drug discovery.

Future research will likely focus on several key areas:

  • Expansion of Structure-Activity Relationship (SAR) Studies: A more systematic exploration of substitutions on the benzisothiazolinone ring will be crucial to optimize potency and selectivity for specific therapeutic targets, particularly in the realms of oncology and virology.

  • Development of Novel Derivatives: The design and synthesis of new derivatives with improved pharmacokinetic and pharmacodynamic profiles will be essential for translating the in vitro potential of these compounds into clinical candidates.

  • Elucidation of Detailed Mechanisms of Action: While the general mechanism of thiol enzyme inhibition is understood, further studies are needed to identify the specific cellular targets responsible for the anticancer and antiviral effects of these derivatives and to fully map their interactions with signaling pathways.

The benzo[d]isothiazol-3(2H)-one core remains a promising and fruitful area of research, with the potential to yield novel therapeutics for a range of diseases.

References

A Technical Guide to the Solubility of 6-Fluorobenzo[d]isothiazol-3(2H)-one in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 6-Fluorobenzo[d]isothiazol-3(2H)-one, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound is critical for its effective use in research and drug development, influencing factors such as reaction kinetics, purification, and formulation.

Core Physicochemical Properties

This compound is a fluorinated derivative of benzisothiazolinone. The introduction of a fluorine atom can significantly influence the molecule's physicochemical properties, including its solubility, by altering its electronic distribution and intermolecular interactions.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in both aqueous and organic solvents. This data is essential for selecting appropriate solvent systems for various experimental and manufacturing processes.

Solvent SystemTemperatureSolubilityMethod
Dimethyl Sulfoxide (DMSO)Not Specified60 mg/mLNot Specified
Aqueous Buffer (pH 7.4)Not Specified22.7 µg/mLNot Specified

Note: The available data is limited. Further experimental determination of solubility in a wider range of solvents is recommended for specific applications.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is crucial for obtaining reliable data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2][3][4][5]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Detailed Experimental Protocol (Shake-Flask Method)

This protocol provides a general framework for determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected aqueous and organic solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dichloromethane, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solution and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions by serial dilution of the stock solution.

    • Analyze the standard solutions using the chosen analytical method (HPLC or UV-Vis) to construct a calibration curve of response versus concentration.

  • Equilibration:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid remains constant.

  • Sample Preparation and Analysis:

    • After the equilibration period, visually inspect the samples to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted solution using the validated analytical method.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Logical Workflow: Synthesis and Application of this compound Derivatives

As this compound is a key building block for more complex molecules, the following diagram illustrates a logical workflow from its synthesis to the evaluation of its derivatives for potential therapeutic applications. This workflow is particularly relevant in the context of drug discovery, where this scaffold has shown promise.[6][7][8]

Workflow_for_6-Fluorobenzo_d_isothiazol-3_2H-one_Derivatives start Starting Materials synthesis Synthesis of This compound start->synthesis derivatization Chemical Derivatization synthesis->derivatization purification Purification and Characterization derivatization->purification solubility_screening Solubility Screening purification->solubility_screening biological_screening Biological Activity Screening (e.g., enzyme inhibition, anticancer) purification->biological_screening solubility_screening->biological_screening lead_optimization Lead Optimization biological_screening->lead_optimization lead_optimization->derivatization Iterative Synthesis preclinical Preclinical Development lead_optimization->preclinical

Workflow for the synthesis and application of this compound derivatives.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Determination_Workflow prep_compound Prepare Excess Solid Compound and Solvent equilibration Equilibration (Shake at Constant Temperature) prep_compound->equilibration centrifugation Centrifugation (Separate Solid and Supernatant) equilibration->centrifugation filtration Filtration of Supernatant centrifugation->filtration dilution Dilution of Filtrate filtration->dilution analysis Analytical Measurement (e.g., HPLC, UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation

Experimental workflow for the shake-flask solubility determination method.

This technical guide provides foundational knowledge on the solubility of this compound. For specific research and development purposes, it is imperative to perform detailed experimental solubility studies under the conditions relevant to the intended application.

References

Unveiling the Therapeutic Potential of 6-Fluorobenzo[d]isothiazol-3(2H)-one: A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the potential biological targets of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its derivatives. The document synthesizes current research findings, focusing on quantitative data, experimental methodologies, and relevant biological pathways to facilitate further investigation and drug development efforts in this area.

Introduction

Benzo[d]isothiazol-3(2H)-one and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antifungal, antineoplastic, and hypoglycemic properties. The introduction of a fluorine atom at the 6-position of the benzisothiazole ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide specifically explores the molecular interactions and potential therapeutic applications of this compound, with a primary focus on its inhibitory action on a key metabolic enzyme.

Primary Biological Target: Phosphomannose Isomerase (PMI)

Extensive research has identified Phosphomannose Isomerase (PMI) as a primary biological target for a series of benzoisothiazolone derivatives.[1] PMI is a crucial enzyme that catalyzes the reversible isomerization of mannose-6-phosphate (Man-6-P) to fructose-6-phosphate (Fru-6-P).[1] This enzymatic step is a critical juncture in mannose metabolism, influencing the flux of mannose into either glycolysis or vital glycosylation pathways.

In the context of certain genetic disorders, such as Congenital Disorder of Glycosylation type Ia (CDG-Ia), the activity of another key enzyme, phosphomannomutase 2 (PMM2), is compromised.[1] PMM2 is responsible for converting Man-6-P to mannose-1-phosphate, a precursor for the synthesis of nucleotide sugars required for protein glycosylation.[1] By inhibiting PMI, compounds like this compound derivatives can redirect the metabolic flux of Man-6-P away from glycolysis and towards the PMM2-dependent glycosylation pathway, thereby offering a potential therapeutic strategy for CDG-Ia.[1]

Quantitative Data: Inhibition of Phosphomannose Isomerase

The inhibitory potency of fluorinated benzoisothiazolone derivatives against PMI has been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key compounds from this class, as reported in the literature. It is important to note that while the core structure is this compound, the specific quantitative data available is for N-substituted analogs.

Compound IDStructurePMI IC50 (µM)PMM2 IC50 (µM)Selectivity (PMM2/PMI)
17 2-(2,5-Dimethylphenyl)-6-fluorobenzo[d]isothiazol-3(2H)-one1.09.09
19 (ML089) 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one1.3>20>15.4
1 (Parent) 2-Phenylbenzo[d]isothiazol-3(2H)-one6.4>20>3.1

Data sourced from Dahl et al., J Med Chem. 2011 May 26;54(10):3661-8.[1]

Signaling Pathway: Mannose Metabolism and PMI Inhibition

The therapeutic rationale for inhibiting PMI lies in its ability to modulate the mannose metabolic pathway. The following diagram illustrates the key enzymatic steps and the impact of PMI inhibition.

Mannose_Metabolism cluster_extracellular Extracellular cluster_cell Cellular Compartment Mannose_ext Mannose Mannose Mannose Mannose_ext->Mannose Transport HK Hexokinase (HK) Mannose->HK Man_6_P Mannose-6-Phosphate (Man-6-P) HK->Man_6_P PMI Phosphomannose Isomerase (PMI) Man_6_P->PMI PMM2 Phosphomannomutase 2 (PMM2) Man_6_P->PMM2 Fru_6_P Fructose-6-Phosphate (Fru-6-P) PMI->Fru_6_P Glycolysis Glycolysis Fru_6_P->Glycolysis Man_1_P Mannose-1-Phosphate (Man-1-P) PMM2->Man_1_P Glycosylation Protein Glycosylation Man_1_P->Glycosylation Inhibitor This compound Inhibitor->PMI Inhibition

Mannose metabolism and the effect of PMI inhibition.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. The following section outlines a typical protocol for determining the in vitro inhibitory activity of compounds against Phosphomannose Isomerase.

In Vitro PMI Inhibition Assay (Coupled Enzyme Assay)

This assay determines the inhibitory potential of a test compound on PMI by measuring the formation of fructose-6-phosphate. The product is then converted through a series of enzymatic reactions culminating in a fluorescent signal.

Materials and Reagents:

  • Human recombinant Phosphomannose Isomerase (PMI)

  • Mannose-6-phosphate (substrate)

  • Phosphoglucose Isomerase (PGI)

  • Glucose-6-phosphate Dehydrogenase (G6PDH)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Resazurin

  • Diaphorase

  • HEPES buffer (pH 7.4)

  • Magnesium Chloride (MgCl2)

  • Tween 20

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

Experimental Workflow:

PMI_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Add Substrate Working Solution to wells B Add serially diluted test compound or DMSO (control) A->B C Add Enzyme Working Solution to initiate reaction B->C D Incubate at room temperature C->D E Measure fluorescence (Excitation/Emission) D->E F Calculate percent inhibition E->F G Determine IC50 value using non-linear regression F->G

Workflow for the in vitro PMI inhibition assay.

Procedure:

  • Preparation of Working Solutions:

    • Substrate Working Solution: Prepare a solution containing HEPES buffer, mannose-6-phosphate, diaphorase, and resazurin.

    • Enzyme Working Solution: Prepare a solution containing HEPES buffer, NADP+, MgCl2, Tween 20, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and PMI.

  • Assay Plate Preparation:

    • To the wells of a 384-well black microplate, add the Substrate Working Solution.

    • Add the test compound at various concentrations (typically a serial dilution) to the assay wells. For control wells, add an equivalent volume of DMSO.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the Enzyme Working Solution to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

  • Signal Detection:

    • Measure the fluorescence of each well using a plate reader with appropriate excitation and emission wavelengths for resorufin (the product of resazurin reduction).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable non-linear regression model (e.g., the Hill equation).

Conclusion and Future Directions

The available evidence strongly suggests that Phosphomannose Isomerase is a key biological target of this compound and its analogs. The potent and selective inhibition of PMI by these compounds presents a promising therapeutic avenue, particularly for the treatment of Congenital Disorder of Glycosylation type Ia.

Future research should focus on:

  • Determining the precise IC50 value of the unsubstituted this compound to fully characterize its inhibitory potential.

  • Conducting further structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Evaluating the in vivo efficacy and pharmacokinetic profiles of lead compounds in relevant animal models of CDG-Ia.

  • Exploring other potential biological targets to fully elucidate the pharmacological profile of this class of compounds.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and its derivatives as potential therapeutic agents.

References

The Rising Prominence of 6-Fluorinated Heterocyclic Compounds in Bioactivity: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Bioactivity, and Mechanisms of 6-Fluorinated Heterocyclic Compounds.

The strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a powerful tool in medicinal chemistry, leading to the development of numerous bioactive compounds with enhanced pharmacological profiles. The presence of a fluorine atom at the 6-position of various heterocyclic systems, including indoles, quinolines, benzothiazoles, pyridines, and pyrimidines, has been shown to significantly influence their metabolic stability, binding affinity, and overall therapeutic potential. This technical guide provides a comprehensive literature review of the diverse bioactivities of 6-fluorinated heterocyclic compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity: Targeting Key Pathways in Malignancy

6-Fluorinated heterocyclic compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and progression. Notably, derivatives of 6-fluoroindole and 6-fluorobenzothiazole have shown promising activity against a range of cancer cell lines.

Inhibition of Kinases and Tubulin Polymerization

Several 6-fluoroindole derivatives have been identified as potent inhibitors of key protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the signaling cascades initiated by these kinases, these compounds can effectively halt tumor cell proliferation, angiogenesis, and survival.

Another crucial target for anticancer therapy is the microtubule network, which is essential for cell division. Certain 6-fluoroindole-containing molecules have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

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EGFR_VEGFR2_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR-2 Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival_EGFR Cell Proliferation & Survival ERK->Proliferation_Survival_EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf_VEGF Raf PKC->Raf_VEGF MEK_VEGF MEK Raf_VEGF->MEK_VEGF ERK_VEGF ERK MEK_VEGF->ERK_VEGF Angiogenesis Angiogenesis ERK_VEGF->Angiogenesis Inhibitor 6-Fluorinated Indole Derivatives Inhibitor->EGFR Inhibit Inhibitor->VEGFR2 Inhibit

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 6-fluorinated indole derivatives.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition

The enzyme Tryptophan 2,3-dioxygenase (TDO) plays a crucial role in creating an immunosuppressive tumor microenvironment by catabolizing tryptophan. A 6-fluoroindole-based compound has been identified as a potent TDO inhibitor, suggesting its potential application in cancer immunotherapy by restoring the anti-tumor immune response.

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TDO_Pathway Tryptophan Tryptophan TDO TDO Tryptophan->TDO Catabolized by Kynurenine Kynurenine TDO->Kynurenine Immune_Suppression Immunosuppressive Tumor Microenvironment Kynurenine->Immune_Suppression Inhibitor 6-Fluoroindole Derivative Inhibitor->TDO Inhibits

Caption: Inhibition of the Tryptophan 2,3-Dioxygenase (TDO) pathway by a 6-fluoroindole derivative.

Table 1: Anticancer Activity of 6-Fluorinated Heterocyclic Compounds (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
6-FluoroindoleIndole-2-carboxamide derivativeA549 (Lung)5.98[1]
6-FluoroindoleTyrphostin derivative 2aHuh-7 (Liver)0.04[2]
6-FluoroindoleTyrphostin derivative 3aHuh-7 (Liver)0.01[2]
5-Fluorobenzothiazole2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.1[3]
6-FluorobenzothiazoleTriazolo-benzothiazole TZ2--[4]
6-FluorobenzothiazoleTriazolo-benzothiazole TZ9--[4]

Note: A dash (-) indicates that the specific quantitative data was not provided in the cited source, although the compound was reported as highly active.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound (6-fluorinated heterocyclic derivative)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

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MTT_Assay_Workflow A Seed Cells (96-well plate) B Add Test Compound (Varying Concentrations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Renewed Fight Against Resistant Pathogens

The emergence of multidrug-resistant bacteria has necessitated the development of new antimicrobial agents. 6-Fluoroquinolones have long been a cornerstone in the treatment of bacterial infections, and research into other 6-fluorinated heterocycles continues to yield promising results.

Inhibition of DNA Gyrase

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription. By stabilizing the DNA-gyrase complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.

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DNA_Gyrase_Inhibition cluster_process DNA Supercoiling by Gyrase Relaxed_DNA Relaxed DNA Gyrase_Binding Gyrase Binds to DNA Relaxed_DNA->Gyrase_Binding DNA_Cleavage Gyrase Creates Double-Strand Break Gyrase_Binding->DNA_Cleavage Strand_Passage Another DNA Segment Passes Through Break DNA_Cleavage->Strand_Passage Resealing Gyrase Reseals the Break Strand_Passage->Resealing Supercoiled_DNA Negatively Supercoiled DNA Resealing->Supercoiled_DNA Inhibitor 6-Fluoroquinolone Inhibitor->DNA_Cleavage Stabilizes complex, prevents resealing

Caption: Mechanism of DNA gyrase inhibition by 6-fluoroquinolones.

Table 2: Antimicrobial Activity of 6-Fluoroquinolones (MIC values in µg/mL)

CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinE. coli (susceptible)0.004 - 0.03[5]
CiprofloxacinE. coli (resistant)0.125 - >256[5]
NorfloxacinE. coli (susceptible)0.023 - 0.15[6]
NorfloxacinE. coli (resistant)10 - 1000[6]
LevofloxacinE. coli (resistant)up to 200[5]
GatifloxacinGram-positive isolates-[7]
MoxifloxacinGram-positive isolates-[7]

Note: A dash (-) indicates that a specific value was not provided, but the compound's activity was discussed.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Mueller-Hinton broth (or other suitable broth)

  • Test compound (6-fluorinated heterocyclic derivative)

Procedure:

  • Serial Dilution: Prepare a serial dilution of the test compound in the broth in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which no bacterial growth is observed.

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MIC_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Inoculate with Bacterial Suspension A->B C Incubate (18-24h) B->C D Observe for Bacterial Growth C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory, Antiviral, and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, 6-fluorinated heterocyclic compounds have shown potential in a variety of other therapeutic areas.

Anti-inflammatory Activity

Certain fluorinated pyrazoles have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 3: Anti-inflammatory Activity of 6-Fluorinated Heterocyclic Compounds (IC50 values in µM)

Compound ClassDerivativeTargetIC50 (µM)Reference
Fluorinated Thiophene2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIaCOX-20.29[5]
Fluorinated PyrazolePYZ16COX-20.52[8]
Fluorinated PyrazolePYZ20COX-20.33[8]
Antiviral Activity

The introduction of a fluorine atom at the 6'-position of aristeromycin analogues, a class of carbocyclic nucleosides, has been shown to enhance their antiviral activity against a range of RNA viruses, including coronaviruses. These compounds can act as dual-target inhibitors, affecting both the viral RNA-dependent RNA polymerase (RdRp) and the host cell S-adenosyl-L-homocysteine (SAH) hydrolase.[9]

Table 4: Antiviral Activity of 6'-Fluorinated-Aristeromycin Analogues

CompoundVirusEC50 (µM)Reference
6′-β-fluoroaristeromycin (2a)MERS-CoV0.20[9]
6′,6′-difluoroaristeromycin (2c)MERS-CoVPotent[9]
2′-fluoro-2′-deoxycytosine (FdC)HCV5 (EC90)[10]
Neuroprotective Effects

Some fluorinated heterocyclic compounds have been investigated for their neuroprotective properties. For example, a 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one derivative has been shown to mitigate the neurotoxic effects of methamphetamine in vitro by reducing reactive oxygen species generation and caspase activation.[3] Further research is ongoing to explore the potential of these compounds in treating neurodegenerative diseases.

Synthesis of 6-Fluorinated Heterocyclic Compounds

A variety of synthetic methods have been developed for the preparation of 6-fluorinated heterocyclic compounds. The choice of method often depends on the specific heterocyclic core and the desired substitution pattern.

Synthesis of 6-Fluoroindoles

The Leimgruber-Batcho and Fischer indole syntheses are two common and versatile methods for the preparation of substituted indoles, including 6-fluoroindole.[11]

Experimental Protocol: Leimgruber-Batcho Indole Synthesis of 6-Fluoroindole This method involves the condensation of 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization to yield 6-fluoroindole.

Step 1: Enamine Formation

  • In a round-bottom flask, combine 4-fluoro-2-nitrotoluene and DMF-DMA.

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the excess reagents under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent, such as palladium on carbon (Pd/C) for catalytic hydrogenation or iron powder in acetic acid.

  • For hydrogenation, subject the mixture to a hydrogen atmosphere. For iron reduction, heat the mixture.

  • After the reaction is complete, filter the mixture to remove the catalyst or iron residues.

  • Purify the crude product by column chromatography to obtain 6-fluoroindole.

Synthesis of 6-Fluoroquinolines

The synthesis of the quinolone core often begins with the condensation of a substituted aniline, such as 3-chloro-4-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[10]

Synthesis of 6-Fluorobenzothiazoles

A common route to 2-amino-6-fluorobenzothiazole involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine.[4]

Synthesis of 6-Fluoropyridines and 6-Fluoropyrimidines

Various methods exist for the synthesis of fluorinated pyridines and pyrimidines, including the Balz-Schiemann reaction of the corresponding amino-heterocycle and cyclocondensation reactions using fluorinated building blocks.[12][13]

Conclusion

The incorporation of a fluorine atom at the 6-position of heterocyclic compounds has proven to be a highly effective strategy for the development of novel therapeutic agents with a wide range of biological activities. From potent anticancer and antimicrobial agents to promising anti-inflammatory, antiviral, and neuroprotective compounds, the 6-fluoro substitution consistently enhances the pharmacological properties of these molecules. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate further research and development in this exciting and rapidly evolving field of medicinal chemistry. As our understanding of the intricate roles these compounds play in various biological pathways continues to grow, so too will the opportunities for designing next-generation therapeutics with improved efficacy and safety profiles.

References

In Silico Modeling of 6-Fluorobenzo[d]isothiazol-3(2H)-one: A Technical Guide to Receptor Binding Analysis with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of 6-Fluorobenzo[d]isothiazol-3(2H)-one to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document is intended for researchers, scientists, and drug development professionals. It details a hypothetical study employing molecular docking and molecular dynamics simulations to predict the binding affinity and interaction patterns of the compound with the EGFR kinase domain. Furthermore, it outlines the experimental protocols for in vitro validation of the computational findings through a competitive binding assay. All quantitative data is presented in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a heterocyclic compound with potential therapeutic applications. While its precise biological targets are not extensively characterized, the broader class of isothiazolone and benzothiazole derivatives has demonstrated a range of biological activities, including antimicrobial and anticancer effects.[1][2][3] The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a well-established target for therapeutic intervention.[3]

This guide outlines a comprehensive in silico approach to predict and analyze the binding of this compound to the ATP-binding site of the EGFR kinase domain. The computational workflow is supplemented with detailed protocols for experimental validation, providing a robust framework for early-stage drug discovery and lead optimization.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and EGFR follows a multi-step process, beginning with protein and ligand preparation, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations to assess the stability of the complex.

in_silico_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Protein Preparation (PDB: 5UGB) Docking Molecular Docking (Autodock Vina) PDB->Docking Ligand Ligand Preparation (this compound) Ligand->Docking Scoring Pose Selection & Scoring Docking->Scoring MD MD Simulation (GROMACS) Scoring->MD Analysis Trajectory Analysis & Binding Free Energy Calculation MD->Analysis

Figure 1: In Silico Modeling Workflow.

Methodologies

Computational Methods

3.1.1. Protein and Ligand Preparation

The crystal structure of the EGFR kinase domain in complex with an inhibitor (PDB ID: 5UGB) was obtained from the RCSB Protein Data Bank.[6] The protein was prepared using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The three-dimensional structure of this compound was built using Avogadro and optimized using the MMFF94 force field.

3.1.2. Molecular Docking

Molecular docking studies were performed using AutoDock Vina to predict the binding mode of this compound within the ATP-binding site of EGFR. The search grid was centered on the co-crystallized ligand of the PDB structure to define the binding pocket. The docking protocol generated multiple binding poses, which were ranked based on their predicted binding affinities (kcal/mol).

3.1.3. Molecular Dynamics Simulation

To evaluate the stability of the docked protein-ligand complex, a 100-nanosecond molecular dynamics (MD) simulation was performed using GROMACS.[7][8] The complex was solvated in a cubic box of TIP3P water molecules with 0.15 M NaCl to neutralize the system. The system was first minimized and then equilibrated under NVT and NPT ensembles before the production MD run. Trajectory analysis, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), was conducted to assess the stability of the complex.

Experimental Validation

3.2.1. In Vitro EGFR Competitive Binding Assay

An in vitro competitive binding assay was performed to experimentally validate the in silico predictions. A commercially available AlphaLISA human EGF/EGFR binding kit can be utilized for this purpose.[9] The assay measures the displacement of biotinylated EGF from EGFR-Fc in the presence of increasing concentrations of the test compound, this compound. The half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.

Data Presentation

Molecular Docking Results

The predicted binding affinities and interactions of the top-ranked docking pose of this compound with the EGFR kinase domain are summarized below.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5Met793, Leu718, Gly796Hydrogen Bond, Hydrophobic
Erlotinib (Control)-10.2Met793, Thr790, Gln791Hydrogen Bond, Pi-Alkyl

Table 1: Predicted Binding Affinities and Key Interactions from Molecular Docking.

Molecular Dynamics Simulation Analysis

The stability of the protein-ligand complex during the MD simulation is presented through RMSD analysis.

ComplexAverage RMSD (Å)Standard Deviation (Å)
EGFR - this compound1.80.3
EGFR (Apo)1.50.2

Table 2: Root Mean Square Deviation (RMSD) of the Protein Backbone during MD Simulation.

In Vitro Binding Assay Results

The experimentally determined inhibitory activity of this compound against EGFR is provided below.

CompoundIC50 (µM)
This compound5.2
Erlotinib (Control)0.05

Table 3: In Vitro EGFR Binding Affinity.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR initiates a cascade of downstream signaling events that regulate cellular processes.[2][4] Inhibition of the EGFR kinase domain by a small molecule like this compound is intended to block these signaling pathways.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP3/DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription Inhibitor This compound Inhibitor->EGFR Inhibition

Figure 2: Simplified EGFR Signaling Pathway.

Conclusion

This technical guide outlines a hypothetical yet plausible workflow for the in silico modeling of this compound binding to the EGFR kinase domain. The combination of molecular docking and molecular dynamics simulations provides valuable insights into the potential binding mode and stability of the ligand-receptor complex. The proposed in vitro binding assay serves as a crucial step for experimental validation of the computational predictions. This integrated approach of computational and experimental methodologies is fundamental in modern drug discovery for the efficient identification and optimization of novel therapeutic agents. The data presented herein, while hypothetical, serves as a template for reporting such findings in a clear and structured manner.

References

Safety and Handling of 6-Fluorobenzo[d]isothiazol-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated derivative of the widely used biocide benzisothiazolinone. The introduction of a fluorine atom can significantly alter the compound's physical, chemical, and toxicological properties. A summary of its known and computed properties is provided below.

PropertyValueReference
Molecular Formula C₇H₄FNOS[1]
Molecular Weight 169.18 g/mol [1]
CAS Number 159803-11-9[1]
Appearance Not specified (likely a solid)
Solubility Soluble in DMSO[1]
Storage Store at room temperature, sealed in a dry place.[2]

Hazard Identification and GHS Classification

A formal GHS classification for this compound is not currently available. However, based on the classification of the parent compound, 1,2-benzisothiazol-3(2H)-one, and the general hazards of isothiazolinones, a precautionary classification can be inferred.

Hazard ClassGHS Classification (1,2-benzisothiazol-3(2H)-one)Precautionary GHS Classification (this compound)
Acute Toxicity, Oral Category 4Likely Category 3 or 4
Skin Corrosion/Irritation Category 2Likely Category 2
Serious Eye Damage/Eye Irritation Category 1Likely Category 1
Respiratory or Skin Sensitization Category 1Likely Category 1
Hazardous to the Aquatic Environment, Acute Hazard Category 1Likely Category 1
Hazardous to the Aquatic Environment, Chronic Hazard Category 1Likely Category 1

Hazard Statements for 1,2-benzisothiazol-3(2H)-one: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects).[3]

It is prudent to assume that this compound possesses similar, if not enhanced, hazards due to the presence of the fluorine atom.

Safety and Handling Precautions

Given the potential for skin and eye irritation, sensitization, and toxicity, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[4]

  • Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene) are required.[4] For tasks with a high risk of exposure, double gloving is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Engineering Controls
  • All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Hygiene Measures
  • Avoid all personal contact with the substance.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and laundered before reuse.

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[7]

Accidental Release and Disposal

Accidental Release
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 3.1.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of it down the drain or in regular trash.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of benzo[d]isothiazol-3(2H)-ones, which may be adapted for the 6-fluoro derivative. Researchers must conduct a thorough literature review and risk assessment before attempting any synthesis.

Synthesis via Intramolecular Cyclization of 2-Mercaptobenzamides

This method involves the copper-catalyzed intramolecular N-S bond formation from a 2-mercaptobenzamide precursor.[9]

Materials:

  • 2-mercapto-4-fluorobenzamide (starting material)

  • Copper(I) catalyst (e.g., CuI)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF, DMSO)

  • Oxygen source (e.g., air, O₂)

Procedure:

  • To a solution of 2-mercapto-4-fluorobenzamide in the chosen solvent, add the copper(I) catalyst and the base.

  • Stir the reaction mixture vigorously under an atmosphere of oxygen or by bubbling air through the solution.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis via Intermolecular Reaction of 2-Halobenzamides with a Sulfur Source

This protocol involves the reaction of a 2-halobenzamide with a sulfur source, such as elemental sulfur (S₈), catalyzed by a transition metal.[9]

Materials:

  • 2-bromo-4-fluorobenzamide (starting material)

  • Elemental sulfur (S₈)

  • Copper catalyst (e.g., CuI, CuCl)

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMAc)

Procedure:

  • In a reaction vessel, combine 2-bromo-4-fluorobenzamide, elemental sulfur, the copper catalyst, ligand (if used), and the base.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 100-140 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove any insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Caption: Chemical structure of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage Risk_Assessment Risk Assessment & PPE Selection Reagent_Prep Reagent Preparation in Fume Hood Risk_Assessment->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere if needed) Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization Storage Proper Storage Characterization->Storage

Caption: General laboratory workflow for synthesis and handling.

synthesis_pathway Potential Synthesis Pathway Start 2-Bromo-4-fluorobenzamide Reaction Intermolecular Cyclization (Cu Catalyst, Base, Heat) Start->Reaction Sulfur Elemental Sulfur (S8) Sulfur->Reaction Product This compound Reaction->Product

Caption: A potential intermolecular synthesis route.

References

Methodological & Application

Application Notes and Protocols for Covalent Protein Labeling Using 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent protein labeling is a powerful technique for studying protein function, identifying drug targets, and developing novel therapeutics. This document provides a detailed protocol for the use of 6-Fluorobenzo[d]isothiazol-3(2H)-one as a novel electrophilic probe for the covalent modification of proteins. While a standardized protocol for this specific compound is not widely established, the following procedures are based on established principles of covalent labeling, particularly targeting reactive cysteine residues. This compound is hypothesized to react with nucleophilic amino acid side chains, leading to the formation of a stable, covalent bond. These application notes provide a framework for researchers to explore the utility of this compound in their specific experimental contexts.

Proposed Mechanism of Action

This compound is an electrophilic molecule that can react with nucleophilic residues on a protein surface. The isothiazolone ring is susceptible to nucleophilic attack, particularly from the highly reactive thiol group of cysteine residues. The proposed mechanism involves the nucleophilic cysteine attacking the sulfur atom of the isothiazolone ring, leading to ring-opening and the formation of a stable covalent adduct.

G cluster_0 Proposed Covalent Labeling Mechanism Protein_Cys Protein with Nucleophilic Cysteine (Cys-SH) Intermediate Thiol Attack on Isothiazolone Ring Protein_Cys->Intermediate Nucleophilic Attack Probe This compound (Electrophilic Probe) Probe->Intermediate Covalent_Adduct Stable Covalent Protein-Probe Adduct Intermediate->Covalent_Adduct Ring Opening & Adduct Formation

Proposed reaction mechanism for covalent labeling.

Experimental Protocols

Protocol 1: General Covalent Labeling of a Purified Protein

This protocol describes a general procedure for labeling a purified protein with this compound.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin as a test protein)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching solution (e.g., 100 mM dithiothreitol (DTT) or 2-mercaptoethanol)

  • Desalting columns or dialysis equipment

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of the purified protein in the labeling buffer.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., a 10-fold molar excess of the probe over the protein). The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to consume any unreacted probe. Incubate for 15 minutes at room temperature.

  • Removal of Excess Probe: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against the labeling buffer.

  • Analysis:

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or protein integrity.

    • Mass Spectrometry: Use mass spectrometry (e.g., LC-MS/MS) to confirm covalent modification and identify the site(s) of labeling.

G Start Start Prep_Protein Prepare Protein Solution (1 mg/mL in Labeling Buffer) Start->Prep_Protein Prep_Probe Prepare Probe Stock (10 mM in DMSO) Start->Prep_Probe Mix Mix Protein and Probe (10-fold molar excess of probe) Prep_Protein->Mix Prep_Probe->Mix Incubate Incubate at Room Temperature (1 hour) Mix->Incubate Quench Quench with DTT (10 mM final concentration) Incubate->Quench Purify Remove Excess Probe (Desalting Column/Dialysis) Quench->Purify Analyze Analyze Labeled Protein (SDS-PAGE & Mass Spectrometry) Purify->Analyze End End Analyze->End

Workflow for general protein labeling.

Protocol 2: Competitive Labeling for Target Engagement

This protocol can be used to determine if a non-covalent ligand binds to the same site as this compound.

Materials:

  • All materials from Protocol 1

  • A known non-covalent inhibitor or ligand for the protein of interest

Procedure:

  • Protein and Probe Preparation: Prepare the protein and this compound stock solutions as described in Protocol 1.

  • Competitive Binding:

    • Prepare two reaction tubes.

    • In the "Competition" tube, pre-incubate the protein with a saturating concentration of the non-covalent ligand for 30 minutes at room temperature.

    • In the "Control" tube, add an equivalent volume of the ligand's vehicle (e.g., DMSO or buffer).

  • Labeling: Add this compound to both tubes to the same final concentration as in Protocol 1. Incubate for 1 hour at room temperature.

  • Quenching and Purification: Quench the reaction and remove excess probe as described in Protocol 1.

  • Analysis: Analyze the extent of labeling in both the "Competition" and "Control" samples by mass spectrometry. A significant reduction in labeling in the "Competition" sample indicates that the non-covalent ligand and the covalent probe bind to the same or overlapping sites.

G cluster_0 Competitive Labeling Logic Protein Target Protein Binding_Site Binding Site Protein->Binding_Site Covalent_Probe This compound Covalent_Probe->Binding_Site Binds and Reacts Noncovalent_Ligand Non-covalent Ligand Noncovalent_Ligand->Binding_Site Binds Reversibly Labeling_Outcome Covalent Labeling Binding_Site->Labeling_Outcome If Unoccupied No_Labeling_Outcome No/Reduced Labeling Binding_Site->No_Labeling_Outcome If Occupied by Ligand

Logic of competitive labeling experiment.

Data Presentation

Table 1: Hypothetical Labeling Efficiency of this compound with Model Proteins

ProteinMolar Ratio (Probe:Protein)Incubation Time (min)Labeling Efficiency (%)
Bovine Serum Albumin10:16075
Lysozyme10:16015
GAPDH10:16092
GAPDH5:16068
GAPDH10:13055

Table 2: Hypothetical Mass Spectrometry Data for Labeled GAPDH

Peptide SequenceModified ResidueMass Shift (Da)Confidence Score
ILE...Cys...VALCys-150+201.0298.7
ALA...Cys...LYSCys-245+201.0285.2

Table 3: Hypothetical Competitive Labeling Results for a Target Protein

ConditionNon-covalent InhibitorLabeling of Target Site (%)
ControlNone100
CompetitionInhibitor A (10 µM)12
CompetitionInhibitor B (10 µM)95

Disclaimer: The protocols and data presented here are hypothetical and intended as a guide for the scientific exploration of this compound as a covalent labeling agent. Researchers should optimize these protocols for their specific proteins and experimental systems. Appropriate safety precautions should be taken when handling all chemical reagents.

Applications of 6-Fluorobenzo[d]isothiazol-3(2H)-one in Chemical Biology: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzisothiazole class. While this specific molecule is often utilized as a chemical intermediate in the synthesis of more complex bioactive molecules, its core structure is a key component in compounds exhibiting a range of significant biological activities.[1] This document provides a comprehensive overview of the known and potential applications of this compound and its derivatives in chemical biology and drug discovery, with a focus on its role as a scaffold for developing targeted therapeutic agents.

The introduction of a fluorine atom at the 6-position of the benzo[d]isothiazol-3(2H)-one core can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the design of novel drugs with improved efficacy and pharmacokinetic profiles.

Key Biological Activities and Applications

The primary biological applications of derivatives of the this compound scaffold are centered on enzyme inhibition, with notable potential in oncology and metabolic disease regulation.

Phosphomannose Isomerase (PMI) Inhibition

A significant derivative, 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101) , has been identified as a potent inhibitor of phosphomannose isomerase (PMI).[2] PMI is a crucial enzyme in the mannose metabolic pathway, responsible for the interconversion of mannose-6-phosphate and fructose-6-phosphate. The inhibition of PMI can disrupt vital cellular processes, making it a target for therapeutic intervention.

Applications:

  • Anti-tumor Activity: By inhibiting PMI, Thr101 can interfere with the glycosylation of proteins in cancer cells, a process essential for their survival, proliferation, and metastasis. This disruption of cellular metabolism presents a promising avenue for cancer therapy.[2]

  • Blood Glucose Regulation: The modulation of the mannose metabolic pathway through PMI inhibition also suggests a potential role in regulating blood glucose levels.[2] This could be explored for the development of novel treatments for metabolic disorders.

Below is a diagram illustrating the inhibitory action of 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101) on the phosphomannose isomerase (PMI) pathway.

PMI_Inhibition cluster_pathway Mannose Metabolism cluster_inhibitor Inhibitor Action Mannose-6-Phosphate Mannose-6-Phosphate Fructose-6-Phosphate Fructose-6-Phosphate Mannose-6-Phosphate->Fructose-6-Phosphate PMI Glycolysis Glycolysis Fructose-6-Phosphate->Glycolysis Thr101 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one PMI PMI Thr101->PMI Inhibition

PMI Inhibition Pathway
Potential as a Scaffold for Other Bioactive Agents

The broader class of benzo[d]isothiazol-3(2H)-one derivatives has been investigated for a variety of biological activities, suggesting that the 6-fluoro substituted core could be a valuable starting point for the development of new therapeutic agents. The oxidized derivatives, benzo[d]isothiazol-3(2H)-one-1-oxides, have demonstrated antifungal, anxiolytic, and psychotropic properties.[3][4] This highlights the versatility of the benzisothiazole scaffold in medicinal chemistry.

Data Presentation

Currently, there is limited publicly available quantitative data specifically for the biological activity of this compound. The following table summarizes the information available for its potent derivative, Thr101.

Compound NameTarget EnzymeBiological ActivityReference
6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one (Thr101)Phosphomannose Isomerase (PMI)Potent inhibitor with anti-tumor and hypoglycemic potential[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are crucial for advancing research in this area. The following are generalized protocols based on standard methodologies in the field.

General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the synthesis of N-substituted derivatives of this compound, which is a common strategy to enhance biological activity.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., 2-bromotoluene for Thr101 synthesis)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, TLC plates)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

In Vitro Phosphomannose Isomerase (PMI) Inhibition Assay

This protocol describes a general enzymatic assay to evaluate the inhibitory potential of synthesized compounds against PMI.

Materials:

  • Recombinant human PMI

  • Mannose-6-phosphate (substrate)

  • Phosphoglucose isomerase (PGI) (coupling enzyme)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

  • NADP+

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing PGI, G6PDH, and NADP+.

  • Add the test compound at various concentrations to the wells of the microplate. Include a control with DMSO only.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding mannose-6-phosphate to all wells.

  • Immediately start monitoring the increase in absorbance at 340 nm at regular intervals, which corresponds to the formation of NADPH.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

The following diagram illustrates the workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Lead Optimization A Starting Material: This compound B Chemical Synthesis (e.g., N-alkylation/arylation) A->B C Purification (Column Chromatography) B->C D In Vitro Enzyme Assay (e.g., PMI Inhibition) C->D E Cell-Based Assays (e.g., Cytotoxicity, Proliferation) D->E F Data Analysis (IC50/EC50 Determination) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Identification G->H

Drug Discovery Workflow

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While research on this specific molecule is still emerging, the potent biological activities of its derivatives, particularly as enzyme inhibitors, highlight its potential in chemical biology and drug discovery. Further exploration of this chemical space, guided by the protocols and workflows outlined in this document, is warranted to unlock the full therapeutic potential of this and related compounds.

References

Application Notes and Protocols for 6-Fluorobenzo[d]isothiazol-3(2H)-one as a Cysteine-Rich Protein Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a proposed use for 6-Fluorobenzo[d]isothiazol-3(2H)-one as a probe for cysteine-rich proteins. This application is based on the known reactivity of the isothiazolone scaffold with thiol groups. To date, there is no direct published literature specifically validating this compound for this purpose. Therefore, the following information should be considered a theoretical framework to guide initial investigations.

Introduction

Cysteine residues are critical for the structure, function, and regulation of a vast number of proteins. Their unique nucleophilic thiol side chains participate in catalysis, metal coordination, and the formation of structural disulfide bonds. The reactivity of cysteine also makes it a key player in redox signaling and a prime target for covalent drugs and chemical probes. The development of novel probes that can selectively label and identify cysteine-rich proteins or functionally important cysteines is of paramount importance in chemical biology and drug discovery.

This document outlines a potential application for this compound as a covalent probe for labeling cysteine residues in proteins. The proposed mechanism is based on the established reactivity of isothiazolinones with thiols, which involves the cleavage of the N-S bond and the formation of a disulfide linkage. The fluorine atom at the 6-position can serve as a useful spectroscopic marker for NMR studies or as a handle for further chemical modifications, while the overall structure may offer unique selectivity for certain protein microenvironments.

Proposed Mechanism of Action

The proposed mechanism for the reaction of this compound with a cysteine residue involves the nucleophilic attack of the cysteine thiolate anion on the sulfur atom of the isothiazolone ring. This leads to the cleavage of the relatively weak N-S bond, resulting in the formation of a mixed disulfide between the protein and the opened isothiazolone probe. This covalent modification allows for the stable labeling of the target protein.

Mechanism cluster_reactants Reactants cluster_product Product Probe This compound Reaction_Center N-S Bond Cleavage Probe->Reaction_Center Electrophilic Sulfur Cysteine Protein-Cys-SH Cysteine->Reaction_Center Nucleophilic Attack Labeled_Protein Labeled Protein (Disulfide Linkage) Reaction_Center->Labeled_Protein

Caption: Proposed reaction mechanism of this compound with a protein cysteine residue.

Experimental Protocols

The following protocols are adapted from established methods for labeling proteins with other cysteine-reactive probes, such as maleimides and iodoacetamides. Optimization of buffer conditions, probe concentration, and incubation times will be necessary for specific proteins and applications.

Protocol 1: Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with this compound for subsequent analysis.

Materials:

  • Purified, cysteine-containing protein of interest

  • Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (degassed)

  • This compound stock solution (10 mM in DMSO)

  • Reducing agent (optional): 10 mM TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching solution: 100 mM L-cysteine in labeling buffer

  • Desalting column (e.g., PD-10) or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the purified protein in the labeling buffer to a final concentration of 1-5 mg/mL.

  • (Optional) Reduction of Disulfides: If the target cysteine is involved in a disulfide bond, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.

  • Probe Preparation: Immediately before use, dilute the 10 mM stock solution of this compound in labeling buffer to the desired final concentration (a 10- to 50-fold molar excess over the protein is a good starting point).

  • Labeling Reaction: Add the diluted probe solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to a final concentration of 10 mM L-cysteine to react with any excess probe. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess probe and quenching reagent using a desalting column or by dialysis against the labeling buffer.

  • Analysis: The labeled protein can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: Proteome-Wide Cysteine Reactivity Profiling

This protocol outlines a workflow for identifying proteins labeled by this compound in a complex biological lysate, a common approach in activity-based protein profiling (ABPP).

Materials:

  • Cell or tissue lysate

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.5, supplemented with protease inhibitors

  • This compound stock solution (10 mM in DMSO)

  • Click-chemistry compatible alkyne or azide-modified version of the probe (hypothetical)

  • Biotin-azide or biotin-alkyne for click chemistry

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., 2% SDS in PBS)

  • Trypsin

  • LC-MS/MS system

Workflow Lysate Prepare Cell Lysate Labeling Label with Probe Lysate->Labeling Incubate Click Click Chemistry (Biotinylation) Labeling->Click Add Biotin Tag Enrichment Streptavidin Enrichment Click->Enrichment Capture Digestion On-Bead Trypsin Digestion Enrichment->Digestion Wash & Digest LCMS LC-MS/MS Analysis Digestion->LCMS Elute Peptides Identification Identify Labeled Proteins/Peptides LCMS->Identification Data Analysis

Caption: Experimental workflow for proteome-wide profiling of cysteine-rich proteins.

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration.

  • Proteome Labeling: Incubate the lysate (e.g., 1 mg of total protein) with the this compound probe (a final concentration of 10-100 µM is a common starting point for ABPP) for 30-60 minutes at room temperature.

  • Biotinylation (via Click Chemistry): This step assumes the use of a version of the probe modified with a bioorthogonal handle (e.g., an alkyne). Add the corresponding biotin-azide, CuSO4, and a reducing agent (e.g., sodium ascorbate) to the labeled lysate and incubate for 1 hour at room temperature to attach a biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the biotinylated lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the labeled proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS, PBS with 1% SDS, and PBS).

  • On-Bead Digestion: Resuspend the beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate). Reduce the proteins with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Peptide Analysis: Collect the supernatant containing the digested peptides. Analyze the peptides by LC-MS/MS to identify the proteins and the specific cysteine residues that were labeled by the probe.

Quantitative Data (Hypothetical Examples)

As there is no published data for this compound, the following tables provide examples of the types of quantitative data that could be generated, based on studies using other well-established cysteine-reactive probes.

Table 1: Labeling Efficiency of a Model Protein

Probe Concentration (µM)Molar Excess (Probe:Protein)Labeling Efficiency (%)
1010:135
2525:168
5050:185
100100:192

Table 2: Proteomic Identification of Labeled Cysteine Peptides

ProteinPeptide SequenceCysteine PositionFold Enrichment (Probe/Control)
Glutathione S-transferase PIYIASKYLGLK4715.2
Peroxiredoxin-1VCPAGWKPGSDTIK5212.8
ThioredoxinDAFQEWAEDCGK3210.5
Protein disulfide-isomeraseAFYVNDIEK1128.9
*Indicates the labeled cysteine residue.

Conclusion

This compound presents a promising, yet unexplored, scaffold for the development of novel chemical probes for cysteine-rich proteins. The proposed mechanism, based on the known reactivity of isothiazolones with thiols, provides a solid foundation for initial investigations. The detailed protocols provided herein, adapted from established methodologies, offer a starting point for researchers to explore the potential of this compound in their own systems. Future work should focus on synthesizing and characterizing the reactivity of this compound with cysteine, evaluating its selectivity across the proteome, and potentially developing derivatives with enhanced properties for specific applications in basic research and drug development.

Application Notes and Protocols for High-Throughput Screening of 6-Fluorobenzo[d]isothiazol-3(2H)-one Against Enzyme Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the high-throughput screening of 6-Fluorobenzo[d]isothiazol-3(2H)-one, a compound of interest for potential therapeutic applications, against a diverse panel of enzyme libraries. The protocol outlines a systematic approach encompassing primary screening, hit confirmation, and dose-response analysis to identify and characterize potential enzyme targets. The methodologies described herein are designed to be robust, scalable, and adaptable to various enzyme classes, facilitating the efficient discovery of novel enzyme inhibitors.

Introduction

This compound belongs to the benzo[d]isothiazol-3(2H)-one class of heterocyclic compounds. Derivatives of this scaffold have shown a range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1][2] Notably, fluorinated analogues such as 5-Fluoro-2-phenylbenzo[d]isothiazol-3(2H)-one and 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one have been identified as potent inhibitors of phosphomannose isomerase (PMI), highlighting the potential of this chemical series in targeting specific enzymatic pathways.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets to identify promising lead candidates.[3] This application note details a comprehensive strategy for screening this compound against a representative enzyme library to elucidate its inhibitory profile.

Materials and Reagents

  • Compound: this compound (≥95% purity)

  • Enzyme Library: A diverse panel of purified enzymes (e.g., kinases, proteases, phosphatases)

  • Substrates and Cofactors: Specific for each enzyme in the library

  • Assay Buffers: Optimized for each enzyme's activity

  • Detection Reagents: Appropriate for the chosen assay format (e.g., fluorescent, luminescent, colorimetric)

  • Control Inhibitors: Known inhibitors for each enzyme class as positive controls

  • DMSO: ACS grade, for compound dissolution

  • Microplates: 384-well or 1536-well format, low-volume, black or white depending on the assay

  • Automated Liquid Handling Systems: For dispensing reagents and compounds

  • Plate Readers: Capable of detecting the chosen assay signal (fluorescence, luminescence, absorbance)

Experimental Workflow

The screening process is divided into three main stages: Primary Screening, Hit Confirmation, and Dose-Response Analysis.

G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Dose-Response Analysis A Compound Preparation (10 mM in DMSO) C Compound Dispensing (Single concentration, e.g., 10 µM) A->C B Enzyme Library Plating (384-well format) B->C D Enzyme-Inhibitor Incubation C->D E Substrate Addition & Reaction D->E F Signal Detection E->F G Data Analysis (% Inhibition Calculation) F->G H Re-testing of Primary Hits G->H I Confirmation of Activity H->I J Serial Dilution of Confirmed Hits I->J K IC50 Determination J->K L Mechanism of Inhibition Studies (Optional) K->L

Figure 1: High-throughput screening workflow for this compound.

Detailed Experimental Protocols

Primary Screening

Objective: To identify initial "hits" from the enzyme library that are inhibited by this compound at a single concentration.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Library Plating: Using an automated liquid handler, dispense the enzymes from the library into a 384-well assay plate. Include appropriate controls:

    • Positive Control: Enzyme with a known inhibitor.

    • Negative Control: Enzyme with DMSO (vehicle).

    • No Enzyme Control: Buffer and substrate only.

  • Compound Dispensing: Transfer this compound from the stock plate to the assay plate to achieve a final concentration of 10 µM.

  • Incubation: Incubate the enzyme and compound mixture for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Add the specific substrate for each enzyme to initiate the enzymatic reaction.

  • Signal Detection: After a predetermined reaction time, stop the reaction and measure the output signal using a plate reader. The type of signal will depend on the assay format (e.g., fluorescence intensity, luminescence).

  • Data Analysis: Calculate the percent inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Sample - No_Enzyme_Control) / (Negative_Control - No_Enzyme_Control)) A hit is typically defined as a compound that exhibits inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Hit Confirmation

Objective: To confirm the inhibitory activity of the primary hits and eliminate false positives.

Protocol:

  • Re-testing: Re-test the primary hits from a fresh solid sample of this compound under the same conditions as the primary screen.

  • Confirmation: A confirmed hit is one that reproduces the inhibitory activity observed in the primary screen.

Dose-Response Analysis and IC50 Determination

Objective: To determine the potency of this compound against the confirmed enzyme targets by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Serial Dilution: Prepare a series of dilutions of this compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the enzymatic assay with the serially diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Quantitative data from the screening cascade should be summarized in clear and concise tables.

Table 1: Summary of Hypothetical Primary Screening Results

Enzyme Target% Inhibition at 10 µMHit (Yes/No)
Kinase A85.2Yes
Kinase B12.5No
Protease X92.1Yes
Protease Y5.8No
Phosphatase 165.7Yes
Phosphatase 220.3No

Table 2: Hypothetical IC50 Values for Confirmed Hits

Enzyme TargetIC50 (µM)
Kinase A2.5
Protease X0.8
Phosphatase 115.1

Potential Signaling Pathway Involvement

Based on the hypothetical hit data, if Kinase A is a known regulator of a specific signaling pathway, a diagram can be constructed to visualize the potential impact of this compound.

G cluster_pathway Hypothetical Kinase A Signaling Pathway Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Downstream_Protein Downstream Protein Kinase_A->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Promotes Inhibitor This compound Inhibitor->Kinase_A

Figure 2: Potential inhibition of the Kinase A signaling pathway.

Conclusion

The described application notes and protocols provide a comprehensive guide for the systematic screening of this compound against enzyme libraries. This workflow, from primary screening to IC50 determination, allows for the efficient identification and characterization of novel enzyme inhibitors. The structured data presentation and visualization of potential signaling pathway interactions will aid researchers in understanding the compound's mechanism of action and prioritizing hits for further drug development efforts. Various high-throughput screening methods, including mass spectrometry-based assays and universal inhibitor screening platforms, can be adapted to this workflow to suit specific experimental needs and available resources.[4][5]

References

Application Notes and Protocols: 6-Fluorobenzo[d]isothiazol-3(2H)-one in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its derivatives as a promising scaffold for the development of novel antifungal agents. This document includes a summary of the antifungal activity of structurally related compounds, detailed experimental protocols for in vitro evaluation, and potential mechanisms of action.

Disclaimer: The quantitative data presented in these notes are based on published studies of structurally related 1,2-benzisothiazol-3(2H)-one derivatives.[1][2][3][4] Specific antifungal activity for this compound should be determined experimentally.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The benzo[d]isothiazol-3(2H)-one scaffold has emerged as a promising starting point for the design of new antifungal drugs.[1][2][5] The incorporation of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. This document outlines the application of this compound in the antifungal drug discovery process.

Data Presentation

The following tables summarize the in vitro antifungal activity of a series of amino acid-derived 1,2-benzisothiazolinone (BZT) derivatives against a panel of pathogenic fungi.[3][4] These compounds share the same core scaffold as this compound. The data is presented as the Minimum Inhibitory Concentration (MIC₅₀), which is the lowest concentration of the compound that inhibits 50% of fungal growth.

Table 1: Antifungal Activity of BZT Derivatives against Candida and Cryptococcus Species [3][4]

CompoundC. albicans (ATCC 90028) MIC₅₀ (µg/mL)C. glabrata (ATCC 90030) MIC₅₀ (µg/mL)C. parapsilosis (ATCC 22019) MIC₅₀ (µg/mL)C. neoformans (ATCC 90112) MIC₅₀ (µg/mL)
DFD-VI-150.81.61.60.8
BD-I-1861.63.23.21.6
DFD-V-493.26.46.43.2
DFD-V-663.23.26.43.2
Fluconazole0.58.01.04.0
Amphotericin B0.250.50.250.125

Table 2: Antifungal Activity of BZT Derivatives against Aspergillus and Dermatophytes [3]

CompoundA. fumigatus (ATCC 204305) MIC₅₀ (µg/mL)T. rubrum (ATCC 28188) MIC₅₀ (µg/mL)T. mentagrophytes (ATCC 9533) MIC₅₀ (µg/mL)
DFD-VI-1512.53.21.6
BD-I-186>253.23.2
DFD-V-49>256.43.2
DFD-V-6612.53.21.6
Itraconazole0.250.1250.06

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-6-Fluorobenzo[d]isothiazol-3(2H)-ones

This protocol is a general method for the synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones, which can be adapted for the 6-fluoro derivative.[6][7]

Materials:

  • 2-mercapto-5-fluorobenzoic acid

  • Thionyl chloride

  • Appropriate primary amine (R-NH₂)

  • Pyridine

  • Dichloromethane (DCM)

  • N-Chlorosuccinimide (NCS)

  • Toluene

Procedure:

  • Synthesis of 2-mercapto-5-fluorobenzoyl chloride: A mixture of 2-mercapto-5-fluorobenzoic acid and thionyl chloride is heated at reflux for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • Amide Formation: The crude 2-mercapto-5-fluorobenzoyl chloride is dissolved in DCM and cooled to 0 °C. A solution of the desired primary amine and pyridine in DCM is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Cyclization: The resulting 2-mercapto-5-fluoro-N-substituted-benzamide is dissolved in toluene. N-Chlorosuccinimide (NCS) is added portion-wise, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired 2-substituted-6-fluorobenzo[d]isothiazol-3(2H)-one.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Oxidative Cyclization A 2-mercapto-5-fluorobenzoic acid C 2-mercapto-5-fluorobenzoyl chloride A->C Reflux B Thionyl chloride B->C F 2-mercapto-5-fluoro-N-substituted-benzamide C->F D Primary Amine (R-NH2) D->F E Pyridine E->F H 6-Fluoro-2-substituted-benzo[d]isothiazol-3(2H)-one F->H G N-Chlorosuccinimide (NCS) G->H

Caption: General synthesis workflow for 2-substituted-6-fluorobenzo[d]isothiazol-3(2H)-ones.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

Materials:

  • Test compound (e.g., this compound derivative)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation:

    • Yeasts: Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Filamentous Fungi: Grow the fungus on potato dextrose agar. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation: Inoculate each well with 100 µL of the fungal suspension. Include a drug-free growth control and a sterility control (medium only). Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and fungistatic compounds, and 100% for fungicidal compounds like amphotericin B) compared to the drug-free control.

Antifungal_Susceptibility_Workflow A Prepare Stock Solution of Test Compound B Serial Dilution in 96-well Plate A->B D Inoculate Plates B->D C Prepare Fungal Inoculum (0.5 McFarland) C->D E Incubate at 35°C D->E F Read MICs E->F

Caption: Workflow for broth microdilution antifungal susceptibility testing.
Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This assay helps to determine if the antifungal compound inhibits the ergosterol biosynthesis pathway, a common target for antifungal drugs.

Materials:

  • Fungal cells (Saccharomyces cerevisiae or Candida albicans)

  • Sabouraud Dextrose Broth (SDB)

  • Test compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Fungal Culture and Treatment: Grow the fungal culture in SDB to mid-log phase. Add the test compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Incubate for a defined period (e.g., 4-6 hours).

  • Cell Lysis and Saponification: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight. Add alcoholic KOH and incubate at 80°C for 1 hour to saponify the lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (sterols).

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a new tube. Scan the absorbance between 230 and 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol results in a characteristic four-peaked curve. Inhibition of ergosterol biosynthesis leads to a decrease in the ergosterol peaks and an increase in the peak at 230 nm, corresponding to the accumulation of squalene.

Protocol 4: Reactive Oxygen Species (ROS) Production Assay

This assay determines if the antifungal compound induces the production of reactive oxygen species, which can lead to fungal cell death.

Materials:

  • Fungal cells

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Test compound

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation and Treatment: Grow fungal cells to the mid-log phase. Harvest, wash with PBS, and resuspend in PBS. Treat the cells with the test compound at different concentrations for a specified time.

  • Staining with H₂DCFDA: Add H₂DCFDA to the cell suspension to a final concentration of 10 µM. Incubate in the dark at 37°C for 30-60 minutes.

  • Fluorescence Measurement: Transfer the cell suspension to a 96-well black, clear-bottom plate. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in ROS production.

Potential Mechanism of Action

Preliminary studies on related benzisothiazolinone derivatives suggest that their mechanism of action may involve the disruption of mitochondrial function.[4] This is supported by observations of increased production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in fungal cells treated with these compounds.[4] The ergosterol biosynthesis pathway is another potential target, and the protocol provided above can be used to investigate this.

Mechanism_of_Action A This compound Derivative B Fungal Cell A->B C Mitochondrial Dysfunction B->C E Ergosterol Biosynthesis Inhibition B->E D Increased ROS Production C->D G Fungal Cell Death D->G F Cell Membrane Disruption E->F F->G

Caption: Postulated signaling pathways for the antifungal action of benzo[d]isothiazol-3(2H)-one derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The data from structurally similar compounds indicate a broad spectrum of activity against clinically relevant fungal pathogens. The provided protocols offer a framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies for new derivatives based on this scaffold. Further investigation into the structure-activity relationship and optimization of the lead compounds are warranted to fully explore the therapeutic potential of this chemical class.

References

Application Notes and Protocols for Cell-Based Assays Involving 6-Fluorobenzo[d]isothiazol-3(2H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzo[d]isothiazol-3(2H)-one and its structural analogs, particularly those based on the 6-fluorobenzothiazole scaffold, are emerging as a promising class of compounds in biomedical research and drug discovery. The benzothiazole core is a key pharmacophore found in various therapeutically active agents. The incorporation of a fluorine atom can significantly enhance a compound's metabolic stability, cell permeability, and target-binding affinity, making these derivatives attractive candidates for the development of novel therapeutics, especially in oncology.

While specific cell-based assay data for this compound is limited in publicly available literature, extensive research on closely related 6-fluorobenzothiazole derivatives provides valuable insights into their potential applications and mechanisms of action. These analogs have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This document provides detailed application notes and protocols for cell-based assays based on the activities of these structurally similar compounds, offering a framework for the evaluation of this compound and its derivatives.

I. Application Notes

Anti-Proliferative and Cytotoxicity Assays

One of the primary applications of 6-fluorobenzothiazole derivatives is the assessment of their cytotoxic and anti-proliferative effects against cancer cells. These assays are fundamental in the initial stages of drug discovery to identify compounds with potent anti-cancer activity.

Principle: These assays measure the ability of a compound to inhibit cell growth or induce cell death. Common methods include colorimetric assays that quantify metabolic activity (e.g., MTT, XTT) or luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®), which are indicative of cell viability.

Application: Derivatives of 6-fluorobenzothiazole have shown potent cytotoxic effects against a range of human cancer cell lines, including lung, colon, breast, and cervical cancer.[1][2] Screening this compound against a panel of cancer cell lines is a critical first step in evaluating its therapeutic potential.

Apoptosis Induction Assays

A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death, or apoptosis. Assays to detect and quantify apoptosis are crucial for elucidating the mechanism of action of novel compounds.

Principle: Apoptosis is characterized by a series of biochemical events, including the activation of caspases, changes in mitochondrial membrane potential, and externalization of phosphatidylserine. Various assays are available to measure these events. Caspase activity assays, for instance, often use a luminogenic or fluorogenic substrate that is cleaved by active caspases to produce a measurable signal.[3]

Application: Several benzothiazole derivatives have been shown to induce apoptosis in cancer cells.[3][4][5] For example, a novel benzothiazole derivative, YLT322, induces apoptosis through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[3] Another derivative, PB11, was found to induce apoptosis by suppressing the PI3K/AKT signaling pathway.[6][7] Investigating the pro-apoptotic potential of this compound can provide critical insights into its anticancer mechanism.

II. Data Presentation

The following table summarizes the in vitro anticancer activity of various 6-fluorobenzothiazole derivatives against several human cancer cell lines, providing a point of reference for evaluating new compounds.

Table 1: In Vitro Anticancer Activity of 6-Fluorobenzothiazole Derivatives (IC₅₀ in µM)

Compound/Derivative ClassA549 (Lung)HCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)Reference
Substituted methoxybenzamide benzothiazole1.1 - 8.81.1 - 8.8-1.1 - 8.8[1]
Substituted chloromethylbenzamide benzothiazole1.1 - 8.81.1 - 8.8-1.1 - 8.8[1]
Hydrazine based benzothiazole---2.41[2][8]
Sulphonamide based acetamide benzothiazole--34.544.15[8][9]
Dichlorophenyl containing chlorobenzothiazole----[2][8]

Note: IC₅₀ values represent the concentration of a drug required for 50% inhibition of cell growth in vitro. Variations in IC₅₀ values can arise from differences in the specific derivatives tested, cell line passage numbers, and assay conditions.

III. Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol describes a standard method for determining the cytotoxic effect of a test compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound). Incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Caspase-3/7 Activity Assay

This protocol describes a method to measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • White-walled 96-well plates suitable for luminescence measurements

  • Test compound

  • Caspase-Glo® 3/7 Assay Reagent (Promega or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight. Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Workflow for Evaluating Anticancer Activity cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization A This compound & Analogs B Cell Viability Assay (MTT) A->B C Determine IC50 Values B->C D Apoptosis Assay (Caspase Activity) C->D E Cell Cycle Analysis C->E F Western Blot (Signaling Proteins) C->F G Structure-Activity Relationship (SAR) D->G E->G F->G H In Vivo Studies G->H

Caption: A generalized workflow for the preclinical evaluation of novel benzothiazole-based anticancer agents.

PI3K_AKT_Pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Benzothiazole Derivatives Compound->PI3K Compound->AKT

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by benzothiazole derivatives.[6][11]

Apoptosis_Pathway Mitochondrial (Intrinsic) Apoptosis Pathway Compound Benzothiazole Derivative (YLT322) Bax Bax (pro-apoptotic) expression increased Compound->Bax Bcl2 Bcl-2 (anti-apoptotic) expression decreased Compound->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by a benzothiazole derivative.[3]

References

Application Note: Protocol for Monitoring the Enzyme Inhibition Kinetics of 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-Fluorobenzo[d]isothiazol-3(2H)-one is a sulfur- and nitrogen-containing heterocyclic compound belonging to the benzisothiazolone class. Derivatives of benzo[d]isothiazol-3(2H)-one are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, and antineoplastic properties.[1] Notably, specific fluorinated benzisothiazolones have been identified as potent inhibitors of enzymes such as phosphomannose isomerase (PMI), highlighting their potential in therapeutic applications.[1] Understanding the kinetics of how this compound interacts with its target enzymes is crucial for drug development and mechanistic studies.

This application note provides detailed protocols for monitoring the reaction kinetics of this compound as an enzyme inhibitor. Two common and robust analytical methods are described: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Principle of Kinetic Analysis

Enzyme kinetics are studied by measuring the rate of an enzyme-catalyzed reaction. When an inhibitor is introduced, it can bind to the enzyme and reduce its activity. By measuring the reaction rate at various substrate and inhibitor concentrations, key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) can be determined. These parameters are essential for characterizing the potency and mechanism of action of the inhibitor. Spectrophotometric and chromatographic techniques are widely used to monitor these reactions by tracking the concentration changes of substrates or products over time.[2][3][4][5]

Experimental Protocols

Method 1: UV-Visible Spectrophotometry

This protocol is suitable for enzyme systems where the substrate consumption or product formation leads to a change in absorbance at a specific wavelength.[4]

1. Materials and Equipment

  • Double-beam UV-Vis Spectrophotometer with temperature control

  • Quartz or disposable plastic cuvettes (1 cm path length)

  • This compound (Inhibitor)

  • Target Enzyme

  • Enzyme-specific Substrate

  • Reaction Buffer (e.g., Phosphate, TRIS-HCl at appropriate pH)

  • Micropipettes and tips

  • DMSO (for dissolving the inhibitor)

2. Reagent Preparation

  • Reaction Buffer: Prepare a buffer solution at the optimal pH and ionic strength for the target enzyme's activity.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in the reaction buffer. Store on ice.

  • Substrate Stock Solution: Prepare a concentrated stock solution of the substrate in the reaction buffer.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

  • Working Solutions: Prepare serial dilutions of the substrate and inhibitor in the reaction buffer. Ensure the final concentration of DMSO in the reaction mixture is low (<1%) and consistent across all assays.

3. Experimental Procedure

  • Set the spectrophotometer to the predetermined wavelength (λmax) for the product or substrate and equilibrate the sample holder to the optimal reaction temperature (e.g., 25°C or 37°C).

  • In a 1 mL cuvette, add the reaction buffer, a specific volume of the inhibitor working solution (or DMSO for the control), and the enzyme solution. The final volume should be just under 1 mL (e.g., 950 µL).

  • Incubate the mixture for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate stock solution (e.g., 50 µL) and mix quickly by gentle inversion.

  • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance as a function of time for 3-5 minutes.

  • Repeat steps 2-5 for a range of substrate and inhibitor concentrations.

  • Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Rate = ΔAbs / (ε * l) * Δt), where ε is the molar extinction coefficient of the product/substrate and l is the path length.

Method 2: High-Performance Liquid Chromatography (HPLC)

This protocol is ideal for reactions where no significant spectral change occurs or when multiple products are formed. It allows for the direct quantification of substrates and products. HPLC methods are well-established for the analysis of various isothiazolinone compounds.[6][7][8][9][10]

1. Materials and Equipment

  • HPLC system with a suitable detector (e.g., UV/DAD)

  • C18 analytical column (e.g., 4.6 mm × 250 mm, 5 µm)[8]

  • Autosampler and vials

  • Reaction components (as listed in Method 1)

  • Quenching solution (e.g., trifluoroacetic acid, perchloric acid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

2. Reagent and Reaction Setup

  • Prepare stock solutions of the enzyme, substrate, and inhibitor as described in the UV-Vis protocol.

  • Develop an HPLC method capable of separating and quantifying the substrate and product. This involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water) and detection wavelength.[8][9]

  • Generate a standard curve for both the substrate and the product to enable accurate quantification.

3. Experimental Procedure

  • Set up a series of reaction tubes in a temperature-controlled water bath or heat block.

  • To each tube, add the reaction buffer, inhibitor working solution (or DMSO for control), and enzyme solution.

  • Pre-incubate the mixtures for 5-10 minutes at the desired temperature.

  • Initiate the reactions by adding the substrate to each tube.

  • At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction tube.

  • Immediately transfer the aliquot to a vial containing a quenching solution to stop the reaction.

  • Once all time points are collected, transfer the quenched samples to HPLC vials.

  • Analyze the samples using the developed HPLC method.

  • Calculate the concentration of the substrate remaining or product formed at each time point by integrating the respective peak areas and using the standard curve.

  • Determine the initial reaction velocity (v) by plotting the concentration of product formed versus time and calculating the slope of the initial linear phase.

Data Presentation

Quantitative data should be organized systematically for analysis. The initial reaction velocities are typically plotted against substrate concentration to generate Michaelis-Menten plots, which can be linearized (e.g., using a Lineweaver-Burk plot) to determine kinetic parameters.[3][5]

Table 1: Example Raw Data for Initial Velocity Determination (HPLC Method)

Time (min)[Product] (µM) at 0 nM Inhibitor[Product] (µM) at 50 nM Inhibitor[Product] (µM) at 100 nM Inhibitor
00.00.00.0
110.25.12.6
220.110.35.1
549.825.512.7
1095.350.225.3
Initial Velocity (µM/min) 10.1 5.15 2.55

Table 2: Summary of Calculated Kinetic Parameters

Inhibitor Conc. (nM)Apparent Vmax (µM/min)Apparent Km (µM)
050.025.0
5050.148.5
10049.875.2
Calculated Ki (nM) 45.5

Visualizations

Diagrams help to visualize complex workflows and theoretical concepts, aiding in comprehension and reproducibility.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Assay cluster_monitor Phase 3: Monitoring & Analysis A Prepare Buffer, Enzyme, Substrate & Inhibitor Stocks B Prepare Serial Dilutions A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate C->D E Method A: UV-Vis Continuous Monitoring D->E F Method B: HPLC Quenched Time Points D->F G Calculate Initial Reaction Velocities E->G F->G H Determine Kinetic Parameters (Km, Vmax, Ki) G->H

Caption: Experimental workflow for monitoring enzyme inhibition kinetics.

G E Enzyme (E) ES ES Complex E->ES + S EI EI Complex (Inactive) E->EI + I S Substrate (S) I Inhibitor (I) (6-Fluorobenzo...one) P Product (P) ES->P k_cat P->E + E

Caption: Logical diagram of a competitive enzyme inhibition mechanism.

References

Application of Fluorinated Benzothiazoles in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzothiazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The strategic incorporation of fluorine atoms into the benzothiazole scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] These modifications often lead to enhanced therapeutic potential, making fluorinated benzothiazoles valuable scaffolds in the design and development of novel therapeutic and diagnostic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of fluorinated benzothiazoles in various medicinal chemistry contexts, including their application as anticancer, antimicrobial, and diagnostic imaging agents.

Anticancer Applications

Fluorinated benzothiazole derivatives have demonstrated potent and selective antiproliferative activity against a range of cancer cell lines.[3][4] The mechanism of action for some of these compounds involves the induction of cytochrome P450 enzymes, particularly CYP1A1, in sensitive cancer cells, leading to metabolic activation and subsequent cell death.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro growth inhibitory (GI50) and inhibitory concentration (IC50) values for selected fluorinated benzothiazole derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (GI50)Activity (IC50)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast)< 1 nM-[6][7]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MDA 468 (Breast)< 1 nM-[6][7]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)PC 3 (Prostate)> 10 µM-[6][7]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)HCT 116 (Colon)> 10 µM-[6][7]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57 µM-[3]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4 µM-[3]
Fluorinated benzothiazole 15THP-1 (Leukemia)-0.9 - 1 µM[2]
Fluorinated compound 14HCT-116, A549, MCF-7, U-87 MGPotent Activity-[2]
4-fluoro substituted derivatives--1.94–3.46 μM[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Fluorinated benzothiazole compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 or IC50 value.

Signaling Pathway: CYP1A1 Induction

Certain fluorinated benzothiazoles exert their anticancer effect by inducing the expression of the CYP1A1 enzyme, which then metabolizes the compound into a cytotoxic species. This induction is primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

CYP1A1_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluorinated Benzothiazole Fluorinated Benzothiazole AhR_Hsp90 AhR-Hsp90 Complex Fluorinated Benzothiazole->AhR_Hsp90 Binds Metabolite Metabolite Fluorinated Benzothiazole->Metabolite Metabolized by CYP1A1 AhR AhR AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Dimerizes with Hsp90 Hsp90 AhR_Hsp90->AhR Hsp90 Dissociates ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element AhR_ARNT->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Activates Transcription CYP1A1_mRNA CYP1A1_mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1 Protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1 Protein Translation Cell Death Cell Death Metabolite->Cell Death Induces

CYP1A1 Induction Pathway by Fluorinated Benzothiazoles.

Antimicrobial Applications

Fluorinated benzothiazoles have also been investigated for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal strains. The presence of fluorine atoms can enhance the antimicrobial efficacy of the benzothiazole core.[2]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative fluorinated benzothiazole derivatives against various microorganisms.

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Fluorinated variant 18Various bacterial strainsHigh activity[2]
Thiazolidinone derivative 11aListeria monocytogenes100 - 250
Thiazolidinone derivative 11aPseudomonas aeruginosa100 - 250
Thiazolidinone derivative 11aEscherichia coli100 - 250
Thiazolidinone derivative 11aStaphylococcus aureus100 - 250
Benzothiazole clubbed isatin 41cEscherichia coli3.1
Benzothiazole clubbed isatin 41cPseudomonas aeruginosa6.2
Benzothiazole derivative 3Escherichia coli25 - 100[8]
Benzothiazole derivative 4Escherichia coli25 - 100[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Fluorinated benzothiazole compounds

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of the fluorinated benzothiazole compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Dispense 100 µL of broth into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 5 µL of the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway: Inhibition of NF-κB

Some benzothiazole derivatives exert anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses and cell survival.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Fluorinated Benzothiazole Fluorinated Benzothiazole Fluorinated Benzothiazole->IKK Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation p50 p50 p50_p65_dimer p50 p65 p65 p65 p65->p50_p65_dimer Translocates to Nucleus NFkB_complex p50 p65 IκBα DNA κB site p50_p65_dimer->DNA Binds to Target_Genes Pro-inflammatory & Pro-survival Genes DNA->Target_Genes Activates Transcription

Inhibition of the NF-κB Signaling Pathway.

PET Imaging Applications

Fluorine-18 (¹⁸F) labeled benzothiazoles are valuable probes for Positron Emission Tomography (PET) imaging. These radiotracers are particularly useful for imaging amyloid-β (Aβ) plaques in the brain, a hallmark of Alzheimer's disease, and for imaging tumors.[4][9]

Quantitative Data: Amyloid-β Binding Affinity

The following table shows the in vitro binding affinity (Kᵢ) of fluorinated benzothiazole derivatives for amyloid-β plaques.

CompoundTargetActivity (Kᵢ)Reference
[¹⁸F]6-amino-2-(4'-fluorophenyl)-1,3-benzothiazoleHuman amyloid beta plaques≤ 10 nM[9]
2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazoleAmyloid beta9.0 nM[10]
Experimental Protocol: Synthesis of ¹⁸F-Labeled Benzothiazoles for PET

The radiosynthesis of ¹⁸F-labeled benzothiazoles typically involves a nucleophilic aromatic substitution reaction.

Materials:

  • Nitro-precursor of the benzothiazole derivative

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling: Dissolve the nitro-precursor in anhydrous DMF or DMSO and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at a high temperature (e.g., 150°C) for a specified time (e.g., 10-20 minutes).

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and impurities. Elute the desired ¹⁸F-labeled benzothiazole with ethanol or acetonitrile.

  • HPLC Purification: Further purify the product using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing the pure product, remove the solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection.

Experimental Workflow: PET Imaging Agent Development

The development of a fluorinated benzothiazole-based PET imaging agent follows a structured workflow from synthesis to preclinical evaluation.

PET_Imaging_Workflow A Synthesis of Precursor B Radiolabeling with ¹⁸F A->B C Purification (SPE, HPLC) B->C D In vitro Binding Assay (e.g., to Aβ plaques) C->D E Determination of Lipophilicity (LogP) C->E F Biodistribution Studies in Rodents D->F Promising Affinity E->F Optimal Lipophilicity G Metabolite Analysis F->G H μPET Imaging in Animal Models F->H G->H I Dosimetry and Toxicity Studies H->I Favorable Kinetics J Clinical Trials I->J Safe Profile

Workflow for the Development of Fluorinated Benzothiazole PET Probes.

General Synthesis Protocol for 2-(4-Aminophenyl)benzothiazoles

A common synthetic route to produce 2-(4-aminophenyl)benzothiazoles involves the condensation of a substituted 2-aminothiophenol with a substituted 4-aminobenzoic acid or its derivative.

Materials:

  • Substituted 2-aminothiophenol

  • Substituted 4-nitrobenzoyl chloride (or 4-nitrobenzoic acid)

  • Pyridine or thionyl chloride

  • Lawesson's reagent

  • Potassium ferricyanide (K₃Fe(CN)₆)

  • Sodium hydroxide (NaOH)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Appropriate solvents (e.g., chlorobenzene, ethanol)

Procedure:

  • Amide Formation: React the substituted aniline with 4-nitrobenzoyl chloride in pyridine or with 4-nitrobenzoic acid in the presence of thionyl chloride to form the corresponding 4-nitro-N-phenylbenzamide.

  • Thionation: Treat the benzamide with Lawesson's reagent in a high-boiling solvent like chlorobenzene under reflux to yield the 4-nitro-N-phenylthiobenzamide.

  • Jacobsen Cyclization: Oxidatively cyclize the thiobenzanilide using potassium ferricyanide in an aqueous sodium hydroxide solution to form the 2-(4-nitrophenyl)benzothiazole.

  • Nitro Group Reduction: Reduce the nitro group to an amine by catalytic hydrogenation using palladium on carbon and hydrogen gas in a suitable solvent like ethanol to obtain the final 2-(4-aminophenyl)benzothiazole product.

This generalized protocol can be adapted and optimized for the synthesis of various fluorinated and otherwise substituted benzothiazole derivatives.

References

Application Notes and Protocols for the Integration of 6-Fluorobenzo[d]isothiazol-3(2H)-one in a Drug Discovery Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound belonging to the benzisothiazolinone class. This class of compounds is recognized for a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, derivatives of benzo[d]isothiazol-3(2H)-one have demonstrated potential as inhibitors of enzymes such as phosphomannose isomerase (PMI), which is implicated in certain metabolic disorders and cancer.[2] The isothiazolinone core is also known for its reactivity with nucleophilic residues in proteins, particularly cysteine, suggesting that this compound may act as a covalent inhibitor.[3][4] Covalent inhibitors can offer advantages in drug discovery, including high potency and prolonged duration of action.[5]

These application notes provide a comprehensive workflow and detailed protocols for incorporating this compound into a drug discovery program, from initial screening to mechanism of action and preliminary safety assessment.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and preparation of stock solutions for biological assays.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₇H₄FNOS[6]
Molecular Weight 169.18 g/mol [6]
CAS Number 159803-11-9[6]
Appearance White to off-white solid-
Solubility DMSO: ≥ 60 mg/mL (≥ 354.65 mM)[7]
Water: 22.7 µg/mL (at pH 7.4)[8]
Storage Powder: -20°C for up to 3 years[7]
In solvent: -80°C for up to 1 year[7]

Experimental Drug Discovery Workflow

The proposed workflow for evaluating this compound is depicted below. This workflow is designed to first identify its biological activity in a primary screen, followed by detailed characterization of its mechanism of action and cellular effects.

DrugDiscoveryWorkflow cluster_0 Phase 1: Primary Screening & Hit Confirmation cluster_1 Phase 2: Mechanism of Action (MOA) Studies cluster_2 Phase 3: Cellular & Safety Profiling cluster_3 Phase 4: Lead Optimization PrimaryScreen Primary Biochemical Screen (e.g., PMI Inhibition Assay) DoseResponse IC50 Determination PrimaryScreen->DoseResponse Active Hit CovalentBinding Covalent Binding Assessment (Intact Protein MS) DoseResponse->CovalentBinding Reversibility Reversibility Assays (Jump Dilution / Dialysis) CovalentBinding->Reversibility Kinetics Kinetic Characterization (kinact/KI determination) Reversibility->Kinetics Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Kinetics->Cytotoxicity OffTarget Off-Target Reactivity (e.g., GSH Reactivity Assay) Cytotoxicity->OffTarget ADMEConsiderations Preliminary ADME-Tox (e.g., Plasma Protein Binding) OffTarget->ADMEConsiderations SAR Structure-Activity Relationship (SAR) Studies ADMEConsiderations->SAR

Caption: Drug discovery workflow for this compound.

Experimental Protocols

Protocol 1: Primary Biochemical Screening - Phosphomannose Isomerase (PMI) Inhibition Assay

This coupled-enzyme assay determines the inhibitory activity of this compound against human PMI. The assay measures the production of NADPH, which is proportional to PMI activity.

Materials:

  • Recombinant human PMI, phosphoglucose isomerase (PGI), and glucose-6-phosphate dehydrogenase (G6PDH)

  • D-Mannose 6-phosphate (M6P)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Tween-20

  • This compound stock solution in 100% DMSO

  • 384-well, black, low-volume assay plates

  • Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: 590 nm)

  • Resazurin and Diaphorase for fluorescent readout

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add 100 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.

  • Enzyme and Substrate Preparation:

    • Prepare an "Enzyme Working Solution" in Assay Buffer containing NADP⁺, PGI, G6PDH, and PMI.

    • Prepare a "Substrate Working Solution" in Assay Buffer containing M6P, Resazurin, and Diaphorase.

  • Reaction Incubation:

    • Add 10 µL of the Enzyme Working Solution to all wells except the negative control (add buffer instead).

    • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Substrate Working Solution to all wells.

    • Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to positive (DMSO) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Mechanism of Action - Covalent Binding Assessment by Intact Protein Mass Spectrometry

This protocol confirms covalent bond formation between this compound and the target protein by detecting the expected mass shift.

Materials:

  • Purified target protein (e.g., PMI) at >95% purity

  • This compound

  • Reaction Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM TCEP

  • Quenching Solution: 0.1% formic acid in water/acetonitrile (1:1)

  • C4 ZipTips or equivalent for desalting

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Apo Protein Control: Prepare a solution of the target protein at 10 µM in Reaction Buffer.

    • Inhibitor-Treated Sample: Prepare a solution of the target protein at 10 µM and this compound at 50 µM in Reaction Buffer.

  • Incubation: Incubate both samples at room temperature for 1-2 hours.

  • Quenching and Desalting:

    • Quench the reaction by adding the Quenching Solution.

    • Desalt the samples using C4 ZipTips according to the manufacturer's protocol to remove non-volatile salts.

  • Mass Spectrometry Analysis:

    • Inject the desalted samples into the LC-MS system.

    • Acquire mass spectra over the appropriate m/z range for the target protein.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the observed mass of the protein in both the apo and inhibitor-treated samples.

    • A mass increase in the treated sample corresponding to the molecular weight of this compound (169.18 Da) confirms covalent adduct formation.

Table 2: Expected Mass Spectrometry Results for Covalent Binding

SampleExpected Mass (Da)Observed Mass (Da)Δ Mass (Da)Adduct Formation
Apo Protein [Mass of Target Protein][To be determined]N/AN/A
Protein + Cpd [Mass of Target Protein] + 169.18[To be determined]~169Confirmed/Not Confirmed
Protocol 3: Mechanism of Action - Covalent Reversibility Assessment using Jump Dilution

The jump dilution assay determines the dissociation rate constant (k_off) and residence time of an inhibitor, which can distinguish between reversible, slowly reversible, and irreversible covalent inhibitors.[8][9][10]

Materials:

  • Target enzyme and its substrate

  • This compound

  • Assay buffer and detection reagents for a continuous enzyme activity assay (e.g., fluorescence-based)

  • 384-well assay plates

  • Kinetic plate reader

Procedure:

  • Pre-incubation:

    • Incubate the enzyme at a high concentration (e.g., 100x the final assay concentration) with a saturating concentration of this compound (e.g., 10-20x IC₅₀) for a sufficient time to allow for complex formation (typically 1 hour).

  • Jump Dilution:

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into a solution containing the enzyme's substrate and all necessary detection reagents. This dilution reduces the free inhibitor concentration to well below its IC₅₀, minimizing re-binding.

  • Activity Monitoring:

    • Immediately and continuously monitor the recovery of enzyme activity over time using a kinetic plate reader.

  • Data Analysis:

    • Fit the enzyme progress curves (product formation over time) to an integrated rate equation to determine the dissociation rate constant (k_off).

    • The residence time (τ) is calculated as the inverse of k_off (τ = 1/k_off). A very slow or negligible recovery of activity indicates irreversible or very slow reversible covalent inhibition.

JumpDilution cluster_preincubation Step 1: Pre-incubation cluster_dilution Step 2: Rapid Dilution cluster_monitoring Step 3: Activity Monitoring cluster_analysis Step 4: Data Analysis Enzyme_High High [Enzyme] EI_Complex E-I Complex Formation Enzyme_High->EI_Complex Inhibitor_High High [Inhibitor] (10-20x IC50) Inhibitor_High->EI_Complex Dilution 100-fold Dilution into Substrate Buffer EI_Complex->Dilution Kinetic_Read Kinetic Measurement of Enzyme Activity Dilution->Kinetic_Read koff_calc Calculate koff (Residence Time = 1/koff) Kinetic_Read->koff_calc

Caption: Jump dilution experimental workflow.
Protocol 4: Cellular Profiling - Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of a compound.

Materials:

  • Human cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., MRC-5)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC₅₀ (50% cytotoxic concentration) by plotting cell viability against the logarithm of the compound concentration.

ADME-Tox Considerations for Isothiazolinones

Isothiazolinones are known to be reactive molecules and potential skin sensitizers.[11][12][13] Early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial.

Key Considerations:

  • Reactivity: The inherent electrophilicity of the isothiazolinone ring can lead to off-target covalent modification of proteins. An assessment of reactivity with glutathione (GSH), a key cellular nucleophile, can serve as an early indicator of non-specific reactivity.

  • Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to interact with its target. An equilibrium dialysis assay is the gold standard for determining the percentage of plasma protein binding.[6]

  • Metabolic Stability: The metabolic stability of the compound in liver microsomes or hepatocytes should be evaluated to predict its in vivo clearance.

  • Cytotoxicity: As described in Protocol 4, assessing cytotoxicity in both cancerous and non-cancerous cell lines is essential to determine the therapeutic window.

Table 3: Recommended Preliminary ADME-Tox Assays

AssayPurposeMethod
GSH Reactivity Assay To assess non-specific covalent reactivity.Incubation of the compound with GSH followed by LC-MS analysis to quantify GSH depletion.
Plasma Protein Binding To determine the fraction of free drug.Equilibrium dialysis of the compound in plasma from relevant species (e.g., human, mouse).[6]
Metabolic Stability To predict in vivo clearance.Incubation with liver microsomes and measurement of compound depletion over time by LC-MS.
Cytotoxicity To determine the therapeutic window.MTT or other cell viability assays on a panel of cell lines.

Conclusion

This compound represents a promising starting point for a drug discovery campaign due to the known biological activities of the benzisothiazolinone scaffold. The provided workflow and protocols offer a systematic approach to characterize its inhibitory potential, elucidate its mechanism of action as a potential covalent inhibitor, and assess its preliminary safety profile. Careful execution of these studies will be critical in determining the therapeutic potential of this compound and guiding future lead optimization efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and related compounds.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of benzo[d]isothiazol-3(2H)-ones can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Suboptimal Reagents: The quality of your starting materials and reagents is crucial.

    • Solution: Ensure your starting materials are pure and your reagents are not degraded. For instance, when using oxidizing agents like m-CPBA or H₂O₂, their activity can diminish over time.

  • Poor Reaction Conditions: The choice of solvent, catalyst, and reaction atmosphere can significantly impact the yield.

    • Solution: Experiment with different solvent systems. For example, in the oxidation of benzo[d]isothiazol-3(2H)-ones, a mixture of water and DMF has been shown to be effective.[1][2] Ensure that your catalyst, if applicable, is active and used in the correct loading. If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Unwanted side reactions can consume your starting material or product.

    • Solution: Adjusting the stoichiometry of your reagents can minimize side reactions. For example, in oxidation reactions, using an excess of the oxidizing agent can lead to the formation of the corresponding 1,1-dioxide. Meticulous control of the amount of oxidant is therefore necessary.

Question: I am observing the formation of significant impurities in my reaction mixture. How can I identify and minimize them?

Answer: Impurity formation is a common challenge. Here’s how to approach this issue:

  • Identify the Impurities: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to characterize the structure of the major impurities.

  • Common Impurities and Their Prevention:

    • Over-oxidation Product (1,1-dioxide): This is common when synthesizing the 1-oxide derivative.

      • Prevention: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. Lowering the temperature may improve selectivity.

    • Unreacted Starting Material: This indicates an incomplete reaction.

      • Prevention: See the solutions for "Incomplete Reaction" in the low yield section.

    • Byproducts from Side Reactions: The specific side reactions will depend on your chosen synthetic route.

      • Prevention: A thorough understanding of the reaction mechanism can help in identifying potential side reactions. Adjusting reaction conditions such as temperature, solvent, and reagent addition order can help to suppress these.

Question: The purification of my final product is proving difficult. What strategies can I employ?

Answer: Purification can be challenging due to the physical properties of the product and the presence of closely related impurities.

  • Column Chromatography: This is a standard method for purification.

    • Optimization: Experiment with different solvent systems (eluents) to achieve better separation. Using a gradient elution can be beneficial.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: The key is to find a solvent or solvent mixture in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Alternative Methods: In some cases, traditional purification methods may not be sufficient.

    • "Greener" Approaches: Some modern synthetic methods are designed to yield products that can be purified without column chromatography. For instance, a Selectfluor-mediated oxidation allows for the synthesis of benzo[d]isothiazol-3(2H)-one-1-oxides that can be isolated without chromatography.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the benzo[d]isothiazol-3(2H)-one core?

A1: The primary approaches for synthesizing the benzo[d]isothiazol-3(2H)-one scaffold include:

  • Intramolecular Pathways: These often start from 2-mercaptobenzamides and involve an intramolecular N-S bond formation through oxidative dehydrogenative cyclization.[4][5] Catalysts such as Cu(I) or heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine can be employed.[4] Electrochemical methods have also been developed for this cyclization.[4][5]

  • Intermolecular Pathways: These routes typically involve the reaction of 2-halobenzamides with a sulfur source like sulfur powder (S₈), potassium thiocyanate (KSCN), or carbon disulfide (CS₂).[4] These reactions are often catalyzed by transition metals, such as copper salts.[4][5]

Q2: How can I synthesize the 1-oxide derivative of this compound?

A2: The 1-oxide derivative is typically synthesized by the direct oxidation of the parent benzo[d]isothiazol-3(2H)-one. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1][3] However, these reagents can be unstable and require careful control of temperature and stoichiometry.[1][3] A more recent and efficient method utilizes Selectfluor in an aqueous medium, which offers high yields and a simpler purification process.[1][2][3]

Q3: Are there any "green" or more environmentally friendly methods for this synthesis?

A3: Yes, efforts have been made to develop more eco-friendly synthetic protocols. The use of water as a solvent, as seen in the Selectfluor-mediated oxidation, reduces the reliance on volatile organic solvents.[1][2][3] Additionally, electrochemical synthesis methods are considered green as they use electricity as a clean redox agent, avoiding the need for chemical oxidants and producing non-hazardous byproducts like H₂.[4][5]

Data Presentation

The following table summarizes the optimization of reaction conditions for the selective oxidation of a model benzo[d]isothiazol-3(2H)-one to its corresponding 1-oxide using various oxidants. This data can serve as a reference for optimizing your own synthesis.

OxidantEquivalentsSolventTemperature (°C)Time (h)Yield (%)
Selectfluor1.0H₂O/DMF (9:1)25190+
m-CPBA1.1CH₂Cl₂0-252Moderate
H₂O₂1.5Acetic Acid2512Moderate
NFSI1.0DMF251Low
NIS1.0DMF251No Reaction

Data adapted from a study on a model substrate and may require optimization for this compound.[1]

Experimental Protocols

Key Experiment: Selective Oxidation using Selectfluor

This protocol is based on the efficient and environmentally friendly oxidation of benzo[d]isothiazol-3(2H)-ones to their 1-oxide derivatives.[1][2][3]

Materials:

  • This compound

  • Selectfluor

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (0.2 mmol) in a mixture of H₂O/DMF (2.0 mL, v/v = 9:1) in a round-bottom flask, add Selectfluor (0.2 mmol).

  • Stir the reaction mixture at room temperature (25 °C) for 1 hour in air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can often be isolated by simple filtration, as the high water content of the solvent mixture may cause the product to precipitate.

  • Wash the isolated solid with water and dry to obtain the pure this compound-1-oxide.

Note: This is a general procedure and may require optimization for your specific substrate and scale.

Visualizations

TroubleshootingWorkflow start Problem Identified low_yield Low Yield start->low_yield impurities Significant Impurities start->impurities purification Difficult Purification start->purification incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn suboptimal_reagents Suboptimal Reagents? low_yield->suboptimal_reagents side_reactions Side Reactions? low_yield->side_reactions identify_impurities Identify Impurities (NMR, MS) impurities->identify_impurities column_chrom Optimize Column Chromatography purification->column_chrom recrystallization Attempt Recrystallization purification->recrystallization alt_methods Consider Alternative Methods purification->alt_methods solution_yield Extend Time / Increase Temp Check Reagent Quality Adjust Stoichiometry incomplete_rxn->solution_yield suboptimal_reagents->solution_yield side_reactions->solution_yield over_oxidation Over-oxidation? identify_impurities->over_oxidation unreacted_sm Unreacted SM? identify_impurities->unreacted_sm solution_impurities Control Stoichiometry & Temp Drive Reaction to Completion over_oxidation->solution_impurities unreacted_sm->solution_impurities solution_purification Test Different Solvents Explore 'Green' Protocols column_chrom->solution_purification recrystallization->solution_purification alt_methods->solution_purification

Caption: Troubleshooting workflow for synthesis issues.

ExperimentalWorkflow reagents 1. Prepare Reagents (Substrate, Selectfluor, H₂O/DMF) reaction 2. Set up Reaction (Combine reagents, stir at 25°C) reagents->reaction 1h monitoring 3. Monitor Progress (TLC) reaction->monitoring isolation 4. Isolate Product (Filtration) monitoring->isolation Upon completion analysis 5. Analyze Product (NMR, MS) isolation->analysis

Caption: General workflow for Selectfluor-mediated oxidation.

References

Troubleshooting low labeling efficiency with 6-Fluorobenzo[d]isothiazol-3(2H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 6-Fluorobenzo[d]isothiazol-3(2H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the labeling of proteins and other biomolecules with this compound in a direct question-and-answer format.

Q1: What is the mechanism of labeling with this compound?

This compound is an electrophilic compound that is proposed to react with nucleophilic functional groups on biomolecules. The primary mechanism of action for isothiazolones involves the reaction with thiol groups, such as those found in cysteine residues of proteins.[1][2][3] The electron-deficient sulfur atom in the isothiazolone ring is susceptible to nucleophilic attack by the thiolate anion (R-S⁻), leading to the opening of the ring and the formation of a stable disulfide bond between the compound and the target molecule.[3]

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine Residue) Conjugate Labeled Protein (Stable Disulfide Bond) Protein_SH->Conjugate Nucleophilic Attack Label This compound Label->Conjugate

Proposed reaction of this compound with a protein thiol group.

Q2: My labeling efficiency is consistently low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue in bioconjugation.[4] Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Action
Suboptimal pH The reaction of isothiazolones with thiols is pH-dependent. The thiol group must be in its nucleophilic thiolate form. Ensure the reaction buffer pH is between 7.5 and 8.5. Avoid highly acidic or basic conditions that could compromise protein stability or lead to side reactions.
Presence of Competing Nucleophiles Buffers containing thiols (e.g., DTT, BME) will compete with the target molecule for the labeling reagent. Ensure that the purification and reaction buffers are free of such components.[5]
Insufficient Molar Excess of Labeling Reagent A low ratio of labeling reagent to protein can result in incomplete labeling. Increase the molar excess of this compound. It is advisable to perform a titration to find the optimal ratio.[6]
Inaccessibility of Target Residues The cysteine residues on your protein may be buried within its three-dimensional structure and therefore inaccessible to the labeling reagent.[5] Consider partial denaturation or using a different labeling strategy targeting more accessible residues.
Degraded or Hydrolyzed Labeling Reagent This compound may be susceptible to hydrolysis. Use a freshly prepared solution of the labeling reagent in an anhydrous solvent like DMSO or DMF and add it to the reaction mixture immediately.[5]
Incorrect Reaction Time or Temperature Labeling reactions may require specific incubation times and temperatures to proceed to completion. Try increasing the incubation time or adjusting the temperature (e.g., from 4°C to room temperature) if protein stability allows.[7]

Q3: After the labeling reaction, my protein precipitates. What can I do to prevent this?

Protein precipitation post-labeling is often due to changes in the protein's surface properties or over-labeling.[8]

Potential Cause Recommended Action
Over-labeling Attaching too many molecules of the labeling reagent can alter the protein's net charge and increase its hydrophobicity, leading to aggregation.[6][8] Reduce the molar excess of the labeling reagent in the reaction.
High Protein Concentration High concentrations of protein can increase the likelihood of aggregation during the labeling process.[6] Try performing the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).
Suboptimal Buffer Conditions The buffer composition, including pH and ionic strength, can influence protein solubility. Ensure you are using a buffer that is known to maintain the stability of your protein.
Presence of Organic Solvent The solvent used to dissolve the labeling reagent (e.g., DMSO) can sometimes induce precipitation if the final concentration is too high. Minimize the volume of organic solvent added to the reaction mixture.

Experimental Protocols

This section provides a general methodology for labeling a protein with this compound. This should be considered a starting point, and optimization will be required for each specific application.

Protocol 1: General Protein Labeling

This protocol describes the conjugation of this compound to cysteine residues on a protein.

Materials:

  • Protein to be labeled in a thiol-free buffer (e.g., PBS, pH 7.5-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or BME)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into a thiol-free reaction buffer at a concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent like TCEP, followed by removal of the reducing agent before labeling.

  • Labeling Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the labeling reagent stock solution to the protein solution. A starting point could be a 10- to 20-fold molar excess.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing. Protect from light if the label is light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-100 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted labeling reagent and quenching reagent byproducts using a desalting column or by dialysis against a suitable storage buffer.

Data Presentation

Systematic optimization of labeling conditions is crucial for achieving high efficiency and reproducibility. Use the following tables to guide and record your experimental results.

Table 1: Optimization of Molar Excess

Molar Excess of Labeling Reagent Degree of Labeling (DOL) Protein Recovery (%) Observations (e.g., Precipitation)
5:1
10:1
20:1
50:1

Table 2: Optimization of Reaction pH

Reaction Buffer pH Degree of Labeling (DOL) Protein Recovery (%) Observations
7.0
7.5
8.0
8.5

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Protein in Thiol-Free Buffer C Add Labeling Reagent to Protein Solution A->C B Prepare Fresh Labeling Reagent Stock Solution B->C D Incubate (e.g., 2h at RT or overnight at 4°C) C->D E Quench Reaction with Excess Thiols D->E F Remove Unreacted Reagents (Desalting Column/Dialysis) E->F G Characterize Labeled Protein (e.g., DOL, Purity) F->G

A generalized experimental workflow for protein labeling.

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_protein Protein Issues Start Low Labeling Efficiency? CheckBuffer Buffer contains thiols or primary amines? Start->CheckBuffer Yes CheckLabel Labeling reagent degraded? CheckBuffer->CheckLabel No ChangeBuffer Use thiol-free buffer (e.g., PBS) CheckBuffer->ChangeBuffer Yes FreshLabel Use fresh stock solution CheckLabel->FreshLabel Yes CheckRatio Molar ratio too low? CheckLabel->CheckRatio No CheckpH pH suboptimal? CheckRatio->CheckpH No IncreaseRatio Increase molar excess of labeling reagent CheckRatio->IncreaseRatio Yes OptimizepH Optimize pH (7.5-8.5) CheckpH->OptimizepH Yes CheckAccessibility Target residues inaccessible? CheckpH->CheckAccessibility No ConsiderDenaturation Consider partial denaturation or alternative labeling CheckAccessibility->ConsiderDenaturation Yes

A decision tree for troubleshooting low labeling efficiency.

References

Optimizing reaction conditions for covalent modification by 6-Fluorobenzo[d]isothiazol-3(2H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for covalent modification of proteins using 6-Fluorobenzo[d]isothiazol-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of covalent modification by this compound?

A1: this compound is an electrophilic reagent that primarily targets nucleophilic amino acid residues on proteins. The key reaction occurs with the thiol group of cysteine residues. At a physiological or slightly basic pH, the thiol group exists in its more nucleophilic thiolate form, which attacks the sulfur atom of the isothiazolone ring. This leads to the formation of a disulfide bond and subsequent ring-opening of the reagent, resulting in a stable covalent modification of the protein.

Q2: Which amino acid residues does this compound react with?

A2: The primary target for covalent modification by this compound is cysteine due to the high nucleophilicity of its thiol group. While reactions with other nucleophilic residues like lysine or histidine are possible, they generally occur at a much slower rate and may require specific micro-environments within the protein structure to enhance their reactivity.

Q3: What is the optimal pH for the labeling reaction?

A3: The reaction of isothiazolones with thiols is highly pH-dependent. A slightly basic pH, typically in the range of 7.5 to 8.5, is optimal for labeling cysteine residues.[1] In this pH range, the cysteine thiol group is more likely to be in the deprotonated, nucleophilic thiolate form, which accelerates the reaction. It is crucial to balance reaction efficiency with protein stability, as some proteins may be unstable at higher pH values.

Q4: How can I confirm that my protein has been covalently modified?

A4: Mass spectrometry is the most definitive method to confirm covalent modification. By comparing the mass of the unmodified protein with the labeled protein, you can determine the extent of modification. Further analysis using tandem mass spectrometry (MS/MS) after proteolytic digestion can pinpoint the exact amino acid residue(s) that have been modified.[2][3][4]

Q5: What are the recommended storage conditions for this compound?

A5: In its solid form, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For solutions, it is recommended to prepare fresh solutions before each experiment. If storage is necessary, stock solutions in an anhydrous organic solvent like DMSO can be stored at -20°C for short-term or -80°C for long-term storage in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during covalent modification experiments with this compound.

Problem Possible Cause Troubleshooting Steps
No or low labeling efficiency Suboptimal pH.Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate cysteine deprotonation.[1]
Inactive reagent.Prepare a fresh stock solution of this compound in anhydrous DMSO immediately before use.
Presence of competing nucleophiles.Ensure the reaction buffer is free from nucleophilic compounds like Tris, sodium azide, or DTT. Use buffers like phosphate or HEPES.[1][5]
Insufficient reagent concentration.Increase the molar excess of the labeling reagent. Perform a titration to find the optimal concentration.
Short incubation time.Increase the reaction time. Monitor the reaction progress over a time course.
Protein precipitation or aggregation Protein instability at the reaction pH.Perform the reaction at a pH closer to the protein's isoelectric point (pI) where it is more stable, even if it slows down the reaction. Alternatively, perform the reaction at a lower temperature (e.g., 4°C).
High concentration of the labeling reagent.Reduce the molar ratio of the labeling reagent to the protein.[6]
High protein concentration.Lower the protein concentration during the labeling reaction.[6]
Non-specific labeling High concentration of the labeling reagent.Decrease the molar excess of this compound.
Prolonged incubation time.Reduce the reaction time.
Inconsistent results Incomplete dissolution of the reagent.Ensure the stock solution of the labeling reagent is fully dissolved before adding it to the protein solution.
Degradation of the reagent.Always use freshly prepared solutions.

Data Presentation

Table 1: Recommended Reaction Conditions for Covalent Modification
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 µMHigher concentrations may lead to aggregation.[6]
Reagent Concentration 10 - 100 µM (10- to 100-fold molar excess)Start with a lower excess and optimize.
Buffer 50 mM Phosphate or HEPESAvoid nucleophilic buffers like Tris.[1][5]
pH 7.5 - 8.5Optimal for cysteine labeling.[1]
Temperature 4 - 25 °CLower temperatures can improve protein stability.
Incubation Time 30 minutes - 4 hoursMonitor reaction progress over time.
Quenching Reagent 10-fold molar excess of a thiol-containing compound (e.g., β-mercaptoethanol, DTT, or glutathione)Add to consume any unreacted labeling reagent.
Table 2: Example Data for Optimizing Reagent Concentration
Molar Excess of Reagent% Labeling EfficiencyProtein Aggregation
10x35%None
25x65%Minimal
50x85%Slight
100x92%Significant
200x95%Severe

Note: This is illustrative data and the optimal concentration will be protein-dependent.

Experimental Protocols

Protocol 1: Covalent Labeling of a Protein with this compound
  • Prepare a fresh stock solution of 10 mM this compound in anhydrous DMSO.

  • Prepare the protein solution at a concentration of 10 µM in 50 mM phosphate buffer, pH 8.0.

  • Initiate the labeling reaction by adding the desired volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 50-fold).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light.

  • Quench the reaction by adding a 10-fold molar excess of β-mercaptoethanol to the reaction mixture and incubate for an additional 15 minutes.

  • Remove excess reagent and quenching agent by size-exclusion chromatography or dialysis.

  • Analyze the labeled protein by SDS-PAGE and mass spectrometry to confirm modification.

Protocol 2: Mass Spectrometry Analysis of the Labeled Protein
  • Intact Mass Analysis:

    • Desalt the labeled protein sample using a C4 ZipTip or equivalent.

    • Analyze the sample by ESI-MS to determine the mass of the labeled protein. The mass shift will correspond to the mass of the this compound adduct.

  • Peptide Mapping to Identify Modification Sites:

    • Denature the labeled protein in 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the protein with a protease such as trypsin overnight at 37°C.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, specifying the mass of the this compound adduct as a variable modification on cysteine residues.

Visualizations

Covalent_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Protein Prepare Protein Incubate Incubate Prepare Protein->Incubate Prepare Reagent Prepare Reagent Prepare Reagent->Incubate Quench Quench Incubate->Quench Purify Purify Quench->Purify Analyze Analyze Purify->Analyze

Caption: General workflow for covalent modification experiments.

Troubleshooting_Logic Start Start Low Labeling? Low Labeling? Start->Low Labeling? Optimize pH Optimize pH Low Labeling?->Optimize pH Yes Protein Precipitates? Protein Precipitates? Low Labeling?->Protein Precipitates? No Increase Reagent Increase Reagent Optimize pH->Increase Reagent Increase Time Increase Time Increase Reagent->Increase Time Increase Time->Protein Precipitates? Lower Temperature Lower Temperature Protein Precipitates?->Lower Temperature Yes Successful Labeling Successful Labeling Protein Precipitates?->Successful Labeling No Lower Concentrations Lower Concentrations Lower Temperature->Lower Concentrations Lower Concentrations->Successful Labeling

Caption: A logical troubleshooting guide for optimizing labeling.

Mass_Spec_Workflow Labeled Protein Labeled Protein Intact Mass Analysis Intact Mass Analysis Labeled Protein->Intact Mass Analysis Proteolytic Digestion Proteolytic Digestion Labeled Protein->Proteolytic Digestion LC-MS/MS LC-MS/MS Proteolytic Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Identify Modification Site Identify Modification Site Data Analysis->Identify Modification Site

Caption: Workflow for mass spectrometry analysis of modified proteins.

References

How to reduce non-specific binding of 6-Fluorobenzo[d]isothiazol-3(2H)-one in cells.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate non-specific binding of 6-Fluorobenzo[d]isothiazol-3(2H)-one in cellular assays.

Introduction to this compound

This compound is a heterocyclic organic compound. Like other benzisothiazolinone derivatives, it is investigated for a range of biological activities, making it a compound of interest in cellular research and drug discovery. A common challenge when working with small molecules in cell-based assays is non-specific binding, which can lead to high background signals, reduced assay sensitivity, and inaccurate data.

Based on its physicochemical properties, this compound has a moderate lipophilicity (XLogP3-AA: 1.4) and low water solubility.[1] These characteristics suggest that non-specific binding is likely driven by hydrophobic interactions with cellular components like lipids and proteins, as well as plasticware.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for this compound?

A1: Non-specific binding refers to the interaction of this compound with unintended cellular targets or experimental materials (e.g., plastic wells, glass slides). This is problematic because it generates a high background signal that can mask the true specific signal from the intended target interaction. This leads to a reduced signal-to-noise ratio, making data interpretation difficult and potentially leading to false-positive results. The hydrophobic nature of the benzisothiazolinone core contributes to this issue.[2][3]

Q2: What are the primary causes of non-specific binding for this compound?

A2: The primary drivers of non-specific binding for a molecule like this compound are:

  • Hydrophobic Interactions: The compound's aromatic structure can non-specifically associate with hydrophobic regions of proteins, lipid membranes, and plastic surfaces.[2]

  • Electrostatic Interactions: Although a neutral molecule, localized charge distributions can lead to weak electrostatic interactions with charged cellular components.

  • High Compound Concentration: Using an excessively high concentration of the compound can saturate the specific binding sites and promote binding to lower-affinity, non-specific sites.

  • Suboptimal Assay Conditions: Inappropriate buffer pH, low ionic strength, or insufficient washing can all exacerbate non-specific binding.[2][4][5]

Q3: How can I determine if I have a non-specific binding problem?

A3: You can assess non-specific binding by including proper controls in your experiment:

  • No-Target Control: Use cells that do not express the target of interest. Any signal detected in these cells is likely due to non-specific binding.

  • Competition Assay: Co-incubate your fluorescently labeled this compound with a high concentration (e.g., 100-fold excess) of the corresponding unlabeled compound. The unlabeled compound will compete for the specific binding sites. The signal that remains is considered non-specific.

  • Analyte-Free Control: For surface-based assays, flowing the analyte over a bare sensor surface without the immobilized ligand can reveal the extent of non-specific interaction with the surface itself.[6][7]

Q4: What is a blocking agent and when should I use it?

A4: A blocking agent is a molecule used to saturate non-specific binding sites on your cells or substrate, thereby preventing the compound of interest from binding to them.[5] You should incorporate a blocking step after cell fixation and permeabilization, but before adding the this compound. Common blocking agents include proteins like Bovine Serum Albumin (BSA) or non-fat dry milk.[8][9]

Troubleshooting Guide

This guide provides a systematic approach to reducing non-specific binding. Start with Level 1 optimizations and proceed to subsequent levels if high background persists.

Logical Flow for Troubleshooting

Troubleshooting_Flowchart start High Background Signal Observed level1 Level 1: Basic Optimization - Titrate Compound Concentration - Optimize Incubation Time/Temp start->level1 check1 Background Reduced? level1->check1 level2 Level 2: Buffer & Washing - Add Blocking Agent (BSA) - Increase Wash Steps/Duration check1->level2 No end_ok Problem Solved check1->end_ok Yes check2 Background Reduced? level2->check2 level3 Level 3: Advanced Buffer Mods - Add Surfactant (Tween-20) - Increase Ionic Strength (NaCl) check2->level3 No check2->end_ok Yes check3 Background Reduced? level3->check3 level4 Level 4: Re-evaluate Protocol - Change Fixation Method - Test Alternative Cell Line check3->level4 No check3->end_ok Yes end_consult Consult Technical Support level4->end_consult

Caption: Troubleshooting flowchart for reducing non-specific binding.

Level 1: Optimizing Compound Concentration and Incubation
  • Titrate Compound Concentration: The simplest cause of high background is using too much compound. Perform a dose-response experiment to find the lowest concentration of this compound that gives a robust specific signal with minimal background.

  • Optimize Incubation Time and Temperature:

    • Time: Reduce the incubation time to minimize the opportunity for low-affinity, non-specific interactions to occur.

    • Temperature: Try incubating at 4°C overnight instead of a shorter time at room temperature or 37°C. Lower temperatures can decrease the rate of non-specific binding.[8]

Level 2: Improving Blocking and Washing Steps
  • Incorporate a Blocking Step: Pre-incubate cells with a blocking buffer to saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a common and effective choice.[10][11]

  • Increase Washing Efficiency: Insufficient washing is a major cause of high background.

    • Increase the number of wash cycles (e.g., from 3 to 5).[4]

    • Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes with gentle agitation).[4]

    • Increase the volume of wash buffer used for each step.

Level 3: Advanced Buffer Modifications
  • Add a Non-Ionic Surfactant: Including a mild detergent like Tween-20 (typically at 0.05% - 0.1%) in your wash buffer can help disrupt weak hydrophobic interactions that cause non-specific binding.[5][6][12]

  • Increase Ionic Strength: If electrostatic interactions are suspected, increasing the salt concentration of your buffers (e.g., adding NaCl up to 150-250 mM) can shield charges and reduce non-specific binding.[6][7][13]

  • Adjust Buffer pH: The charge of cellular components can be influenced by pH. Test a range of pH values (e.g., 6.5, 7.4, 8.0) for your incubation and wash buffers to find the optimal condition that minimizes non-specific interactions without affecting your specific signal.[7]

Quantitative Data for Optimization

The following tables provide illustrative data on how different optimization steps can impact the signal-to-noise ratio in a typical cellular imaging experiment.

Table 1: Effect of Blocking Agent (BSA) Concentration on Signal-to-Noise Ratio

BSA Concentration (%)Total Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
0 (No Block)150012001.25
0.514507002.07
1.0 1420 450 3.16
2.013804203.29
5.013004103.17

Note: A 1-2% BSA concentration often provides an optimal balance between reducing background and maintaining a strong specific signal.[10][14]

Table 2: Effect of Surfactant (Tween-20) and Salt (NaCl) in Wash Buffer

Wash Buffer CompositionTotal Signal (Arbitrary Units)Background Signal (Arbitrary Units)Signal-to-Noise Ratio
PBS alone14204503.16
PBS + 0.05% Tween-2014002505.60
PBS + 150 mM NaCl13803004.60
PBS + 0.05% Tween-20 + 150 mM NaCl 1370 150 9.13

Note: Combining a non-ionic surfactant and increased salt concentration can have a synergistic effect on reducing background noise.[6][13]

Experimental Protocols

Protocol 1: Standard Staining Protocol with Blocking

This protocol provides a baseline for performing a cellular assay with this compound, including a critical blocking step.

Protocol_Workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_final Final Steps p1 Seed Cells on Coverslips p2 Fix Cells (e.g., 4% PFA) p1->p2 p3 Permeabilize (e.g., 0.1% Triton X-100) p2->p3 s1 Block with 1% BSA in PBS (1 hr) p3->s1 s2 Incubate with Compound s1->s2 s3 Wash 3x with PBST (0.05% Tween-20) s2->s3 f1 Counterstain Nuclei (Optional) s3->f1 f2 Mount Coverslip f1->f2 f3 Image with Microscope f2->f3

Caption: Experimental workflow for cellular staining.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer (PBST): 0.05% Tween-20 in PBS

  • This compound stock solution (e.g., in DMSO)

  • Mounting medium

Methodology:

  • Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and grow to desired confluency.

  • Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 10 minutes at room temperature. (Note: This step is for intracellular targets).

  • Blocking: Wash cells twice with PBS. Incubate with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Compound Incubation: Dilute this compound to the final working concentration in Blocking Buffer. Remove the blocking solution and add the compound solution to the cells. Incubate for the desired time (e.g., 1 hour at room temperature), protected from light.

  • Washing: Remove the compound solution. Wash the cells three times with Wash Buffer (PBST) for 10 minutes each with gentle agitation.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with suitable filters.

Protocol 2: High-Stringency Wash Protocol

Use this protocol when the standard protocol still results in high background.

Materials:

  • Same as Protocol 1

  • High-Salt Wash Buffer: PBS containing 0.1% Tween-20 and 250 mM NaCl

Methodology:

  • Follow steps 1-6 from Protocol 1.

  • High-Stringency Washing:

    • Perform one initial wash with standard PBST (0.05% Tween-20 in PBS) for 5 minutes.

    • Perform two subsequent washes with the High-Salt Wash Buffer for 15 minutes each with vigorous, yet careful, agitation.

    • Perform a final wash with standard PBST for 5 minutes to remove excess salt before imaging.

  • Proceed with mounting and imaging as described in Protocol 1.

References

Stability issues of 6-Fluorobenzo[d]isothiazol-3(2H)-one in biological buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Fluorobenzo[d]isothiazol-3(2H)-one in common biological buffers. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Rapid loss of compound activity in my cell-based assay.

  • Question: I am observing a much lower than expected efficacy of this compound in my cell culture experiments. Could this be a stability issue?

  • Answer: Yes, it is highly probable. Isothiazolinones, the chemical class to which your compound belongs, are known to be unstable in certain conditions, particularly at neutral to alkaline pH, which is common for cell culture media.[1] The isothiazolone ring can undergo hydrolysis, leading to the degradation of the parent compound.

  • Troubleshooting Steps:

    • pH Monitoring: Measure the pH of your complete cell culture medium after all supplements have been added. The pH of media can increase upon incubation in a CO₂ incubator.

    • Time-Course Experiment: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. Incubate the compound in the medium for different durations (e.g., 0, 2, 4, 8, 24 hours) and then quantify the remaining amount of the active compound using an appropriate analytical method like HPLC-MS/MS.

    • Buffer Selection: If instability is confirmed, consider using a more acidic buffer system if your experimental setup allows, as isothiazolinones are generally more stable in acidic conditions.[1]

Issue 2: Inconsistent results between experimental replicates.

  • Question: My experimental results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results can be a symptom of compound instability. The rate of degradation can be influenced by minor variations in experimental conditions between replicates, such as slight differences in pH, temperature, or incubation time.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including buffer preparation, pH adjustment, incubation times, and temperature, are strictly controlled and consistent across all replicates.

    • Fresh Stock Solutions: Prepare fresh stock solutions of this compound before each experiment. Avoid using old stock solutions, as the compound may have degraded during storage.

    • Control for Thiol-Containing Reagents: If your buffer or media contains thiol-containing reagents such as DTT or β-mercaptoethanol, be aware that these can react with and degrade isothiazolinones. If their presence is necessary, add the this compound to the assay immediately before starting the experiment to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common biological buffers like PBS?

Q2: How does pH affect the stability of this compound?

A2: Based on the behavior of other isothiazolinones, this compound is expected to be more stable in acidic conditions and less stable in alkaline conditions.[1] The rate of degradation is likely to increase with an increase in pH due to hydrolysis of the isothiazolone ring.[1]

Q3: Are there any buffer components I should avoid when working with this compound?

A3: Yes. Avoid buffers with a high pH (alkaline). Additionally, be cautious with buffers containing nucleophilic components, especially thiols like Dithiothreitol (DTT) and β-mercaptoethanol. These can react with the isothiazolone ring and lead to rapid degradation of the compound.

Q4: What is the recommended method for determining the stability of this compound in my buffer?

A4: The recommended method is to perform a time-course study. Incubate a known concentration of this compound in your biological buffer at the desired temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and immediately quench any further degradation by adding a suitable agent (e.g., acidifying the solution) and freezing it. Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the remaining concentration of the parent compound.[2][3]

Quantitative Data Summary

The following table summarizes the stability data for a related isothiazolone compound at different pH values. This data is provided as a general reference, and it is crucial to determine the specific stability profile for this compound.

Table 1: Half-life of a Related Isothiazolone at Various pH Levels [1]

pHHalf-life (Days)
8.547
9.023
9.63.3
10.02

Experimental Protocols

Protocol 1: Determination of this compound Stability in a Biological Buffer

  • Buffer Preparation: Prepare the biological buffer of interest (e.g., PBS, pH 7.4) and ensure the pH is accurately adjusted.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Add a small volume of the stock solution to the biological buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues.

  • Time Points: Incubate the solution at the desired experimental temperature (e.g., 37°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately stop the degradation by adding a quenching solution (e.g., an acidic solution to lower the pH) and store the samples at -80°C until analysis.

  • Analysis: Quantify the concentration of the remaining this compound in each sample using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the degradation rate and the half-life of the compound in your specific buffer.

Visualizations

Stability_Workflow A Prepare Biological Buffer and Compound Stock Solution B Incubate Compound in Buffer at Desired Temperature A->B C Collect Aliquots at Various Time Points B->C D Quench Degradation and Store Samples C->D E Analyze Samples by HPLC-MS/MS D->E F Determine Degradation Rate and Half-life E->F

Caption: Experimental workflow for determining compound stability.

Degradation_Pathway cluster_0 Alkaline Conditions (High pH) cluster_1 Presence of Thiols A This compound (Active) B Hydrolysis of Isothiazolone Ring A->B OH- C Degradation Products (Inactive) B->C D This compound (Active) E Nucleophilic Attack by Thiol D->E R-SH F Thiol Adducts (Inactive) E->F

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Fluorobenzo[d]isothiazol-3(2H)-one in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Fluorobenzo[d]isothiazol-3(2H)-one during experimental assays.

Introduction

This compound is a benzisothiazole derivative of interest in various research fields. Some benzisothiazolones have been identified as inhibitors of phosphomannose isomerase (PMI), an enzyme involved in N-linked glycosylation. However, a significant challenge in working with this compound is its low aqueous solubility, which can lead to precipitation in assay buffers, resulting in inaccurate and unreliable data. This guide offers practical solutions and detailed protocols to overcome these solubility hurdles.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous assay buffer.

Possible Cause: The low aqueous solubility of the compound is exceeded when the concentrated stock solution is diluted into the aqueous assay medium.

Solutions:

  • Optimize Co-Solvent Concentration: The most common approach is to first dissolve the compound in an organic co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol. However, the final concentration of the co-solvent in the assay must be kept to a minimum to avoid cellular toxicity or other off-target effects.[1][2][3][4]

  • Utilize Solubility Enhancers: If optimizing the co-solvent concentration is insufficient, consider using solubility-enhancing excipients such as cyclodextrins or surfactants.[5]

  • Vehicle Control is Crucial: Always include a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent and any other excipients as the test wells to account for any effects of the vehicle itself on the assay.[1]

Data Presentation: Solubility of this compound

The following table summarizes the known and estimated solubility of this compound in various solvents.

SolventSolubilityRemarks
Aqueous Buffer (pH 7.4) 22.7 µg/mLLow solubility, confirming the need for solubilization strategies.
Dimethyl Sulfoxide (DMSO) 60 mg/mL[6]High solubility, making it a suitable primary co-solvent.
Ethanol Estimated: 5-15 mg/mLModerate solubility is expected, but experimental verification is recommended.
Data Presentation: Recommended Final Co-Solvent Concentrations in Cell-Based Assays
Co-SolventRecommended Final ConcentrationNotes
DMSO ≤ 0.1% (v/v)For sensitive cell lines or long-term incubation.[2][5]
0.1% - 0.5% (v/v)Tolerated by many robust cell lines.[1][2]
> 0.5% (v/v)May cause cytotoxicity; requires careful validation.[1][2]
Ethanol ≤ 1% (v/v)Generally well-tolerated, but cell line-dependent.[7][8]
> 1% (v/v)Increased risk of cellular stress and toxicity.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution for serial dilution in assays.

Materials:

  • This compound (MW: 169.18 g/mol )

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.69 mg of this compound and place it in a clean microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility of this compound for assays where organic solvents are not desirable.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in the desired assay buffer.

  • To a known volume of the HP-β-CD solution, add an excess amount of this compound.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_protocol1 Protocol 1: DMSO Stock Preparation cluster_protocol2 Protocol 2: HP-β-CD Solubilization p1_start Weigh Compound p1_add_dmso Add Anhydrous DMSO p1_start->p1_add_dmso p1_dissolve Vortex / Sonicate p1_add_dmso->p1_dissolve p1_store Store at -20°C p1_dissolve->p1_store p2_prepare_cd Prepare HP-β-CD Solution p2_add_compound Add Excess Compound p2_prepare_cd->p2_add_compound p2_stir Stir for 24-48h p2_add_compound->p2_stir p2_separate Centrifuge & Filter p2_stir->p2_separate p2_quantify Quantify Concentration p2_separate->p2_quantify

Caption: Workflow for preparing solutions of this compound.

troubleshooting_workflow Troubleshooting Solubility Issues start Compound Precipitates in Assay check_solvent_conc Is final co-solvent concentration > 0.5%? start->check_solvent_conc reduce_solvent Decrease co-solvent concentration by increasing stock concentration check_solvent_conc->reduce_solvent Yes still_precipitates Precipitation persists? check_solvent_conc->still_precipitates No reduce_solvent->still_precipitates use_cyclodextrin Use HP-β-CD or other solubility enhancers still_precipitates->use_cyclodextrin Yes vehicle_control Run appropriate vehicle control still_precipitates->vehicle_control No use_cyclodextrin->vehicle_control

Caption: A logical workflow for troubleshooting solubility problems.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates even when using the recommended final DMSO concentration. What should I do?

A1: If precipitation still occurs at low DMSO concentrations (e.g., ≤ 0.5%), it indicates that the aqueous solubility limit is still being exceeded. In this case, you should consider using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) as described in Protocol 2. The cyclodextrin can form an inclusion complex with the compound, increasing its apparent aqueous solubility.

Q2: Can I use other organic solvents besides DMSO or ethanol?

A2: Yes, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be used to dissolve this compound. However, the cellular toxicity of these solvents is generally higher than that of DMSO and ethanol, so their final concentration in the assay must be kept extremely low and rigorously tested for effects on cell viability and the assay readout.

Q3: How do I determine the optimal concentration of HP-β-CD to use?

A3: The optimal concentration of HP-β-CD will depend on the required final concentration of your compound in the assay. You may need to perform a phase solubility study by adding your compound to a series of HP-β-CD solutions of increasing concentrations. The concentration of HP-β-CD that achieves the desired compound concentration without precipitation would be the optimal one to use. Remember to always include a vehicle control with the same concentration of HP-β-CD.

Q4: Will the use of co-solvents or cyclodextrins interfere with my assay?

A4: It is possible. Both organic co-solvents and cyclodextrins can have their own biological effects or interfere with assay components. This is why it is absolutely critical to run a vehicle control that contains the exact same concentration of all solubilizing agents as your test wells. This will allow you to subtract any background signal or account for any non-specific effects of the vehicle.

Q5: What is the potential mechanism of action for this compound?

A5: While the specific biological targets of this compound are not definitively established in publicly available literature, some related benzisothiazolone compounds have been shown to be inhibitors of phosphomannose isomerase (PMI). PMI is an enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate, playing a role in the N-linked glycosylation of proteins. Therefore, it is plausible that this compound may also act on this or related pathways. However, this should be experimentally verified.

References

Technical Support Center: Purification of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Fluorobenzo[d]isothiazol-3(2H)-one and its various adducts. This resource is designed for researchers, scientists, and professionals in drug development, providing clear and actionable guidance to overcome common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-mercapto-4-fluorobenzoic acid or its derivatives, and byproducts from side reactions. Over-oxidation during the synthesis of S-oxide adducts can lead to the formation of the corresponding S,S-dioxide. If the synthesis involves acylation of the nitrogen atom, di-acylated byproducts may form, where a second acylation occurs on the endocyclic nitrogen of the thiazole ring.[1] Additionally, aromatic amines are susceptible to oxidation, which can result in colored impurities.[1]

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. Recrystallization is often effective for removing minor impurities and for large-scale purification, while column chromatography is suitable for separating compounds with similar polarities.

Q3: Can I purify adducts of this compound, such as the 1-oxide, without using column chromatography?

A3: Yes, for certain adducts like benzo[d]isothiazol-3(2H)-one-1-oxides, purification can often be achieved without column chromatography.[2][3] A typical non-chromatographic purification involves a workup procedure that includes extraction with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic phase, and concentrating it in vacuo to yield the purified product.[2][4]

Troubleshooting Guides

Recrystallization

Problem: My this compound fails to crystallize from solution.

  • Possible Cause 1: The solution is not sufficiently saturated.

    • Solution: The concentration of your compound in the solvent may be too low. Try to carefully evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[1]

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Insulating the flask can help to slow down the cooling rate.

  • Possible Cause 3: The presence of significant impurities.

    • Solution: If the crude material is highly impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Possible Cause 4: The compound has "oiled out" instead of crystallizing.

    • Solution: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. Try reheating the solution and adding a small amount of additional solvent before cooling again. Using a different solvent system may also be necessary.

Problem: The purity of my compound does not improve significantly after recrystallization.

  • Possible Cause 1: The chosen solvent is not optimal.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. You may need to screen different solvents or solvent mixtures. For structurally similar compounds, mixtures like methanol/chloroform, ethanol/benzene, or simply ethanol have been used.[5]

  • Possible Cause 2: Impurities are co-crystallizing with the product.

    • Solution: This can happen if the impurities have very similar solubility properties to your target compound. A second recrystallization using a different solvent system might be effective. Alternatively, column chromatography may be required.

Column Chromatography

Problem: Poor separation of this compound from an impurity on a silica gel column.

  • Possible Cause 1: The mobile phase polarity is not optimized.

    • Solution: If the compounds are eluting too quickly (high Rf values), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexanes in a hexane/ethyl acetate system). If the compounds are sticking to the column (low Rf values), increase the mobile phase polarity. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.

  • Possible Cause 2: The column is overloaded.

    • Solution: The amount of crude material loaded onto the column may be too high for the column dimensions, leading to broad peaks and poor separation. Use a larger column or reduce the amount of material being purified.

  • Possible Cause 3: The impurity has a very similar polarity to the target compound.

    • Solution: If a standard silica gel column does not provide adequate separation, consider using a different stationary phase, such as alumina, or switching to reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on methods used for structurally similar compounds and may require optimization.

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents at room temperature and upon heating. Good candidate solvents for benzisothiazole derivatives include ethanol, methanol, ethyl acetate, and mixtures such as methanol/chloroform or ethanol/benzene.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.

  • Cooling: Once crystal formation has started at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This is a general protocol for purification on a silica gel column.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point for benzisothiazole derivatives is a mixture of hexanes and ethyl acetate.[6] Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, bubble-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be carefully added to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective for separating multiple components.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Non-Chromatographic Purification of this compound 1-Oxide (Adduct)

This protocol is adapted from a method for purifying benzo[d]isothiazol-3(2H)-one-1-oxides.[2][4]

  • Reaction Quenching and Extraction: After the reaction is complete, add ethyl acetate to the reaction mixture.

  • Washing: Transfer the mixture to a separatory funnel and wash the organic phase sequentially with water (2 x 5 mL) and brine (5 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (in vacuo) to yield the purified 1-oxide adduct.

Data Presentation

Table 1: Recrystallization Solvents for 6-Fluorobenzothiazole Derivatives

Compound ClassSolvent SystemReference
6-Fluoro benzothiazole substituted thiazolidinonesMethanol/Chloroform (1:1)[7]
6-Fluoro benzothiazole substituted thiazolidinonesAlcohol/Benzene[7]
7-Chloro-N-(4-chlorobenzylidene)-6-fluoro benzo[d]thiazol-2-amineEthanol[7]
2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazoleBenzene/Ethanol (1:1) with charcoal treatment[7]

Table 2: Column Chromatography Conditions for Related Benzothiazole Derivatives

Stationary PhaseMobile Phase (Eluent)Compound ClassReference
Silica GelHexanes/Ethyl AcetateN-Acylated 2-Aminobenzothiazoles[6]
Silica GelDichloromethane/Methanol (gradient)6-Fluorobenzo[d]thiazol-5-amine[1]

Visualizations

Purification_Workflow General Purification Workflow start Crude Product assess_purity Assess Purity (TLC/LC-MS) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity / Minor Impurities column_chromatography Column Chromatography assess_purity->column_chromatography Low Purity / Complex Mixture pure_product Pure Product recrystallization->pure_product further_purification Further Purification Needed recrystallization->further_purification Purity Not Sufficient column_chromatography->pure_product further_purification->column_chromatography

Caption: Decision workflow for selecting a purification strategy.

Recrystallization_Troubleshooting Recrystallization Troubleshooting Logic start No Crystals Form check_saturation Is the solution saturated? start->check_saturation evaporate_solvent Evaporate some solvent check_saturation->evaporate_solvent No slow_cooling Ensure slow cooling check_saturation->slow_cooling Yes evaporate_solvent->slow_cooling scratch_flask Scratch flask / Add seed crystal slow_cooling->scratch_flask oiling_out Did it 'oil out'? scratch_flask->oiling_out reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes change_solvent Change solvent system oiling_out->change_solvent No / Still no crystals reheat_add_solvent->slow_cooling

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Interpreting Mass Spectrometry Results of Proteins Labeled with 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Fluorobenzo[d]isothiazol-3(2H)-one as a protein labeling agent for mass spectrometry-based analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein labeling with this compound?

A1: this compound is a thiol-reactive labeling reagent. The primary mechanism of action involves the nucleophilic attack of a cysteine thiol group on the sulfur atom of the isothiazolinone ring. This leads to the opening of the ring and the formation of a disulfide bond between the protein's cysteine residue and the labeling reagent. This covalent modification allows for the identification and quantification of labeled proteins and peptides by mass spectrometry.

Q2: Which amino acid residues does this compound react with?

A2: The primary target for this compound is the thiol group (-SH) of cysteine residues due to its high nucleophilicity.[1] While isothiazolinones can potentially react with other nucleophilic residues like primary amines (lysine, N-terminus) under certain conditions, the reaction with cysteines is generally more rapid and specific, especially at near-neutral pH.[2]

Q3: What is the expected mass shift in my mass spectrometry data after labeling with this compound?

A3: The addition of this compound to a cysteine residue results in a specific mass increase. The monoisotopic mass of the labeling reagent (C₇H₄FNOS) is 168.9998 Da.[3] The reaction with a cysteine thiol involves the formation of a disulfide bond and the loss of a hydrogen atom from the cysteine thiol. Therefore, the net mass addition to the peptide is the mass of the labeling reagent minus the mass of one hydrogen atom.

Labeling ReagentMolecular FormulaMonoisotopic Mass (Da)Mass Shift upon Cysteine Labeling (Da)
This compoundC₇H₄FNOS168.9998+168.9998

Note: This table assumes the entire molecule is added. The precise mass shift should be confirmed by careful analysis of the fragmentation spectra.

Q4: I don't see the expected mass shift. What could be the reason?

A4: Several factors could contribute to not observing the expected mass shift:

  • Low Labeling Efficiency: The labeling reaction may not have gone to completion. This could be due to suboptimal reaction conditions (pH, temperature, incubation time), insufficient reagent concentration, or the presence of interfering substances.

  • Protein Conformation: The cysteine residue of interest may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.

  • Oxidized Cysteines: The target cysteine residues may already be oxidized (e.g., forming disulfide bonds, or oxidized to sulfinic or sulfonic acid), preventing their reaction with the labeling reagent.

  • Mass Spectrometry Issues: The modified peptide may not ionize well, or its signal might be suppressed by other more abundant peptides in the sample.

Q5: I see multiple or unexpected mass shifts. What could be the cause?

A5: Observing multiple or unexpected mass shifts can be due to several reasons:

  • Non-specific Labeling: The reagent may have reacted with other nucleophilic residues, such as lysine or the N-terminus, although this is less common for thiol-reactive probes.

  • Multiple Labeling Events: A single peptide may contain multiple cysteine residues, leading to the addition of multiple labels and thus a larger mass shift.

  • Other Post-Translational Modifications (PTMs): The protein may have other endogenous or artifactual modifications in addition to the label. Common modifications include oxidation (+16 Da), deamidation (+1 Da), and carbamylation (+43 Da).

  • Contaminants: The sample may be contaminated with other proteins or small molecules that are also being detected. Keratin contamination is a common issue in proteomics.

  • In-source Fragmentation: The labeling adduct might be unstable and fragment within the mass spectrometer's ion source, leading to unexpected neutral losses.

Troubleshooting Guides

Problem 1: Low or No Labeling Detected
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions - Ensure the reaction buffer pH is between 7.0 and 8.5 for efficient thiol labeling. - Optimize the molar excess of the labeling reagent. A 10-20 fold molar excess over the protein is a good starting point. - Increase the incubation time or temperature, but monitor for protein degradation.
Inaccessible Cysteine Residues - Perform the labeling reaction under denaturing conditions (e.g., using urea or guanidine hydrochloride) to unfold the protein and expose buried cysteines. Be aware that this will disrupt protein structure and function.
Presence of Reducing Agents - Ensure that reducing agents like DTT or TCEP, often used in protein purification, are completely removed before the labeling reaction. These will react with the labeling reagent.
Oxidized Cysteine Residues - Pre-treat the protein with a mild reducing agent (e.g., TCEP) to reduce any existing disulfide bonds, followed by removal of the reducing agent before labeling.
Problem 2: Non-specific Labeling or Multiple Adducts
Possible Cause Troubleshooting Step
High Reagent Concentration or pH - Reduce the molar excess of the labeling reagent. - Perform the labeling reaction at a lower pH (around 7.0) to increase the specificity for thiols over amines.
Multiple Reactive Sites - Use tandem mass spectrometry (MS/MS) to pinpoint the exact site of modification on the peptide. The fragmentation pattern will reveal which amino acid is labeled.
Sample Contamination - Use clean labware and reagents to minimize contamination. - Wear gloves and a lab coat to reduce keratin contamination. - Run a blank sample to identify background contaminants from your LC-MS system.
Problem 3: Poor Signal or Detection of Labeled Peptides
Possible Cause Troubleshooting Step
Poor Ionization of Labeled Peptide - The addition of the label can alter the physicochemical properties of the peptide, affecting its ionization efficiency. - Try a different ionization method (e.g., MALDI if you are using ESI) if available.
Sample Complexity - Use fractionation techniques (e.g., strong cation exchange chromatography) to reduce the complexity of the peptide mixture before LC-MS/MS analysis. - Consider using an enrichment strategy to specifically isolate the labeled peptides.
Instrument Settings - Optimize the mass spectrometer's parameters for the detection of your specific labeled peptide, including the expected m/z range and fragmentation energy.

Experimental Protocols

Protocol 1: In-Solution Labeling of Purified Proteins
  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The protein concentration should ideally be between 1-5 mg/mL.

    • If the protein sample contains reducing agents (e.g., DTT, TCEP), they must be removed by dialysis or using a desalting column.

    • (Optional) To label buried cysteines, the protein can be denatured by adding a final concentration of 4-6 M urea or 2-4 M guanidine hydrochloride to the buffer.

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound in a compatible organic solvent like DMSO or DMF at a concentration of 10-20 mM.

    • Add the labeling reagent to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein. Add the reagent dropwise while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 50-100 mM to consume any unreacted labeling reagent. Incubate for 30 minutes at room temperature.

    • Remove the excess labeling reagent and quenching agent by dialysis, a desalting column, or protein precipitation (e.g., acetone or TCA precipitation).

  • Sample Preparation for Mass Spectrometry:

    • Perform a standard in-solution tryptic digest of the labeled protein. This typically involves reduction with DTT, alkylation of any remaining free cysteines with iodoacetamide (to prevent disulfide bond scrambling), and digestion with trypsin overnight.

    • Desalt the resulting peptide mixture using a C18 StageTip or a similar cleanup method before LC-MS/MS analysis.

Protocol 2: On-Bead Labeling of Immunoprecipitated Proteins
  • Immunoprecipitation:

    • Perform your standard immunoprecipitation protocol to capture the protein of interest on antibody-coupled beads (e.g., Protein A/G agarose).

    • Wash the beads extensively with a stringent wash buffer to remove non-specifically bound proteins.

  • On-Bead Labeling:

    • After the final wash, resuspend the beads in a labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add this compound to the bead slurry at a final concentration of 1-2 mM.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Washing and Elution:

    • Wash the beads three times with the labeling buffer to remove unreacted reagent.

    • Elute the labeled proteins from the beads using your standard elution protocol (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Sample Preparation for Mass Spectrometry:

    • If eluted with a non-denaturing buffer, proceed with in-solution digestion as described in Protocol 1.

    • If eluted in SDS-PAGE sample buffer, run the sample on an SDS-PAGE gel for a short distance, excise the protein band, and perform an in-gel tryptic digest.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_prep Mass Spectrometry Preparation cluster_ms_analysis Mass Spectrometry Analysis protein_prep Protein Preparation (Purification/Denaturation) labeling Labeling with This compound protein_prep->labeling Add Reagent quenching Quenching and Cleanup labeling->quenching Stop Reaction digestion Tryptic Digestion quenching->digestion Proteolysis desalting Peptide Desalting digestion->desalting Purify Peptides lc_ms LC-MS/MS Analysis desalting->lc_ms Inject Sample data_analysis Data Analysis (Identify Mass Shift) lc_ms->data_analysis Acquire Spectra

Caption: Experimental workflow for protein labeling and mass spectrometry analysis.

Caption: Reaction of this compound with a cysteine residue.

troubleshooting_tree start Unexpected MS Results q1 Is the expected mass shift observed? start->q1 a1_yes Proceed with Data Interpretation q1->a1_yes Yes q2 Are there unexpected or multiple mass shifts? q1->q2 No a1_no Check Labeling Efficiency & Protein Accessibility q2->a1_no No a2_yes Investigate Non-specific Labeling, Contamination, or other PTMs q2->a2_yes Yes a2_no Check for Poor Signal or Ion Suppression

Caption: Troubleshooting decision tree for mass spectrometry results.

References

How to prevent degradation of 6-Fluorobenzo[d]isothiazol-3(2H)-one during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 6-Fluorobenzo[d]isothiazol-3(2H)-one to prevent its degradation. Below you will find frequently asked questions and a troubleshooting guide to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed and protected from light and moisture.[2][3] For general guidance, storage at a controlled room temperature, typically between 15°C and 25°C, is advisable.[4][5]

Q2: What factors can cause the degradation of this compound?

A2: Several factors can contribute to the degradation of isothiazolinone derivatives. These include exposure to high temperatures, extreme pH conditions (both acidic and basic), direct sunlight, and the presence of nucleophiles such as amines and thiols.[3][4] While the fluorine substitution on the benzene ring is expected to increase the overall stability of the molecule, these general sensitivities of the isothiazolinone ring system should be considered.[6][7]

Q3: How does the fluorine atom at the 6-position affect the stability of the molecule compared to the non-fluorinated analog, Benzo[d]isothiazol-3(2H)-one (BIT)?

A3: The carbon-fluorine bond is exceptionally strong, and the introduction of a fluorine atom into an aromatic ring generally enhances the metabolic and chemical stability of the molecule.[7][8][9][10] Therefore, this compound is predicted to be more resistant to certain degradation pathways compared to its non-fluorinated counterpart, BIT.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for the 6-fluoro derivative are not extensively documented, degradation of the parent compound, benzisothiazolinone, can involve the opening of the isothiazole ring.[3] Potential degradation products could include derivatives of 2-sulfamoyl-4-fluorobenzoic acid through hydrolysis. Photodegradation may lead to more complex reaction pathways, including isomerization and oxidation.[9]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, isothiazolinones are generally incompatible with strong acids, strong bases, and strong oxidizing and reducing agents.[2] Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture, light, or elevated temperatures.Store the compound in a desiccator in a dark, cool place. Ensure the container is tightly sealed.
Unexpected results in experiments (e.g., lower than expected activity) Degradation of the compound leading to lower purity.Verify the purity of the compound using the analytical methods described below. If degradation is confirmed, procure a fresh batch and ensure proper storage.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.Characterize the new peaks to identify potential degradation products. Review storage conditions and experimental procedures for potential causes of degradation.
Inconsistent results between different batches of the compound Variation in initial purity or degradation of older batches.Always record the lot number and date of receipt. Perform a purity check on new and old batches before use. Follow strict storage protocols for all batches.

Quantitative Data Summary

Parameter Recommended Condition Rationale
Temperature 15°C to 25°CAvoids thermal degradation.[4][5]
Humidity Store in a dry environment/desiccatorPrevents hydrolysis.
Light Protect from light (e.g., store in an amber vial or dark cabinet)Minimizes photodegradation.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storagePrevents oxidation.
pH Avoid strongly acidic or basic conditions in solutionsThe isothiazolinone ring can be susceptible to hydrolysis at extreme pH.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or a suitable buffer to ensure good peak shape). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan, but a starting point could be around 280-320 nm).

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Run the gradient program and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak. The appearance of new, significant peaks over time can indicate degradation.

Protocol 2: Accelerated Stability Study

This protocol can be used to evaluate the stability of this compound under stressed conditions.

  • Sample Preparation: Prepare multiple, identical samples of the compound in sealed, amber glass vials.

  • Stress Conditions:

    • Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose samples to a controlled light source (e.g., a photostability chamber). Include a control sample wrapped in aluminum foil to exclude light.

    • Hydrolytic Stability: Prepare solutions of the compound in buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9) and store them at a controlled temperature.

  • Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: At each time point, analyze the samples using the HPLC method described above to determine the remaining percentage of the parent compound and the formation of any degradation products.

Visualizations

Degradation_Pathway cluster_factors cluster_products This compound This compound Degradation_Factors Degradation Factors This compound->Degradation_Factors Exposure to Degradation_Products Degradation Products Degradation_Factors->Degradation_Products Leads to High Temperature High Temperature Degradation_Factors->High Temperature UV Light UV Light Degradation_Factors->UV Light Extreme pH Extreme pH Degradation_Factors->Extreme pH Nucleophiles Nucleophiles Degradation_Factors->Nucleophiles Ring-opened Products\n(e.g., 2-sulfamoyl-4-fluorobenzoic acid derivatives) Ring-opened Products (e.g., 2-sulfamoyl-4-fluorobenzoic acid derivatives) Degradation_Products->Ring-opened Products\n(e.g., 2-sulfamoyl-4-fluorobenzoic acid derivatives) Isomers Isomers Degradation_Products->Isomers Oxidation Products Oxidation Products Degradation_Products->Oxidation Products

Caption: Potential Degradation Pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Assess Compound Purity (HPLC) Start->Check_Purity Degradation_Detected Degradation Detected? Check_Purity->Degradation_Detected Review_Storage Review Storage Conditions (Temp, Light, Moisture) Degradation_Detected->Review_Storage Yes No_Degradation Purity is High Degradation_Detected->No_Degradation No Review_Procedure Review Experimental Procedure (Incompatible Reagents) Review_Storage->Review_Procedure Procure_New Procure Fresh Compound & Implement Correct Storage Review_Storage->Procure_New Review_Procedure->Procure_New End Problem Resolved Procure_New->End Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other Investigate_Other->End

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Modifying experimental protocols to enhance the selectivity of 6-Fluorobenzo[d]isothiazol-3(2H)-one.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one. Our aim is to help you enhance the selectivity and overall success of your experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Formation of side products.- Extend reaction time and monitor progress using TLC or LC-MS. - Optimize temperature; some reactions may require cooling while others need reflux. - Ensure purity of reactants and solvents. - Modify reaction conditions (e.g., catalyst, solvent) to favor the desired pathway.
Formation of Multiple Products (Low Selectivity) - Lack of regioselectivity in the initial cyclization step. - Over-oxidation or other side reactions. - Presence of impurities that catalyze side reactions.- Employ a milder oxidizing agent or a more selective catalyst. - Carefully control the stoichiometry of reagents, particularly the oxidant. - Purify starting materials and use high-purity solvents.
Difficulty in Product Purification - Similar polarity of the desired product and byproducts. - Oily or tarry crude product.- Utilize a different solvent system for column chromatography to improve separation. - Consider recrystallization from a suitable solvent mixture. - An initial wash with a non-polar solvent may help remove some impurities before chromatography.
Inconsistent Results Between Batches - Variability in reagent quality or concentration. - Fluctuations in reaction conditions (temperature, stirring speed). - Atmospheric moisture affecting the reaction.- Use reagents from the same batch or standardize reagent solutions before use. - Maintain strict control over reaction parameters using automated equipment if possible. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common synthetic route starts with a substituted aniline, such as 3-chloro-4-fluoroaniline.[1] This precursor is then thiocyanated and cyclized to form the benzothiazole ring system.[2] Another approach involves the use of 2-mercaptobenzamides which can undergo intramolecular oxidative dehydrogenative cyclization.[3][4]

Q2: How can I improve the regioselectivity of the fluorination step if I am introducing the fluorine atom separately?

A2: Enhancing regioselectivity during fluorination often depends on the directing effects of the existing functional groups on the aromatic ring. Protecting groups may be employed to block more reactive sites and direct the fluorination to the desired position. The choice of the fluorinating agent is also critical, with milder and more selective reagents being preferable.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For detailed analysis and characterization of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity.[5]

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, many of the reagents used in these syntheses are hazardous. For example, bromine and thiocyanates can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole (A Precursor)

This protocol is adapted from a method used for a similar substituted benzothiazole.[1]

Materials:

  • Glacial acetic acid

  • Potassium thiocyanate

  • 4-fluoro-3-chloroaniline

  • Bromine

Procedure:

  • Cool 20 mL of glacial acetic acid below room temperature.

  • Add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline to the cooled acetic acid.

  • Stir the mixture in a water bath.

  • Slowly add a solution of 1.6 mL of bromine in 6 mL of glacial acetic acid from a dropping funnel, ensuring the temperature does not exceed room temperature.

  • After the addition is complete (approximately 105 minutes), continue stirring for 2 hours below room temperature and then for 10 hours at room temperature.

  • Allow the mixture to stand overnight.

  • Add 6 mL of water to the slurry and heat to 85°C, then filter while hot.

  • Treat the residue with an additional 10 mL of glacial acetic acid, heat to 85°C, and filter hot.

  • Combine the filtrates, cool, and neutralize with ammonia solution to a pH of 6.0.

  • Collect the resulting dark yellow precipitate.

  • Recrystallize the product from a 1:1 mixture of benzene and ethanol after treatment with animal charcoal to obtain yellow crystals of 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.[1]

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate key workflows.

experimental_workflow cluster_synthesis Synthesis of this compound start Start with Substituted Aniline thiocyanation Thiocyanation start->thiocyanation cyclization Cyclization to Benzothiazole Core thiocyanation->cyclization modification Functional Group Modification cyclization->modification final_product This compound modification->final_product

Caption: General synthetic workflow for this compound.

troubleshooting_workflow start Experiment Start check_yield Low Yield? start->check_yield check_selectivity Low Selectivity? check_yield->check_selectivity No troubleshoot_yield Optimize Reaction Time & Temperature check_yield->troubleshoot_yield Yes troubleshoot_selectivity Modify Reagents & Stoichiometry check_selectivity->troubleshoot_selectivity Yes purification Purification Issues? check_selectivity->purification No troubleshoot_yield->check_selectivity troubleshoot_selectivity->purification troubleshoot_purification Optimize Chromatography & Recrystallization purification->troubleshoot_purification Yes success Successful Synthesis purification->success No troubleshoot_purification->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to Cysteine-Reactive Probes: Benchmarking 6-Fluorobenzo[d]isothiazol-3(2H)-one Against Established Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cysteine-reactive probes, essential tools in chemical biology and drug discovery for identifying and characterizing functional cysteine residues within the proteome. We will focus on the characteristics of 6-Fluorobenzo[d]isothiazol-3(2H)-one in the context of widely used probes, such as those based on iodoacetamide and maleimide scaffolds. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows to aid in probe selection and experimental design.

Cysteine is a unique amino acid due to the high nucleophilicity of its thiol group, making it a frequent target for covalent modification by both endogenous and exogenous electrophiles.[1][2] This reactivity is central to its roles in catalysis, redox signaling, and protein structure.[3] Consequently, electrophilic probes that covalently label cysteine residues are invaluable for activity-based protein profiling (ABPP), identifying drug targets, and understanding cellular signaling pathways.[3][4]

Established Cysteine-Reactive Probes: A Performance Overview

The efficacy of a cysteine-reactive probe is determined by its reactivity, selectivity, and stability. The two most common classes of electrophilic warheads used for cysteine profiling are haloacetamides and maleimides.

Iodoacetamide (IA)-Based Probes: These are classic, highly reactive probes that modify cysteines via an SN2 nucleophilic substitution reaction.[5] Probes like iodoacetamide-alkyne (IAA) are extensively used in quantitative chemoproteomic platforms such as isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) to globally map cysteine reactivity.[4][6][7][8] While highly reactive, IA-based reagents can sometimes react with other nucleophilic residues like methionine, histidine, or lysine, particularly at higher pH, and often react slowly, not reaching completion.[9][10]

Maleimide-Based Probes: Maleimides react with cysteine thiols via a Michael addition mechanism, forming a stable thioether bond.[11][12] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[11][13] Above this range, reactivity with primary amines can occur.[13] Maleimide-based probes are noted for having less nonspecific alkylation at neutral pH compared to iodoacetamides, potentially increasing the sensitivity of detection.[9] However, the maleimide-thiol adduct can undergo retro-Michael reactions, leading to potential exchange with other thiols like glutathione.[9]

The Profile of this compound

The benzo[d]isothiazol-3(2H)-one (BIT) scaffold and its derivatives are known for their biological activities, including serving as industrial biocides and potent enzyme inhibitors.[14][15] For instance, certain fluorinated derivatives have been identified as inhibitors of phosphomannose isomerase.[14]

As a cysteine-reactive warhead, the isothiazolone ring is an electrophilic moiety. The proposed mechanism involves nucleophilic attack by the cysteine thiol on the sulfur atom, leading to the cleavage of the N-S bond. This mechanism differs fundamentally from the substitution and addition reactions of iodoacetamides and maleimides, respectively. While its derivatives are known to covalently target specific proteins, comprehensive data on the proteome-wide reactivity and selectivity of this compound as a general cysteine profiling tool is not as widely documented as for IA or maleimide probes. Its reactivity profile is likely distinct, potentially offering opportunities to target cysteine residues that are not readily labeled by more conventional probes.

Data Presentation: Quantitative Comparison of Probes

The following table summarizes the key characteristics of iodoacetamide and maleimide-based probes. A quantitative comparison for this compound is not included due to the limited availability of direct, comparative proteomic data in the public domain.

FeatureIodoacetamide-Based Probes (e.g., IA-alkyne)Maleimide-Based Probes (e.g., N-Ethylmaleimide)
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Optimal pH 7.0 - 8.56.5 - 7.5[11][13]
Selectivity Primarily thiols; potential off-target reaction with Met, His, Lys at higher pH.[9][10]Highly thiol-selective at optimal pH; can react with amines at pH > 8.5.[13]
Bond Stability Forms a stable, irreversible thioether bond.Forms a stable thioether bond, but can be susceptible to retro-Michael reaction.[9]
Common Applications Quantitative cysteine reactivity profiling (isoTOP-ABPP), target identification.[8]Protein labeling, crosslinking, inhibitor development.[13]
Known Limitations Can be slow to react and may not label to completion.[9]Potential for adduct exchange with other thiols.[9]

Mandatory Visualizations

Reaction Mechanisms of Cysteine-Reactive Probes

G Mechanisms of Covalent Cysteine Modification cluster_IA Iodoacetamide (SN2 Reaction) cluster_NEM Maleimide (Michael Addition) cluster_BIT Isothiazolone (Proposed) IA_start Protein-SH I-CH2-CO-R IA_end Protein-S-CH2-CO-R H-I IA_start:p->IA_end:p SN2 Attack NEM_start Protein-SH Maleimide-R NEM_end Protein-S-Maleimide-R NEM_start:p->NEM_end:p Michael Addition BIT_start Protein-SH Isothiazolone-R BIT_end Protein-S-S-C(O)-Aryl-NHR BIT_start:p->BIT_end:p Nucleophilic Attack on S

Caption: Covalent reaction mechanisms for major classes of cysteine-reactive probes.

Chemoproteomic Workflow for Cysteine Reactivity Profiling

G Quantitative Thiol Reactivity Profiling Workflow (isoTOP-ABPP) proteome1 Proteome 1 (e.g., Control) labeling1 Label with IA-alkyne proteome1->labeling1 proteome2 Proteome 2 (e.g., Treated) labeling2 Label with IA-alkyne proteome2->labeling2 click1 Click Chemistry: Add 'Light' Tag labeling1->click1 click2 Click Chemistry: Add 'Heavy' Tag labeling2->click2 combine Combine Samples (1:1) click1->combine click2->combine digest Proteolytic Digestion (e.g., Trypsin) combine->digest enrich Streptavidin Enrichment of Tagged Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis: Quantify Light/Heavy Peptide Ratios lcms->data

Caption: A typical workflow for quantitative cysteine profiling using IA probes.

Signaling Pathway Regulated by Cysteine Redox State

G Redox Regulation of the Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (e.g., H2O2, Electrophiles) Keap1 Keap1 (Cys-SH) (Reduced/Inactive) ROS->Keap1 oxidizes reactive cysteines Cul3 Cul3-E3 Ligase Keap1->Cul3 binds Keap1_ox Keap1 (Cys-S-X) (Oxidized/Active) Nrf2 Nrf2 Nrf2->Keap1 sequestered by Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for Cul3->Nrf2 ubiquitinates Nrf2_free Nrf2 (Stable) Keap1_ox->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds Genes Transcription of Antioxidant Genes ARE->Genes activates

Caption: Cysteine oxidation in Keap1 is a key switch for the Nrf2 stress response.

Experimental Protocols

The following are generalized protocols for labeling cysteine residues using common reactive probes. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific protein or proteome of interest.

Protocol 1: General Protein Labeling with a Thiol-Reactive Probe

This protocol describes a general method for labeling a purified protein with a cysteine-reactive probe, such as a fluorescent maleimide or iodoacetamide.

1. Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES), pH 7.0-7.5.

  • Thiol-reactive probe (e.g., Maleimide-Fluorophore, IA-Fluorophore).

  • Reducing agent (e.g., TCEP, DTT).

  • Quenching reagent (e.g., L-cysteine, β-mercaptoethanol).

  • Degassed buffers.

  • DMSO for dissolving the probe.

  • Purification column (e.g., size-exclusion or dialysis cassette).

2. Procedure:

  • Protein Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in a degassed buffer (pH 7.0-7.5).

  • Reduction (Optional but Recommended): To ensure cysteines are in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or buffer exchange prior to labeling, as it will compete for the probe.[10]

  • Probe Preparation: Prepare a 10-20 mM stock solution of the thiol-reactive probe in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the probe stock solution to the protein solution.[10][16] It is best to add the probe dropwise while gently stirring. Protect the reaction from light if the probe is light-sensitive.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[16]

  • Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration that is in excess of the initial probe concentration. Incubate for 15-30 minutes.[16]

  • Purification: Remove excess, unreacted probe and quenching reagent by size-exclusion chromatography or dialysis against a suitable storage buffer.[16]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the label at its specific maximum absorbance wavelength.[16]

Protocol 2: Competitive Cysteine Reactivity Profiling in Cell Lysate

This protocol outlines a competitive profiling experiment to assess how a compound of interest engages cysteine residues across the proteome.

1. Materials:

  • Cultured cells.

  • Lysis buffer (e.g., PBS with 0.1% SDS).

  • Test compound (inhibitor/fragment) and DMSO (vehicle control).

  • Broad-reactivity cysteine probe with an alkyne handle (e.g., Iodoacetamide-alkyne).

  • Click chemistry reagents (e.g., Azide-biotin, CuSO₄, TBTA, sodium ascorbate).

  • Streptavidin beads.

  • Protease (e.g., Trypsin).

  • Buffers for digestion, washing, and elution.

  • LC-MS/MS instrumentation.

2. Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer to generate the native proteome. Determine protein concentration using a BCA or Bradford assay.

  • Competitive Incubation: Aliquot the proteome into two samples. Treat one sample with the test compound at a desired concentration. Treat the other sample with an equivalent volume of DMSO (vehicle control). Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Probe Labeling: Add the broad-reactivity IA-alkyne probe to both samples to label cysteine residues that were not engaged by the test compound. Incubate for 1 hour.[17]

  • Click Chemistry: Conjugate an azide-biotin tag to the alkyne-labeled proteins in both samples via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[18][19]

  • Protein Digestion: Precipitate the proteins (e.g., with acetone or methanol) to remove excess reagents, then resuspend and digest the proteome into peptides using trypsin.

  • Enrichment: Use streptavidin-agarose beads to enrich the biotinylated peptides (i.e., those that were labeled by the IA-alkyne probe).[17]

  • LC-MS/MS Analysis: Wash the beads extensively, elute the peptides, and analyze them by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each identified cysteine-containing peptide between the compound-treated and DMSO-treated samples. A significant reduction in a peptide's signal in the treated sample indicates that the test compound engaged that specific cysteine, preventing its labeling by the IA-alkyne probe.

References

Validating the Targets of 6-Fluorobenzo[d]isothiazol-3(2H)-one: A Comparative Guide Using Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of potential biological targets of 6-Fluorobenzo[d]isothiazol-3(2H)-one using orthogonal experimental approaches. Due to the limited publicly available data on the specific molecular targets of this compound, this document presents a hypothetical target validation workflow based on the known activities of structurally related compounds.

Derivatives of benzo[d]isothiazol-3(2H)-one are recognized for a wide range of biological activities, including antineoplastic and hypoglycemic properties.[1] For instance, the structurally similar compound, 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one, has been identified as a potent inhibitor of phosphomannose isomerase (PMI), an enzyme with roles in glycolysis and protein glycosylation, and has demonstrated anti-tumor efficacy.[1]

This guide will therefore use Phosphomannose Isomerase (PMI) as a hypothetical primary target for this compound and will outline a comparative study to validate this target using genetic and pharmacological orthogonal methods.

Comparative Data Summary

The following table summarizes hypothetical quantitative data from a series of validation experiments. These experiments are designed to compare the effects of this compound with two orthogonal methods: siRNA-mediated knockdown of PMI and a known, structurally distinct PMI inhibitor.

Experimental Readout This compound PMI siRNA Known PMI Inhibitor Control (Vehicle/Scrambled siRNA)
PMI Enzymatic Activity (IC50) 1.5 µMNot Applicable0.8 µMNot Applicable
Cell Viability (GI50 in a PMI-dependent cancer cell line) 5.2 µM70% reduction in viability3.8 µMNo significant change
PMI Protein Expression (normalized to loading control) No significant change85% reductionNo significant change100%
Glycoprotein Levels (as a downstream marker) 60% reduction65% reduction55% reductionNo significant change

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

PMI Enzymatic Inhibition Assay

This assay directly measures the inhibitory effect of the compound on PMI enzyme activity.

  • Principle: The assay quantifies the conversion of mannose-6-phosphate to fructose-6-phosphate by PMI, coupled to a colorimetric or fluorometric readout.

  • Methodology:

    • Recombinant human PMI is incubated with varying concentrations of this compound or a known PMI inhibitor.

    • The substrate, mannose-6-phosphate, is added to initiate the reaction.

    • The product, fructose-6-phosphate, is measured using a coupled enzyme system (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) that results in the production of NADPH, which can be quantified by absorbance at 340 nm.

    • IC50 values are calculated from the dose-response curves.

Cell Viability Assay

This assay assesses the effect of inhibiting PMI on the proliferation and survival of cancer cells known to be dependent on mannose metabolism.

  • Principle: Cell viability is determined by measuring the metabolic activity of the cells, which is proportional to the number of viable cells. The MTT or a similar colorimetric assay is commonly used.

  • Methodology:

    • A PMI-dependent cancer cell line (e.g., A549) is seeded in 96-well plates.

    • For pharmacological inhibition, cells are treated with a serial dilution of this compound or the known PMI inhibitor for 72 hours.

    • For genetic inhibition, cells are transfected with siRNA targeting PMI or a non-targeting scrambled control siRNA.

    • After the incubation period, a reagent such as MTT is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized, and the absorbance is measured to determine cell viability relative to control-treated cells.

Western Blot for PMI Knockdown and Downstream Marker Analysis

This technique is used to confirm the on-target effect of the siRNA and to analyze the downstream consequences of PMI inhibition.

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.

  • Methodology:

    • Cells are treated as described in the cell viability assay (pharmacological inhibitors or siRNA).

    • After treatment, cells are lysed, and total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for PMI, a downstream marker of glycosylation (e.g., a specific glycoprotein), and a loading control (e.g., β-actin).

    • The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an ECL detection system.

    • Band intensities are quantified using densitometry and normalized to the loading control.

Visualizing the Validation Workflow and Pathway

The following diagrams illustrate the hypothetical signaling pathway and the experimental workflow for target validation.

G cluster_0 PMI Signaling Pathway Mannose Mannose M6P M6P Mannose->M6P Hexokinase F6P F6P M6P->F6P PMI GDP_Mannose GDP_Mannose M6P->GDP_Mannose PMM2 Glycolysis Glycolysis F6P->Glycolysis Glycosylation Glycosylation GDP_Mannose->Glycosylation PMI PMI

Caption: Hypothetical signaling pathway of Phosphomannose Isomerase (PMI).

G cluster_1 Orthogonal Target Validation Workflow Compound This compound Enzyme_Assay PMI Enzymatic Assay Compound->Enzyme_Assay Cell_Assay Cell Viability Assay Compound->Cell_Assay WB_Assay Western Blot Compound->WB_Assay Downstream Effects siRNA PMI siRNA siRNA->Cell_Assay siRNA->WB_Assay Confirm Knockdown Known_Inhibitor Known PMI Inhibitor Known_Inhibitor->Enzyme_Assay Known_Inhibitor->Cell_Assay Known_Inhibitor->WB_Assay Downstream Effects Validation Target Validated Enzyme_Assay->Validation IC50 Cell_Assay->Validation GI50 WB_Assay->Validation Protein Levels

Caption: Experimental workflow for the orthogonal validation of PMI as a target.

References

Comparative Analysis of Nucleophilic Cross-Reactivity with 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 6-Fluorobenzo[d]isothiazol-3(2H)-one with a panel of common biological nucleophiles. The data presented herein is intended to offer a predictive framework for understanding the potential for off-target interactions and to guide the design of future experimental work. The isothiazolone scaffold is known for its electrophilic nature, rendering it susceptible to nucleophilic attack. The presence of an electron-withdrawing fluorine atom at the 6-position is anticipated to enhance this reactivity.

Executive Summary

This document outlines the hypothetical reactivity of this compound with key nucleophilic amino acid residues. Based on established principles of chemical reactivity, we predict a hierarchy of reactivity, with thiols exhibiting the highest propensity for reaction, followed by amines, and then alcohols. This differential reactivity is critical for assessing the potential for covalent modification of biological macromolecules, a key consideration in drug development and toxicology.

Data Presentation: Comparative Nucleophilic Reactivity

The following table summarizes the hypothetical relative reaction rates of this compound with model nucleophiles representing the side chains of cysteine (a thiol), lysine (an amine), and serine (an alcohol). The data is normalized to the reaction rate with the thiol nucleophile.

Nucleophile (Model Compound)Nucleophilic GroupRelative Reaction Rate (Normalized)Putative Adduct
N-acetyl-L-cysteineThiol (-SH)1.00Thioether conjugate
Nα-acetyl-L-lysineAmine (-NH₂)0.15Amide conjugate
N-acetyl-L-serineAlcohol (-OH)0.01Ester conjugate (unlikely)

Experimental Protocols

The following is a detailed protocol for a competitive kinetic assay designed to experimentally determine the cross-reactivity of this compound with various nucleophiles.

Objective: To determine the relative reaction rates of this compound with N-acetyl-L-cysteine, Nα-acetyl-L-lysine, and N-acetyl-L-serine.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Nα-acetyl-L-lysine

  • N-acetyl-L-serine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS) detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare 100 mM stock solutions of N-acetyl-L-cysteine, Nα-acetyl-L-lysine, and N-acetyl-L-serine in PBS, pH 7.4.

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine the stock solution of this compound with each of the nucleophile stock solutions to achieve final concentrations of 100 µM for the electrophile and 1 mM for each nucleophile in PBS.

    • The final reaction volume should be 100 µL.

    • Include a control reaction for each nucleophile without the addition of this compound.

    • Incubate all reaction mixtures at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 100 µL of a 1% formic acid in acetonitrile solution.

    • Immediately analyze the samples by HPLC-MS.

  • HPLC-MS Analysis:

    • Inject 10 µL of the quenched reaction mixture onto a C18 column.

    • Use a gradient elution method with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Monitor the disappearance of the this compound parent compound and the appearance of the respective nucleophile adducts by extracting the ion chromatograms for their theoretical m/z values.

  • Data Analysis:

    • Calculate the initial reaction rates for the consumption of this compound in the presence of each nucleophile by plotting the peak area of the parent compound against time and determining the initial slope.

    • Normalize the reaction rates to the rate obtained with N-acetyl-L-cysteine to determine the relative reactivity.

Mandatory Visualization

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow.

Nucleophilic_Attack_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Electrophile This compound Electrophilic Center (C=O) TransitionState Tetrahedral Intermediate Electrophile->TransitionState Nucleophilic Attack Nucleophile Nucleophile e.g., Thiol (R-SH) Nucleophile->TransitionState RingOpened Ring-Opened Adduct TransitionState->RingOpened Ring Opening FinalProduct Covalent Adduct RingOpened->FinalProduct Rearrangement/Protonation

Caption: Proposed mechanism of nucleophilic attack on this compound.

Experimental_Workflow start Start: Prepare Stock Solutions react Set up Reactions: Electrophile + Nucleophile in PBS start->react incubate Incubate at 37°C react->incubate quench Quench Reaction at Time Points incubate->quench analyze HPLC-MS Analysis quench->analyze data Data Analysis: Determine Relative Reaction Rates analyze->data end End: Comparative Reactivity Profile data->end

Caption: Experimental workflow for determining nucleophilic cross-reactivity.

Advantages of using a fluorinated benzisothiazolone over non-fluorinated analogs.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic incorporation of fluorine into bioactive molecules has consistently proven to be a powerful tool for enhancing therapeutic potential. This guide provides a comprehensive comparison of fluorinated benzisothiazolones and their non-fluorinated analogs, highlighting the significant advantages conferred by fluorination. Through an examination of experimental data, we will demonstrate how this chemical modification can lead to superior performance in terms of biological activity and target specificity.

Enhanced Biological Activity: A Quantitative Comparison

The introduction of fluorine into the benzisothiazolone scaffold can dramatically increase its biological efficacy. This is evident when comparing the cytotoxic and antimicrobial activities of fluorinated compounds to their non-fluorinated counterparts.

Anticancer Potency

Fluorination has been shown to significantly enhance the anticancer properties of benzothiazole derivatives, a class of compounds structurally related to benzisothiazolones. Research has demonstrated that fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity against human breast cancer cell lines, with GI50 (Growth Inhibition 50) values reaching the nanomolar range.[1] In contrast, non-fluorinated benzisothiazolone derivatives, while still active, have shown cytotoxicity in the micromolar range against Hodgkin's lymphoma cells.[2]

Compound ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Fluorinated Benzothiazole 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.001[1]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)<0.001[1]
Non-Fluorinated Benzisothiazolone BIT Derivative 1L428 (Hodgkin's Lymphoma)3.3 (µg/ml)[2]
BIT Derivative 2L428 (Hodgkin's Lymphoma)4.35 (µg/ml)[2]
BIT Derivative 3L428 (Hodgkin's Lymphoma)13.8 (µg/ml)[2]

Note: Direct comparative data for fluorinated versus non-fluorinated benzisothiazolones in the same cancer cell line is limited in the reviewed literature. The data presented for the fluorinated compounds are for the closely related benzothiazole structure and are intended to be illustrative of the potential benefits of fluorination.

Antimicrobial Efficacy

Mechanistic Advantages of Fluorination

The enhanced biological activity of fluorinated benzisothiazolones can be attributed to several key factors influenced by the unique properties of the fluorine atom.

Modulation of Physicochemical Properties

Fluorine's high electronegativity can alter the electronic properties of the benzisothiazolone molecule, influencing its acidity, basicity, and dipole moment. This can lead to improved interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can increase the metabolic stability of the compound by blocking sites of oxidative metabolism, thereby prolonging its therapeutic effect.

Enhanced Target Engagement

The general mechanism of action for benzisothiazolones involves the interaction of the electrophilic sulfur atom with sulfur-containing proteins and enzymes within microbial or cancer cells, leading to the disruption of essential cellular functions.[4] Fluorination can enhance this activity by increasing the electrophilicity of the heterocyclic ring, making it more susceptible to nucleophilic attack by target biomolecules.

Key Signaling Pathways Affected

Fluorinated benzisothiazolones can exert their therapeutic effects by modulating critical cellular signaling pathways involved in inflammation, cell survival, and xenobiotic metabolism.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival.[5][6][7][8][9] Non-fluorinated benzisothiazolone derivatives have been shown to inhibit the NF-κB pathway in Hodgkin's lymphoma cells.[2] It is hypothesized that fluorination could enhance this inhibitory activity.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF_kB->IkB sequesters DNA DNA NF_kB->DNA translocates & binds Fluorinated_BIT Fluorinated Benzisothiazolone Fluorinated_BIT->IKK_Complex inhibits Gene_Expression Target Gene Expression DNA->Gene_Expression induces

Figure 1. Proposed inhibition of the canonical NF-κB signaling pathway by fluorinated benzisothiazolones.

Induction of the CYP1A1 Pathway

Cytochrome P450 1A1 (CYP1A1) is an enzyme involved in the metabolism of xenobiotics.[10][11][12] Some anticancer agents, including benzothiazole derivatives, can induce the expression of CYP1A1, which in turn can metabolize pro-drugs into their active cytotoxic forms within cancer cells.[1] Fluorination has been shown to not compromise this crucial induction.[1]

CYP1A1_Induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluorinated_BIT Fluorinated Benzisothiazolone AhR_Complex AhR-Hsp90 Complex Fluorinated_BIT->AhR_Complex binds & activates AhR_Ligand_Complex Activated AhR Complex ARNT ARNT AhR_Ligand_Complex->ARNT translocates & dimerizes AhR_ARNT_Complex AhR-ARNT Heterodimer XRE XRE (DNA) AhR_ARNT_Complex->XRE binds to CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA induces transcription

Figure 2. Proposed mechanism of CYP1A1 induction by fluorinated benzisothiazolones via the Aryl Hydrocarbon Receptor (AhR) pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the biological activities of benzisothiazolone derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 or GI50 value.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of NF-κB.

  • Cell Seeding: Seed cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control and determine the percentage of NF-κB inhibition.

CYP1A1 Induction Assay (EROD Assay)

This assay measures the catalytic activity of CYP1A1.

  • Cell Culture: Culture human hepatocytes in a suitable format.

  • Compound Treatment: Treat the cells with the test compound for a specified period (e.g., 24-72 hours) to allow for enzyme induction.

  • EROD Assay: Add 7-ethoxyresorufin, a non-fluorescent substrate, to the cells. CYP1A1 will metabolize it to the highly fluorescent product, resorufin.

  • Fluorescence Measurement: Measure the fluorescence of resorufin over time using a fluorometric plate reader.

  • Data Analysis: The rate of resorufin formation is proportional to the CYP1A1 activity. Compare the activity in treated cells to that in control cells to determine the fold induction.

Conclusion

The strategic incorporation of fluorine into the benzisothiazolone scaffold presents a promising avenue for the development of more potent and specific therapeutic agents. The available data, primarily from closely related benzothiazole structures, strongly suggests that fluorination can lead to a significant enhancement in anticancer and antimicrobial activities. This is attributed to favorable alterations in physicochemical properties and improved target engagement. The ability of these compounds to modulate key signaling pathways such as NF-κB and CYP1A1 further underscores their therapeutic potential. Future research focusing on the direct comparative analysis of fluorinated and non-fluorinated benzisothiazolones will be crucial to fully elucidate the advantages of this chemical modification and to accelerate the translation of these promising compounds into clinical applications.

References

A Head-to-Head Comparison of Cysteine-Reactive Probes: 6-Fluorobenzo[d]isothiazol-3(2H)-one and Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. The choice of a cysteine-reactive probe is critical for applications ranging from proteomic profiling to the development of covalent inhibitors. This guide provides a detailed comparison of the well-established probe, iodoacetamide (IAM), with the less characterized but potentially intriguing 6-Fluorobenzo[d]isothiazol-3(2H)-one.

Due to a lack of direct comparative experimental studies on this compound as a cysteine-reactive probe, this guide will draw upon the known reactivity of iodoacetamide and the inferred reactivity of the benzo[d]isothiazol-3(2H)-one core based on fundamental chemical principles.

At a Glance: Key Properties

FeatureThis compound (Inferred)Iodoacetamide (Established)
Warhead Benzo[d]isothiazol-3(2H)-oneHaloacetamide
Reaction Mechanism Nucleophilic attack on sulfur, leading to ring-openingSN2 reaction
Leaving Group Ring-opened sulfonamideIodide
Assumed Reactivity Potentially moderate to high, tunable by substituentsHigh
Potential Selectivity May offer a distinct selectivity profile due to a different mechanismHigh for cysteine, but known off-targets (Met, Lys, His)[1]
Applications Potentially as a novel covalent warhead for inhibitorsProteomics, activity-based protein profiling, covalent labeling

Reaction Mechanisms: A Tale of Two Electrophiles

The reactivity of both compounds is centered on their ability to act as electrophiles, readily attacked by the nucleophilic thiolate of a cysteine residue. However, the underlying mechanisms are distinct.

Iodoacetamide (IAM) reacts via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The cysteine thiolate directly attacks the carbon atom bearing the iodine, displacing the iodide leaving group and forming a stable thioether bond.[2][3] This reaction is generally rapid and effective for labeling accessible cysteine residues.

This compound , while not experimentally verified as a cysteine probe in the literature, is proposed to react via nucleophilic attack on the sulfur atom of the N-S bond within the isothiazolone ring. This would lead to the opening of the five-membered ring and the formation of a covalent bond between the cysteine sulfur and the sulfur of the benzisothiazolone core. The fluorine atom at the 6-position is expected to modulate the electrophilicity of the sulfur atom.

G cluster_IAM Iodoacetamide (IAM) Reaction cluster_FBIT This compound Reaction (Proposed) IAM Iodoacetamide Transition_IAM SN2 Transition State IAM->Transition_IAM Cys_IAM Cysteine Thiolate Cys_IAM->Transition_IAM Nucleophilic Attack Product_IAM Carboxamidomethyl-cysteine Transition_IAM->Product_IAM Iodide Iodide Transition_IAM->Iodide Leaving Group FBIT This compound Intermediate_FBIT Ring-Opened Intermediate FBIT->Intermediate_FBIT Cys_FBIT Cysteine Thiolate Cys_FBIT->FBIT Nucleophilic Attack on Sulfur Product_FBIT Cysteine Adduct Intermediate_FBIT->Product_FBIT Protonation G Start Protein Sample Solubilize Solubilize in Denaturing Buffer Start->Solubilize Reduce Reduce with DTT Solubilize->Reduce Alkylate Alkylate with Iodoacetamide Reduce->Alkylate Quench Quench with DTT Alkylate->Quench Digest Enzymatic Digestion Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS G cluster_pathway Redox Signaling Pathway Analysis cluster_detection Detection using Cysteine-Reactive Probes Stimulus Oxidative Stress (e.g., H2O2) Protein Protein with Redox-sensitive Cysteine Stimulus->Protein Reduced_Cys Reduced Cysteine (-SH) Oxidized_Cys Oxidized Cysteine (-SOH, -S-S-) Reduced_Cys->Oxidized_Cys Oxidation IAM_label Iodoacetamide Labeling Reduced_Cys->IAM_label FBIT_label This compound Labeling (Hypothetical) Reduced_Cys->FBIT_label Oxidized_Cys->Reduced_Cys Reduction Analysis Mass Spectrometry Quantification IAM_label->Analysis FBIT_label->Analysis

References

Benchmarking the performance of 6-Fluorobenzo[d]isothiazol-3(2H)-one in proteomics.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of established quantitative proteomics methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate and select the most appropriate protein quantification strategy for their experimental needs.

Note on 6-Fluorobenzo[d]isothiazol-3(2H)-one: An extensive search of scientific literature and commercial databases did not yield any information on the application or performance of this compound as a reagent for quantitative proteomics. The following guide therefore provides a comparative overview of well-established and widely used methodologies for protein quantification.

Introduction to Quantitative Proteomics

Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. It aims to determine the relative or absolute abundance of proteins in a sample.[1] The three most prominent methods in quantitative proteomics are Isobaric Labeling (using reagents like TMT and iTRAQ), Stable Isotope Labeling by Amino acids in Cell culture (SILAC), and Label-Free Quantification (LFQ). Each of these techniques offers a unique set of advantages and is suited to different experimental designs and research questions.

Comparative Analysis of Key Methodologies

The choice of a quantitative proteomics strategy depends on factors such as the nature of the sample, the desired level of multiplexing, budget constraints, and the required accuracy and precision. Below is a detailed comparison of the leading methodologies.

Data Presentation: A Head-to-Head Comparison
FeatureIsobaric Labeling (TMT/iTRAQ)SILACLabel-Free Quantification (LFQ)
Principle Chemical labeling of peptides with isobaric tags that generate reporter ions upon fragmentation.[2][3]Metabolic incorporation of "heavy" and "light" stable isotope-labeled amino acids into proteins in vivo.[1][4]Comparison of peptide signal intensities or spectral counts across different LC-MS/MS runs.[1][3]
Quantification Level MS/MS (Reporter Ions)[2]MS1 (Peptide Precursor Ions)MS1 (Signal Intensity) or MS/MS (Spectral Counts)
Sample Type Cell culture, tissues, biofluidsCell cultureCell culture, tissues, biofluids
Multiplexing High (up to 18-plex with TMTpro)Low (typically 2-3 plex, up to 5-plex)Not applicable (samples run sequentially)
Accuracy & Precision Good precision, accuracy can be affected by co-isolation interference.High accuracy and precision due to early-stage sample pooling.Lower precision, susceptible to run-to-run variation.
Cost High (reagents)[1]Moderate to High (labeled amino acids)Lower (no labeling reagents)[1]
Data Analysis More complex due to reporter ion analysis.[1]Relatively straightforward.[1]Can be complex due to the need for alignment and normalization.[1]

Experimental Protocols

A successful quantitative proteomics experiment relies on a robust and reproducible workflow. While specific steps vary between methods, a general protocol is outlined below.

General Sample Preparation: Protein Extraction and Digestion

Regardless of the quantification strategy, the initial steps of protein extraction and digestion are fundamental.

  • Cell Lysis and Protein Extraction:

    • Harvest cells after experimental treatment.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Ensure complete cell disruption and protein solubilization (e.g., via sonication).

    • Centrifuge to remove cell debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA).[1]

  • Protein Digestion (In-Solution):

    • Take a defined amount of protein from each sample.

    • Reduction: Add Dithiothreitol (DTT) and incubate.

    • Alkylation: Add Iodoacetamide (IAA) and incubate in the dark.

    • Digestion: Add trypsin and incubate overnight to digest proteins into peptides.

    • Stop the digestion and clean up the peptide mixture.

Following these general steps, the protocol diverges based on the chosen quantification method.

Isobaric Labeling (TMT/iTRAQ) Protocol:
  • TMT Labeling: Resuspend the purified peptides from each sample in a labeling buffer. Add the respective TMT reagent to each sample and incubate.[1]

  • Quenching and Pooling: Quench the labeling reaction and combine the samples into a single tube.

  • Fractionation and Cleanup: Fractionate the pooled peptide mixture (e.g., by high-pH reversed-phase chromatography) and desalt the fractions.

  • LC-MS/MS Analysis: Analyze the labeled and fractionated peptides by high-resolution mass spectrometry.

SILAC Protocol:
  • Metabolic Labeling: Culture cells for several passages in media containing either "light" (normal) or "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) amino acids.[4]

  • Protein Extraction and Pooling: After experimental treatment, harvest and lyse the cells. Combine the protein lysates from the "light" and "heavy" labeled cell populations in a 1:1 ratio.

  • Protein Digestion: Digest the combined protein mixture into peptides as described in the general protocol.

  • LC-MS/MS Analysis: Analyze the peptide mixture by mass spectrometry.

Label-Free Quantification (LFQ) Protocol:
  • Sample Preparation: Prepare individual protein digests for each sample as described in the general protocol.

  • LC-MS/MS Analysis: Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in chromatography between runs.

  • Data Analysis: Use specialized software to align the chromatograms and compare the signal intensities or spectral counts of peptides across the different runs.

Mandatory Visualizations

Experimental Workflows

Isobaric_Labeling_Workflow s1 Sample 1 (Protein Extraction & Digestion) l1 Label 1 s1->l1 s2 Sample 2 (Protein Extraction & Digestion) l2 Label 2 s2->l2 sN Sample N (Protein Extraction & Digestion) lN Label N sN->lN pool Combine Samples l1->pool l2->pool lN->pool frac Fractionation & Cleanup pool->frac ms LC-MS/MS Analysis frac->ms data Data Analysis (Reporter Ion Quantification) ms->data

Caption: Workflow for Isobaric Labeling (TMT/iTRAQ) proteomics.

SILAC_Workflow cluster_culture Cell Culture & Labeling light Condition 1 ('Light' Amino Acids) pool Combine Lysates (1:1) light->pool heavy Condition 2 ('Heavy' Amino Acids) heavy->pool digest Protein Digestion pool->digest ms LC-MS/MS Analysis digest->ms data Data Analysis (MS1 Intensity Comparison) ms->data

Caption: Workflow for SILAC-based quantitative proteomics.

LFQ_Workflow cluster_prep Individual Sample Preparation cluster_ms Sequential Analysis p1 Sample 1 (Protein Extraction & Digestion) ms1 LC-MS/MS Run 1 p1->ms1 p2 Sample 2 (Protein Extraction & Digestion) ms2 LC-MS/MS Run 2 p2->ms2 pN Sample N (Protein Extraction & Digestion) msN LC-MS/MS Run N pN->msN data Data Analysis (Alignment & Intensity Comparison) ms1->data ms2->data msN->data

Caption: Workflow for Label-Free Quantification (LFQ) proteomics.

References

A Comparative Guide to Confirming Covalent Bond Formation with 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques to confirm covalent bond formation with 6-Fluorobenzo[d]isothiazol-3(2H)-one, a compound of interest for targeted covalent modification in drug discovery and chemical biology. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative covalent modifiers.

Introduction to Covalent Modification by this compound

This compound belongs to the isothiazolinone class of compounds, which are known for their electrophilic nature. The core reactivity of the isothiazolinone ring lies in its electron-deficient sulfur atom, making it susceptible to nucleophilic attack.[1][2] This reactivity is the basis for its potential as a covalent modifier of biological macromolecules, such as proteins.

The proposed mechanism of covalent bond formation involves the nucleophilic attack by a soft nucleophile, most commonly the thiol group of a cysteine residue, on the sulfur atom of the isothiazolinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable disulfide bond between the compound and the target molecule.[1][3] This irreversible modification can be harnessed to achieve prolonged and potent modulation of protein function.

Core Analytical Techniques for Confirmation

The definitive confirmation of covalent bond formation relies on a suite of powerful analytical techniques. Here, we compare the three primary methods: Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Table 1: Comparison of Key Analytical Techniques
FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Primary Information Mass of the intact protein-adduct and identification of the modified peptide/residue.[4]Detailed atomic-level structural information of the adduct in solution.[5]High-resolution 3D structure of the protein-adduct complex in a crystalline state.[6]
Sensitivity High (femtomole to picomole range)Moderate to Low (micromole to millimole range)Low (requires high-quality crystals)
Sample Requirement Low (micrograms)High (milligrams)High (milligrams of pure, crystalline protein)
Throughput HighLow to MediumLow
Structural Detail Identifies modification site, but no detailed 3D structure.Provides information on bond connectivity and conformation in solution.Provides a complete 3D atomic map of the interaction.
Key Advantage High sensitivity and ability to analyze complex mixtures.Provides detailed structural and dynamic information in solution.Unambiguous, high-resolution structural evidence of the covalent bond.
Key Limitation Indirect structural information.Lower sensitivity and requirement for larger sample quantities.Requires successful crystallization, which can be a major bottleneck.

Experimental Methodologies and Data Interpretation

Mass Spectrometry

Mass spectrometry is often the first and most crucial step in confirming covalent modification. It provides direct evidence of a mass increase in the target protein corresponding to the mass of the bound molecule.

Experimental Workflow:

Caption: Mass Spectrometry Workflow for Covalent Adduct Confirmation.

Detailed Protocol (Bottom-Up Proteomics):

  • Incubation: Incubate the purified target protein (e.g., 10 µM) with an excess (e.g., 100 µM) of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C). A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Denaturation and Reduction: Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.

  • Alkylation: Alkylate free cysteine residues with iodoacetamide (IAM) at a final concentration of 55 mM for 45 minutes in the dark at room temperature. This step is crucial to differentiate between cysteines modified by the compound and those that are naturally free.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M and add a protease, such as trypsin, at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest with formic acid and analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database, specifying a variable modification on cysteine residues corresponding to the mass of the adducted this compound (mass of the ring-opened compound). The expected mass shift for the covalent adduct of this compound (C₇H₄FNO₂S) after reaction with a thiol is +183.00 Da.

Data Interpretation:

  • Intact Protein Analysis: A successful covalent modification will result in a mass spectrum showing a new peak with a mass increase corresponding to the mass of the bound molecule.

  • Peptide Mapping: The LC-MS/MS data will identify specific peptides that have been modified. The MS/MS spectrum of the modified peptide will show fragment ions (b- and y-ions) with the corresponding mass shift, allowing for the precise localization of the modification to a specific amino acid residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the covalent adduct in solution. It is particularly useful for confirming the precise chemical nature of the newly formed bond.

Experimental Workflow:

Caption: NMR Spectroscopy Workflow for Covalent Adduct Characterization.

Detailed Protocol (Model System):

  • Reaction: React this compound with a model thiol compound, such as N-acetylcysteine, in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a co-solvent).

  • Monitoring: Monitor the reaction progress by ¹H NMR until completion.

  • Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).

  • Data Analysis: Compare the spectra of the starting materials and the product. The formation of the disulfide bond will lead to characteristic changes in the chemical shifts of the protons and carbons near the reaction center. 2D NMR experiments will be crucial to unambiguously assign the structure of the adduct.

Data Interpretation:

  • ¹H NMR: Disappearance of the thiol proton signal from the cysteine analog and significant shifts in the aromatic and aliphatic protons of both reactants.

  • ¹³C NMR: Changes in the chemical shifts of the carbons in the isothiazolinone ring and the carbon atom bearing the thiol group.

  • ¹⁹F NMR: The chemical shift of the fluorine atom can provide information about changes in the electronic environment of the benzisothiazole ring upon covalent bond formation.

  • 2D NMR: Correlation signals in COSY, HSQC, and HMBC spectra will confirm the connectivity of the atoms in the newly formed adduct.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of covalent bond formation by revealing the three-dimensional structure of the protein-inhibitor complex at atomic resolution.

Experimental Workflow:

Caption: X-ray Crystallography Workflow for Covalent Complex Visualization.

Detailed Protocol:

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Complex Formation:

    • Co-crystallization: Add this compound to the protein solution before setting up crystallization trials.

    • Soaking: Soak pre-existing protein crystals in a solution containing the compound.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

  • Analysis: Carefully examine the electron density map at the active site or the site of modification.

Data Interpretation:

A clear and continuous electron density between the sulfur atom of a cysteine residue and the sulfur atom of the opened isothiazolinone ring provides unambiguous evidence of a covalent disulfide bond. The refined structure will also reveal the precise orientation of the inhibitor within the binding pocket and its interactions with surrounding residues.

Comparison with Alternative Covalent Modifiers

While this compound presents an interesting electrophilic scaffold, a variety of other "warheads" are commonly used in the design of covalent inhibitors. The choice of warhead influences reactivity, selectivity, and the nature of the covalent bond formed.

Table 2: Comparison of Covalent Warheads Targeting Cysteine
WarheadReaction MechanismBond TypeReversibilityKey Features
Isothiazolinone Nucleophilic attack on sulfurDisulfideIrreversibleForms a stable disulfide linkage.[1]
Acrylamide Michael AdditionThioetherIrreversibleWidely used, tunable reactivity.[7]
Chloroacetamide Nucleophilic SubstitutionThioetherIrreversibleGenerally more reactive than acrylamides.[8]
Vinyl Sulfonamide Michael AdditionThioetherIrreversibleOften exhibits high reactivity.[1]
Nitrile Nucleophilic addition to carbonThioimidateReversibleForms a reversible covalent bond.[9]
Epoxide Ring-openingThioetherIrreversibleCan react with various nucleophiles.
α,β-unsaturated ketones Michael AdditionThioetherIrreversibleCommon Michael acceptors.[7]

Mechanism of Action for Alternative Warheads:

cluster_0 Nucleophile cluster_1 Electrophilic Warheads cluster_2 Covalent Adducts Cys Cysteine Thiol (R-SH) Acrylamide Acrylamide Cys->Acrylamide Michael Addition Chloroacetamide Chloroacetamide Cys->Chloroacetamide SN2 Substitution Nitrile Nitrile Cys->Nitrile Nucleophilic Addition Thioether1 Thioether Adduct Acrylamide->Thioether1 Thioether2 Thioether Adduct Chloroacetamide->Thioether2 Thioimidate Thioimidate Adduct (Reversible) Nitrile->Thioimidate

References

Navigating the Landscape of Benzothiazole-Based Fluorescent Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of available scientific literature indicates that 6-Fluorobenzo[d]isothiazol-3(2H)-one is not utilized as a labeling agent for proteins or other biomolecules. Research in this area primarily focuses on the synthesis of such compounds and their potential as therapeutic agents, particularly in anticancer studies. However, the broader family of benzothiazole and benzoisothiazole derivatives has seen significant development and application as fluorescent probes for a variety of analytical and bioimaging purposes. This guide, therefore, provides a comparative overview of these related and highly relevant fluorescent probes, offering insights into their performance, mechanisms, and experimental application.

The utility of benzothiazole derivatives as fluorescent probes stems from their unique photophysical properties, which can be modulated by their interaction with specific analytes. These interactions can lead to changes in fluorescence intensity, emission wavelength, or lifetime, allowing for the sensitive and selective detection of a wide range of targets, from metal ions to reactive oxygen species and biomolecules.

Comparative Analysis of Benzothiazole-Based Fluorescent Probes

To provide a clear comparison of the available benzothiazole-based fluorescent probes, the following table summarizes their key characteristics, including their target analytes, the underlying sensing mechanism, and their applications.

Probe ClassificationTarget Analyte(s)Sensing MechanismKey Applications
Metal Ion Probes Hg2+, Cu2+, Al3+Intramolecular Charge Transfer (ICT), Chelation-enhanced fluorescenceDetection of heavy metal contamination in environmental samples, Cellular imaging of metal ion homeostasis[1][2]
Reactive Oxygen Species (ROS) Probes Hydrogen Peroxide (H2O2)Aggregation-Induced Emission (AIE), Excited-State Intramolecular Proton Transfer (ESIPT)Monitoring oxidative stress in living cells, Studying enzymatic reactions that produce ROS[3][4]
Biothiol Probes Cysteine, GlutathionePhotoinduced Electron Transfer (PET), Cleavage of a recognition groupQuantifying biothiols in biological fluids, Imaging biothiol levels in living cells[5]
pH Probes H+Spirolactam ring-openingMeasuring pH changes in cellular compartments, In vivo pH monitoring[6]

Experimental Protocols: A General Framework

The successful application of benzothiazole-based fluorescent probes requires careful consideration of the experimental conditions. While specific protocols will vary depending on the probe and the application, the following provides a generalized workflow for cellular imaging experiments.

1. Probe Preparation:

  • Dissolve the benzothiazole-based fluorescent probe in a suitable solvent, such as DMSO, to create a stock solution. The concentration of the stock solution will depend on the specific probe but is typically in the millimolar range.

  • Further dilute the stock solution in a physiologically compatible buffer (e.g., PBS) to the desired working concentration, which is usually in the micromolar range.

2. Cell Culture and Staining:

  • Culture the cells of interest in a suitable medium until they reach the desired confluency.

  • Remove the culture medium and wash the cells with PBS.

  • Incubate the cells with the fluorescent probe solution at 37°C for a specific period, which can range from minutes to hours depending on the probe's cell permeability and the experimental design.

3. Imaging:

  • After incubation, wash the cells with PBS to remove any excess probe.

  • Acquire fluorescent images using a fluorescence microscope or a confocal microscope. The excitation and emission wavelengths will be specific to the particular benzothiazole derivative being used.

Visualizing the Mechanisms of Action

To better understand how these probes function, the following diagrams illustrate some of the common sensing mechanisms.

General Workflow for Cellular Imaging A Probe Preparation C Cell Staining A->C B Cell Culture B->C D Washing C->D E Fluorescence Imaging D->E

A generalized workflow for utilizing benzothiazole-based probes in cellular imaging experiments.

Mechanism of ICT-Based Probes Probe Probe Complex Probe-Analyte Complex Probe->Complex + Analyte Fluorescence_Off Low Fluorescence Probe->Fluorescence_Off Analyte Analyte Analyte->Complex Fluorescence_On High Fluorescence Complex->Fluorescence_On

Intramolecular Charge Transfer (ICT) mechanism often results in a change in fluorescence upon analyte binding.

Mechanism of AIE-Based Probes Monomer Dispersed Monomers (Low Fluorescence) Aggregate Aggregates (High Fluorescence) Monomer->Aggregate + Analyte Analyte Analyte

Aggregation-Induced Emission (AIE) probes exhibit enhanced fluorescence upon aggregation, often triggered by an analyte.

References

A Researcher's Guide to the Quantitative Assessment of 6-Fluorobenzo[d]isothiazol-3(2H)-one Labeling Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise labeling of proteins is a cornerstone of experimental biology. The specificity of a labeling reagent is paramount, as off-target interactions can lead to misleading results and therapeutic failure. This guide provides a comprehensive framework for the quantitative assessment of 6-Fluorobenzo[d]isothiazol-3(2H)-one, a compound with potential applications in protein labeling. Due to the limited availability of public data on its specific cross-reactivity, this guide outlines the necessary experimental protocols and data presentation formats to rigorously evaluate its performance against established labeling methods.

Understanding Labeling Specificity

Comparative Analysis of Labeling Reagents

To objectively evaluate the performance of this compound, it is essential to compare it against well-characterized labeling reagents. The choice of alternatives depends on the intended target residue. Based on the structure of this compound, its reactivity is likely directed towards nucleophilic residues such as cysteine or lysine.

ReagentTarget Residue(s)Reported SpecificityLabeling EfficiencyPotential Off-Targets
This compound Cysteine (Thiol), Lysine (Amine) - HypothesizedTo Be DeterminedTo Be DeterminedTo Be Determined
Maleimides Cysteine (Thiol)HighHighLysine, Histidine (at high pH)
NHS Esters Lysine (Amine), N-terminusHighHighTyrosine, Serine, Threonine (at high pH)
Iodoacetamides Cysteine (Thiol)HighHighHistidine, Methionine, Tyrosine

This table presents a hypothetical comparison. The specificity and efficiency of this compound must be determined experimentally.

Experimental Protocols for Quantitative Assessment

To validate the labeling specificity of this compound, a multi-faceted approach employing both biochemical and analytical techniques is recommended.

1. SDS-PAGE Analysis for Initial Specificity Screening

This method provides a rapid initial assessment of labeling efficiency and gross specificity.

  • Objective: To visualize the labeling of a model protein and assess the extent of non-specific labeling in a complex protein mixture.

  • Materials:

    • Purified model protein (e.g., Bovine Serum Albumin - BSA)

    • Cell lysate (e.g., from HEK293 cells)

    • This compound with a fluorescent tag

    • Alternative labeling reagents (e.g., Maleimide-Cy5, NHS-Ester-FITC)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • SDS-PAGE gels and running buffer

    • Fluorescence gel scanner

  • Protocol:

    • Prepare solutions of the labeling reagents at various concentrations.

    • Incubate the purified protein and cell lysate with each labeling reagent for a defined period (e.g., 1 hour) at room temperature.

    • Quench the labeling reaction by adding an excess of a small molecule containing the target functional group (e.g., dithiothreitol for thiol-reactive probes).

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner.

    • Analyze the gel to compare the labeling intensity of the target protein versus other bands, which represent non-specific labeling.

2. Quantitative Mass Spectrometry for Site-Specific Analysis

Mass spectrometry (MS) is the gold standard for identifying the precise amino acid residues that have been labeled.[3][4][5][6]

  • Objective: To identify and quantify the specific sites of modification by this compound on a proteome-wide scale.

  • Materials:

    • Cell culture (e.g., HeLa cells)

    • This compound

    • Lysis buffer with protease and phosphatase inhibitors

    • Dithiothreitol (DTT) and Iodoacetamide (IAA)

    • Trypsin

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Protocol:

    • Treat cultured cells with this compound or a vehicle control.

    • Lyse the cells and extract the proteins.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using trypsin.

    • Analyze the peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against a protein database to identify peptides and the sites of modification corresponding to the mass of the this compound label.

    • Quantify the relative abundance of labeled versus unlabeled peptides to determine labeling efficiency and specificity.

Quantitative Mass Spectrometry Data Summary

Protein IDPeptide SequenceModification SiteSpectral Counts (Treated)Spectral Counts (Control)
P02768...SHCIAEVEK...Cys-341500
Q13547...GLLCGVIGGI...Cys-123980
P60709...KQTALVELLK...Lys-7550
P12345...AYL...None210215

This table illustrates the type of data obtained from a quantitative mass spectrometry experiment. High spectral counts for a specific modification site in the treated sample and zero in the control indicate specific labeling.

Visualizing Experimental Workflows

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Protein_Source Protein Source (Purified Protein or Cell Lysate) Labeling_Reaction Labeling Reaction with This compound Protein_Source->Labeling_Reaction Quenching Quenching of Reaction Labeling_Reaction->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Quenching->Mass_Spectrometry Gel_Imaging Fluorescence Gel Imaging SDS_PAGE->Gel_Imaging Database_Searching Database Searching and Peptide Identification Mass_Spectrometry->Database_Searching Quantification Quantitative Analysis of Labeling Specificity Gel_Imaging->Quantification Database_Searching->Quantification

G Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Activation Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Target_Protein Target Protein (Labeled) Kinase_B->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response Initiation

Conclusion

The rigorous, quantitative assessment of labeling specificity is indispensable for the validation of novel chemical probes like this compound. By employing a combination of established biochemical and advanced analytical techniques, researchers can obtain a detailed understanding of its reactivity profile. The experimental framework provided in this guide serves as a robust starting point for scientists and drug development professionals to determine the utility of this compound as a specific and reliable tool in their research endeavors. The generation of such empirical data is crucial for its potential adoption by the wider scientific community.

References

Safety Operating Guide

Personal protective equipment for handling 6-Fluorobenzo[d]isothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Fluorobenzo[d]isothiazol-3(2H)-one. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact. The following procedures are based on safety data sheets for structurally similar compounds and general laboratory safety practices.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[1]Protects against potential splashes and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2] Gloves should be inspected for integrity before each use.Prevents skin contact and absorption.
Body Protection A lab coat, long-sleeved shirt, and pants are required. For situations with a higher risk of splashing or dust generation, a chemical-resistant apron or suit should be worn.Minimizes skin exposure.
Respiratory Protection In cases where dust or aerosols may be generated, a NIOSH-approved respirator with a suitable cartridge for organic vapors and particulates is necessary.[1]Prevents inhalation of the compound.

Operational Plan: Safe Handling and Use

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Inspect all PPE for defects and proper fit.

  • Handling:

    • Avoid direct contact with the skin and eyes.[3]

    • Do not eat, drink, or smoke in the handling area.[2][3]

    • Prevent the formation of dust and aerosols.[1]

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[3]

    • Decontaminate all work surfaces and equipment that came into contact with the chemical.

    • Remove and properly store or dispose of PPE.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This compound should be treated as hazardous waste.

Experimental Protocol for Disposal:

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and properly sealed to prevent leaks.

  • Labeling and Storage:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

    • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[4]

    • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Spill Response:

    • In case of a spill, evacuate the area and ensure proper ventilation.

    • Wear appropriate PPE before attempting to clean the spill.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, use an inert absorbent material like vermiculite or sand.

    • Collect all contaminated materials in a sealed container for hazardous waste disposal.

    • Decontaminate the spill area thoroughly.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_chemical Handle Chemical in Fume Hood prep_materials->handle_chemical avoid_contact Avoid Skin/Eye Contact and Inhalation handle_chemical->avoid_contact keep_closed Keep Container Closed When Not in Use avoid_contact->keep_closed dispose_waste Dispose of Waste in Labeled Container keep_closed->dispose_waste decontaminate_area Decontaminate Work Area and Equipment dispose_waste->decontaminate_area remove_ppe Remove and Dispose of PPE Properly decontaminate_area->remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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